molecular formula C8H5BrClFO B1610587 2-Chloro-4-fluorophenacyl bromide CAS No. 61397-54-4

2-Chloro-4-fluorophenacyl bromide

Número de catálogo: B1610587
Número CAS: 61397-54-4
Peso molecular: 251.48 g/mol
Clave InChI: GPPRXWUEJFPEDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-4-fluorophenacyl bromide is a useful research compound. Its molecular formula is C8H5BrClFO and its molecular weight is 251.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-bromo-1-(2-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPRXWUEJFPEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503687
Record name 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61397-54-4
Record name 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorophenacyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluorophenacyl Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the strategic design of molecular building blocks is paramount. 2-Chloro-4-fluorophenacyl bromide, also known by its IUPAC name 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, has emerged as a critical intermediate, valued for its unique combination of functionalities.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, medicinal chemists, and professionals in drug development.

The compound's structure is distinguished by a di-halogenated phenyl ring and a highly reactive α-bromoketone moiety. This arrangement makes it a potent electrophile, enabling a wide array of chemical transformations.[3][4] Its utility is particularly pronounced in the construction of complex heterocyclic systems, which form the core of numerous pharmacologically active molecules.[3][4][5] Understanding the nuances of this reagent is key to leveraging its full potential in creating novel therapeutics and advanced materials.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and suitability for various synthetic applications. These properties have been consolidated from multiple databases and supplier specifications.

PropertyValueSource
CAS Number 61397-54-4[2]
IUPAC Name 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone[6]
Molecular Formula C₈H₅BrClFO[6]
Molecular Weight 251.48 g/mol [7][8][9]
Appearance White to pale yellow crystalline solid[4][10]
Melting Point 33-36 °C (for the related isomer 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone)[7][8]
Boiling Point ~303.6 °C (Predicted)[7][8]
Solubility Soluble in various organic solvents like dioxane, ether, and dichloromethane.[5]
SMILES C1=CC(=C(C=C1F)Cl)C(=O)CBr[6]
InChI Key GPPRXWUEJFPEDL-UHFFFAOYSA-N[6]

Synthesis and Mechanism

The most common and efficient method for preparing this compound is through the selective α-bromination of its precursor, 2'-Chloro-4'-fluoroacetophenone. This reaction is a classic example of an acid-catalyzed electrophilic substitution at the α-carbon of a ketone.

Synthesis Pathway

The reaction involves the treatment of 2'-Chloro-4'-fluoroacetophenone with a brominating agent, such as elemental bromine (Br₂), often in the presence of a catalyst like aluminum chloride (AlCl₃) or in a suitable solvent system.[5][11]

Synthesis cluster_reactants Reactants cluster_conditions Conditions Reactant1 2'-Chloro-4'-fluoroacetophenone Process α-Bromination Reactant1->Process Reactant2 Bromine (Br₂) Reactant2->Process Solvent Solvent (e.g., Ether, Dioxane) Solvent->Process Catalyst Acid Catalyst (optional) Catalyst->Process Product This compound Byproduct HBr Process->Product Process->Byproduct

Caption: General synthesis scheme for this compound.

Reaction Mechanism: Acid-Catalyzed Bromination

The causality behind this transformation lies in the conversion of the ketone to its more nucleophilic enol tautomer under acidic conditions.

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (or HBr generated in situ), making the carbonyl carbon more electrophilic.

  • Enol Formation: A base (e.g., the solvent) removes a proton from the α-carbon, leading to the formation of the enol intermediate. This is typically the rate-determining step.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂).

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone functionality, now with a bromine atom at the α-position, yielding the final product.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for phenacyl bromide synthesis.[5][11] It is a self-validating system where reaction progress can be monitored by TLC and the final product confirmed by spectroscopic analysis.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 1.0 equivalent of 2'-Chloro-4'-fluoroacetophenone in a suitable solvent (e.g., a 1:1 mixture of 1,4-dioxane and diethyl ether).[5] Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add a solution of 1.0 equivalent of bromine dissolved in the same solvent mixture dropwise to the cooled solution under light-protected conditions.[5] Maintain the temperature at 0°C throughout the addition.

  • Reaction Monitoring: Stir the mixture for 2-4 hours.[5] The disappearance of the bromine color is a preliminary indicator of reaction completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully add water and a water-immiscible organic solvent like dichloromethane to the flask. Separate the organic layer.[5]

  • Purification: Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to remove excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Final Product: The crude this compound can be further purified by recrystallization if necessary.

Chemical Reactivity and Applications

The synthetic utility of this compound is anchored in the reactivity of its α-bromo ketone functional group. The bromine atom is an excellent leaving group, making the adjacent carbon a prime target for nucleophilic attack. This reactivity is fundamental to its role as a versatile building block, particularly in the synthesis of heterocyclic compounds.[3][4]

Nucleophilic Substitution

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates, allowing for the introduction of diverse functional groups.[3][4]

Synthesis of Thiazoles (Hantzsch Synthesis)

A cornerstone application is in the Hantzsch thiazole synthesis. Here, this compound is condensed with a thioamide to construct the thiazole ring, a privileged scaffold in medicinal chemistry.

Hantzsch Reagent1 2-Chloro-4-fluorophenacyl Bromide Intermediate Thiazoline Intermediate Reagent1->Intermediate Nucleophilic Attack Reagent2 Thioamide (e.g., Thiourea) Reagent2->Intermediate Condensation Product 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole Intermediate->Product Dehydration/ Aromatization

Caption: Workflow for Hantzsch thiazole synthesis.

Role in Drug Discovery

This intermediate is a key precursor for a variety of pharmacologically active agents. The strategic placement of the chloro and fluoro substituents on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug molecule.[3] It is employed in the synthesis of compounds investigated for:

  • Anti-inflammatory and Analgesic Activity [12]

  • Antiviral and Antifungal Agents [3]

  • Anti-cancer Therapeutics [12]

Safety, Handling, and Storage

As a highly reactive alkylating agent, this compound must be handled with appropriate caution. The following guidelines are synthesized from available Safety Data Sheets (SDS) for this and structurally similar compounds.[13][14][15][16][17]

Hazard Identification
  • Signal Word: Danger or Warning[14][17]

  • Hazard Statements:

    • Causes severe skin burns and eye damage.[16][17]

    • Causes serious eye irritation.[14]

    • May cause respiratory irritation.[14][16]

    • Harmful if swallowed.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[13]

    • Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[13][15]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical advice.[13][14]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[13][14]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

  • For long-term storage, refrigeration (2-8°C) is often recommended.[15][17]

Spectral Data Analysis

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are as follows:

  • ¹H NMR: The most characteristic signal would be a singlet for the two methylene protons (-CH₂Br) in the region of 4.5-5.0 ppm. The aromatic protons would appear as complex multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns influenced by the chlorine and fluorine substituents.

  • ¹³C NMR: The carbonyl carbon (C=O) would exhibit a signal around 190 ppm. The methylene carbon (-CH₂Br) would appear around 30-35 ppm. Aromatic carbons would show signals in the 115-165 ppm range, with C-F coupling visible.

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch around 1700 cm⁻¹ and C-Br, C-Cl, and C-F stretches at lower wavenumbers.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio).

Analytical data including NMR and mass spectrometry are often available from the supplier upon request.[1]

Conclusion

This compound is a high-value, versatile reagent with significant applications in pharmaceutical and chemical research. Its utility stems from the predictable and potent reactivity of its α-bromoketone functionality, which allows for efficient construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for researchers to safely and effectively harness its synthetic power. As the quest for novel therapeutics continues, the importance of such well-defined and reactive chemical intermediates will undoubtedly grow.

References

2-Chloro-4-fluorophenacyl bromide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluorophenacyl bromide

Executive Summary

This compound, with the IUPAC name 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, is a pivotal intermediate in the landscape of modern medicinal chemistry and drug development. Its halogenated aromatic ketone structure serves as a versatile scaffold for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this key intermediate, grounded in fundamental principles of organic chemistry. As authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles and the causal logic behind critical process choices. The synthesis is approached as a two-stage process: (1) the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to form the requisite acetophenone intermediate, and (2) the subsequent α-bromination of this intermediate to yield the final product. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and critical data to ensure reproducibility and understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The value of this compound in pharmaceutical synthesis lies in its trifunctional nature. The molecule possesses three distinct points of reactivity that can be selectively addressed: the electrophilic aromatic ring, the reactive carbonyl group, and, most critically, the highly labile α-bromine atom. The bromine acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and the formation of new carbon-heteroatom bonds.[3][4] The presence of both chlorine and fluorine atoms on the phenyl ring also significantly influences the molecule's electronic properties and can enhance the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[5] This makes the compound a valuable starting material for building the molecular backbone of numerous APIs.[6]

Chemical Profile:

  • Compound Name: this compound

  • IUPAC Name: 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone

  • CAS Number: 61397-54-4

  • Molecular Formula: C₈H₅BrClFO

  • Molecular Weight: 251.48 g/mol

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule, this compound, points to the precursor ketone, 2-chloro-4-fluoroacetophenone. This disconnection breaks the C-Br bond at the α-position, a standard transformation achieved via α-halogenation of a ketone. The 2-chloro-4-fluoroacetophenone intermediate can be further disconnected via a Friedel-Crafts acylation reaction, cleaving the bond between the aromatic ring and the acetyl group. This leads to the commercially available starting material, 1-chloro-3-fluorobenzene, and an acetylating agent such as acetyl chloride.

This analysis establishes a robust and efficient two-step forward synthesis, which is the focus of this guide.

G Target This compound Intermediate 2-Chloro-4-fluoroacetophenone Target->Intermediate α-Bromination Start 1-Chloro-3-fluorobenzene Intermediate->Start Friedel-Crafts Acylation Reagent1 Acetyl Chloride Reagent2 Bromine (Br2) G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination Start 1-Chloro-3-fluorobenzene + Acetyl Chloride Mix React with AlCl3 in DCM at 0-25°C Start->Mix Quench1 Aqueous HCl Quench & Workup Mix->Quench1 Purify1 Vacuum Distillation Quench1->Purify1 Intermediate Intermediate: 2-Chloro-4-fluoroacetophenone Purify1->Intermediate AddBr2 Add Br2 in Dioxane/Ether at 0°C Intermediate->AddBr2 Quench2 Aqueous Workup AddBr2->Quench2 Purify2 Recrystallization Quench2->Purify2 FinalProduct Final Product: This compound Purify2->FinalProduct

References

An In-Depth Technical Guide to 2-Chloro-4-fluorophenacyl bromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Chloro-4-fluorophenacyl bromide (CAS No. 61397-54-4), a key chemical intermediate for professionals in pharmaceutical development, medicinal chemistry, and advanced organic synthesis. We will move beyond simple data recitation to explore the causality behind its reactivity, provide validated experimental insights, and contextualize its role as a versatile building block in modern chemical research.

Core Chemical Profile and Physical Characteristics

This compound, also known as 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one, is a trifunctional organic molecule. Its utility stems from the strategic placement of three distinct reactive centers: a highly electrophilic α-brominated ketone, a chlorinated aromatic ring, and a fluorine substituent that modulates electronic properties. This unique combination makes it a powerful precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds.

Physical and Chemical Properties

While extensive physical property data for this specific compound is not widely published, we can predict its characteristics based on closely related analogues and fundamental chemical principles. These estimations are critical for practical lab work, such as selecting appropriate solvents and purification techniques.

PropertyValue (Predicted/Estimated)Justification & Expert Insight
CAS Number 61397-54-4Verified Identifier.
Molecular Formula C₈H₅BrClFOCalculated from structure.
Molecular Weight 251.48 g/mol Calculated from formula.
Appearance Off-white to light yellow solidTypical for phenacyl bromides; color may indicate trace impurities.
Melting Point 45 - 55 °CEstimated based on analogues like p-Fluorophenacyl bromide (47-49 °C) and 2-Chloro-4'-fluoroacetophenone (47-50 °C).[1][2] The ortho-chloro substituent may slightly alter crystal packing compared to para-substituted isomers.
Solubility Soluble in acetone, dichloromethane, THF, ethyl acetate; Insoluble in water.The polar ketone group provides solubility in polar aprotic solvents, while the halogenated aromatic ring imparts overall nonpolar character. It is expected to be hydrolytically unstable in water due to the reactive α-bromo group.
Boiling Point > 250 °C (with decomposition)High boiling point is expected due to molecular weight and polarity. α-Bromo ketones are often thermally labile, making vacuum distillation challenging.

Spectroscopic Characterization (Predicted)

No publicly archived spectra are available for this specific compound. However, a senior chemist can reliably predict the key spectral features, which is an essential skill for reaction monitoring (e.g., via TLC or crude NMR) and product verification.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.55 ppm (s, 2H): This singlet corresponds to the methylene protons (-CH₂ Br). Its downfield shift is due to the strong deshielding effects of the adjacent carbonyl group and bromine atom. The absence of splitting confirms no adjacent protons.

    • δ 7.15-7.80 ppm (m, 3H): The three aromatic protons will present a complex multiplet pattern due to ortho, meta, and para couplings, as well as additional splitting from the fluorine atom (H-F coupling).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~188 ppm (d): The carbonyl carbon (C =O), appearing as a doublet due to coupling with the fluorine atom.

    • δ ~32 ppm (s): The methylene carbon (-C H₂Br).

    • δ 115-165 ppm: A series of signals corresponding to the aromatic carbons. The carbon bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz), while others will show smaller two- and three-bond couplings.

  • Infrared (IR) Spectroscopy (ATR):

    • ~1705 cm⁻¹ (strong, sharp): A prominent peak for the carbonyl (C=O) stretching vibration. The frequency is influenced by the electronegative α-bromo substituent.

    • ~1590, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1250 cm⁻¹: C-F stretching vibration.

    • ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

    • ~600-700 cm⁻¹: C-Br and C-Cl stretching vibrations.

  • Mass Spectrometry (EI):

    • The molecular ion (M⁺) peak would appear as a characteristic cluster due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The expected peaks would be at m/z 250, 252, and 254 with a distinctive intensity ratio, providing unambiguous confirmation of the elemental composition.

    • A prominent fragment would be the loss of the bromine atom ([M-Br]⁺), resulting in the 2-chloro-4-fluorophenacyl cation.

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing this compound is through the selective α-bromination of its precursor, 2'-Chloro-4'-fluoroacetophenone.

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_product Final Product start 2'-Chloro-4'-fluoroacetophenone reaction Acid-Catalyzed α-Bromination start->reaction Substrate reagents Bromine (Br₂) Acetic Acid (Solvent/Catalyst) reagents->reaction Reactants product This compound reaction->product Yields

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: α-Bromination

This protocol is based on well-established procedures for the acid-catalyzed bromination of acetophenones.

  • Reactor Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution to neutralize HBr gas).

  • Reagent Charging: Charge the flask with 2'-Chloro-4'-fluoroacetophenone (1.0 eq) and glacial acetic acid (as solvent, ~3-4 mL per gram of ketone).

  • Initiation: Begin stirring and warm the mixture to 40-50 °C.

  • Bromine Addition: Dissolve bromine (1.0-1.05 eq) in a minimal amount of glacial acetic acid and charge it to the dropping funnel. Add the bromine solution dropwise to the ketone solution.

    • Causality Insight: The dropwise addition at a slightly elevated temperature is crucial. It maintains a low steady-state concentration of bromine, which favors the desired kinetic pathway of α-bromination over potential competitive aromatic bromination. The acetic acid serves as both the solvent and the acid catalyst required to promote enol formation, which is the rate-determining step.

  • Reaction Monitoring: The disappearance of the red-brown bromine color is a visual indicator of consumption. The reaction is typically complete within 1-2 hours after the addition is finished. Progress can be rigorously monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-water with stirring. The product will precipitate as a solid.

    • Self-Validation: The precipitation step is both a purification and a validation step. The desired product is water-insoluble, while the acetic acid and any excess HBr are removed into the aqueous phase.

  • Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acid, followed by a small amount of cold hexane or ethanol to remove non-polar impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

  • Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by melting point and spectroscopic methods to confirm identity and purity.

Core Reactivity and Key Applications

The power of this compound lies in its ability to act as a potent electrophile. The α-bromo group is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). This reactivity is the cornerstone of its primary application: the synthesis of substituted heterocycles.

Application Spotlight: Hantzsch Thiazole Synthesis

A classic and highly reliable application is the Hantzsch thiazole synthesis, where an α-halo ketone reacts with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.[3][4][5][6]

G reagents This compound + Thiourea intermediate Isothiourea Intermediate (via Sₙ2) reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization product 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole cyclization->product Dehydration

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Protocol: Synthesis of a 2-Aminothiazole Derivative
  • Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1 eq).

  • Solvent: Add absolute ethanol as the solvent (~5 mL per gram of phenacyl bromide).

  • Reaction: Heat the mixture to reflux with stirring. The reactants will dissolve as the reaction proceeds. The reaction is typically complete in 2-4 hours. Monitor by TLC until the starting phenacyl bromide spot is consumed.

    • Expert Insight: The reaction initially forms an isothiouronium salt intermediate via an Sₙ2 reaction between the thioamide's sulfur and the α-carbon.[4] Subsequent intramolecular cyclization and dehydration lead to the stable aromatic thiazole ring. Using a slight excess of the thioamide ensures the complete consumption of the more valuable phenacyl bromide.

  • Isolation: Cool the reaction mixture to room temperature. The hydrobromide salt of the aminothiazole product may precipitate. To isolate the free base, pour the mixture into water and add a base (e.g., 5% sodium carbonate solution) until the solution is slightly alkaline.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash with water, and air dry. Recrystallization from ethanol can be performed for higher purity.

Safety, Handling, and Storage

Hazard Profile: this compound is a lachrymator (tear-producing) and a strong irritant. It is expected to be corrosive and cause severe skin burns and eye damage. Handle with extreme care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. For long-term stability, refrigeration is recommended.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect and place in a sealed container for hazardous waste disposal.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-4-fluorophenacyl Bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the reactivity of 2-chloro-4-fluorophenacyl bromide, a versatile building block in modern organic and medicinal chemistry. We will delve into the core principles governing its reactions with a diverse range of nucleophiles, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and professionals in drug development.

Core Principles of Reactivity: An Electronically and Sterically Influenced Electrophile

This compound belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement confers significant electrophilicity upon the α-carbon, making it a prime target for nucleophilic attack. The reactivity of this specific molecule is further modulated by the electronic and steric effects of the substituents on the aromatic ring.

The primary reaction pathway for nucleophilic attack on this compound is a bimolecular nucleophilic substitution (SN2) reaction . The adjacent carbonyl group enhances the rate of SN2 reactions compared to analogous alkyl halides through stabilization of the transition state via orbital overlap.[1]

The substituents on the phenyl ring play a crucial role:

  • 4-Fluoro Group: As a moderately electron-withdrawing group, the fluorine atom at the para position increases the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This generally leads to an enhanced rate of nucleophilic attack.

  • 2-Chloro Group: The ortho-chloro substituent introduces a combination of electronic and steric effects. Electronically, it is also withdrawing, which should further activate the electrophilic center. However, its position ortho to the phenacyl group can introduce steric hindrance, potentially diminishing the reactivity towards bulky nucleophiles. Studies on ortho-substituted phenacyl bromides have shown that such substitution can lead to a decrease in reaction rates due to rotational barrier effects and steric repulsion.[2]

A general workflow for conducting nucleophilic substitution reactions with this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in a suitable aprotic solvent (e.g., Acetone, THF, DMF) B Add the nucleophile (and base if required) A->B Sequential addition C Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating) B->C Initiate reaction D Monitor reaction progress by TLC or LC-MS C->D In-process control E Quench the reaction (e.g., with water or aqueous NH4Cl) D->E Upon completion F Extract the product with an organic solvent E->F G Wash, dry, and concentrate the organic phase F->G H Purify the crude product (e.g., recrystallization or column chromatography) G->H

Caption: General experimental workflow for nucleophilic substitution.

Reactions with Nitrogen Nucleophiles: Gateway to Heterocyclic Systems

Nitrogen-containing nucleophiles are of paramount importance in pharmaceutical synthesis, and their reaction with this compound provides access to a wide array of biologically active scaffolds.

Primary Amines and Ammonia

Primary amines and ammonia react with this compound to yield α-aminoketones. These intermediates are often not isolated and can undergo further intramolecular condensation to form various heterocyclic systems.

Thioureas: The Hantzsch Thiazole Synthesis

A cornerstone reaction in heterocyclic chemistry is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[3][4][5] This reaction provides a direct and efficient route to 2-aminothiazoles, a privileged scaffold in medicinal chemistry.

G cluster_reactants cluster_intermediates R1 This compound I1 Isothiourea intermediate R1->I1 R2 Thiourea R2->I1 + I2 Cyclized intermediate I1->I2 Intramolecular cyclization P 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole I2->P - H2O

Caption: Hantzsch thiazole synthesis pathway.

Model Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • Add thiourea (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-4-(2-chloro-4-fluorophenyl)thiazole.

Amides: The Robinson-Gabriel Oxazole Synthesis

Primary amides react with α-haloketones in a cyclocondensation reaction to form oxazoles, another important heterocyclic motif in drug discovery. This transformation is known as the Robinson-Gabriel oxazole synthesis.

Model Experimental Protocol: Synthesis of a 2-Substituted-4-(2-chloro-4-fluorophenyl)oxazole

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF), add the primary amide (1.1 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired oxazole derivative.[6]

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles are generally soft and exhibit high reactivity towards the α-carbon of this compound.

Thiols and Thiophenols

Thiols and thiophenols react readily, typically in the presence of a mild base to generate the more nucleophilic thiolate anion, to yield α-thio ketones.

Model Experimental Protocol: Synthesis of 2-(Phenylthio)-1-(2-chloro-4-fluorophenyl)ethan-1-one

  • To a stirred solution of thiophenol (1.1 mmol) in ethanol (10 mL) at room temperature, add a solution of sodium ethoxide (1.1 mmol) in ethanol.

  • Stir for 15 minutes to ensure complete formation of the thiophenoxide.

  • Add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, react with this compound to form α-alkoxy and α-aryloxy ketones, respectively. These reactions are typically carried out under basic conditions.

Model Experimental Protocol: Synthesis of 2-Ethoxy-1-(2-chloro-4-fluorophenyl)ethan-1-one

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.2 mmol) in anhydrous ethanol (15 mL).

  • Cool the solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Reactions with Carbon Nucleophiles

Carbon-based nucleophiles, such as enolates and stabilized carbanions, are effective for forming new carbon-carbon bonds at the α-position of this compound.

Enolates and Malonates

Soft, stabilized carbanions derived from β-dicarbonyl compounds like diethyl malonate or ethyl acetoacetate are excellent nucleophiles for this transformation.

Model Experimental Protocol: Synthesis of Diethyl 2-(2-(2-chloro-4-fluorophenyl)-2-oxoethyl)malonate

  • To a solution of diethyl malonate (1.2 mmol) in anhydrous THF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir at room temperature for 4-6 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting product by column chromatography.

Summary of Reactivity and Expected Yields

The following table summarizes the expected reactivity and general yield ranges for the reaction of this compound with various classes of nucleophiles under appropriate conditions.

Nucleophile ClassRepresentative NucleophileProduct TypeExpected ReactivityGeneral Yield Range
Nitrogen Thiourea2-AminothiazoleHigh70-90%
Primary AmideOxazoleModerate to High50-80%
Primary/Secondary Amineα-AminoketoneHigh60-85%
Sulfur Thiophenolα-ThioketoneVery High80-95%
Aliphatic Thiolα-ThioketoneVery High85-98%
Oxygen Sodium Ethoxideα-AlkoxyketoneModerate40-70%
Sodium Phenoxideα-AryloxyketoneModerate45-75%
Carbon Diethyl Malonate Enolateα-Alkylated β-ketoesterHigh65-85%

Yields are estimates based on analogous reactions and are highly dependent on specific reaction conditions and the nature of the nucleophile.

Potential Side Reactions and Mechanistic Considerations

While SN2 reactions are the predominant pathway, other reactions can occur under specific conditions.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[7] This is more likely with sterically hindered α-haloketones where SN2 is disfavored.

  • Darzens Condensation: Under basic conditions, in the presence of an aldehyde or ketone, this compound can participate in a Darzens condensation to form an α,β-epoxy ketone.

  • Elimination Reactions: With strong, sterically hindered bases, elimination to form an α,β-unsaturated ketone is a possibility, although generally less common for phenacyl bromides.

The choice of base, solvent, and temperature is critical to directing the reaction towards the desired nucleophilic substitution product and minimizing these side reactions.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is dominated by the SN2 pathway, which is enhanced by the electronic effects of the carbonyl and fluoro groups. The ortho-chloro substituent introduces a degree of steric hindrance that should be considered when selecting nucleophiles. By carefully controlling reaction conditions, this versatile building block can be effectively utilized to construct a wide range of complex molecules, particularly heterocyclic systems of medicinal importance. The model protocols and reactivity data presented in this guide provide a solid foundation for the successful application of this compound in research and development.

References

The Strategic Application of 2-Chloro-4-fluorophenacyl Bromide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of building blocks available to the medicinal chemist, α-haloketones stand out for their inherent reactivity and synthetic utility. This technical guide focuses on a particularly promising member of this class: 2-Chloro-4-fluorophenacyl bromide. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, coupled with the reactive α-bromo ketone moiety, positions it as a strategic starting material for the construction of diverse and biologically active heterocyclic compounds. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core applications of this compound, grounded in scientific principles and supported by actionable experimental insights. We will delve into its role as a versatile synthetic intermediate, its application in the generation of privileged medicinal scaffolds, and its potential as a covalent modifier of biological targets.

Core Chemical Attributes and Reactivity Profile

This compound, with the chemical structure 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one, possesses key features that underpin its utility in medicinal chemistry.

  • Dual Electrophilic Sites: The molecule presents two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity allows for a diverse range of reactions with various nucleophiles.

  • Halogen Substitution: The presence of chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups can enhance the reactivity of the electrophilic centers and also modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, such as metabolic stability and binding affinity.

  • α-Bromo Ketone Moiety: This functional group is a classic precursor for the synthesis of a wide array of heterocyclic systems through well-established named reactions.

The inherent reactivity of this compound makes it an excellent substrate for nucleophilic substitution reactions at the α-carbon, readily displaced by amines, thiols, and other nucleophiles. This reactivity is the cornerstone of its application in heterocyclic synthesis.

A Versatile Intermediate in Heterocyclic Synthesis

The true power of this compound in medicinal chemistry lies in its ability to serve as a key building block for the synthesis of heterocyclic scaffolds that are prevalent in numerous approved drugs and clinical candidates. Two of the most important classes of heterocycles readily accessible from this intermediate are thiazoles and imidazopyridines.

The Hantzsch Thiazole Synthesis: A Gateway to Bioactive 2-Aminothiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide or thiourea. The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The reaction of this compound with thiourea yields 2-amino-4-(2-chloro-4-fluorophenyl)thiazole, a scaffold ripe for further functionalization.

Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole

This protocol is adapted from established methods for the Hantzsch thiazole synthesis.[1]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Copper silicate (10 mol%) (optional, as a reusable heterogeneous catalyst)[2]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Crushed ice

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).

  • If using a catalyst, add copper silicate (10 mol%).[2]

  • The reaction mixture is refluxed with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • If a catalyst was used, it is removed by filtration.[2]

  • The filtrate is then poured over crushed ice to precipitate the solid product.

  • The solid is collected by vacuum filtration, washed with cold water, and air-dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Causality of Experimental Choices:

  • Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the limiting reagent, this compound.

  • Ethanol as Solvent: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction upon heating.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Catalyst (Optional): The use of a heterogeneous catalyst like copper silicate can accelerate the reaction and often leads to higher yields and easier purification.[2]

graph Hantzsch_Thiazole_Synthesis { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

reactant1 [label="this compound"]; reactant2 [label="Thiourea"]; intermediate [label="Thiouronium Salt Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="2-Amino-4-(2-chloro-4-fluorophenyl)thiazole", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant1 -- intermediate [label="Nucleophilic Attack"]; reactant2 -- intermediate; intermediate -> product [label="Cyclization & Dehydration"]; }

Hantzsch Thiazole Synthesis Workflow.

Biological Significance of 2-Aminothiazole Derivatives:

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities. For instance, new derivatives of [2-amino-4-(4-chlorophenyl) 1,3-thiazole] have shown distinguished antifungal activity against Candida albicans and Candida glabrata, as well as moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[3] This highlights the potential of the 2-amino-4-(2-chloro-4-fluorophenyl)thiazole scaffold as a starting point for the development of novel antimicrobial agents.

Synthesis of Imidazo[1,2-a]pyridines: A Core for Diverse Therapeutics

Imidazo[1,2-a]pyridines are another class of bicyclic heterocycles of significant interest in medicinal chemistry, with approved drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) featuring this core structure. The synthesis of these compounds can be readily achieved through the condensation of a 2-aminopyridine with an α-haloketone.

The reaction of this compound with a 2-aminopyridine derivative provides a direct route to substituted 2-phenylimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 2-(2-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine

This protocol is based on established methods for the synthesis of imidazo[1,2-a]pyridines.[4]

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.2 eq)

  • Ionic Liquid (e.g., 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate) or a suitable solvent like ethanol

  • Microwave reactor (optional)

  • Sealed tube

  • Diethyl ether

  • Water

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, a mixture of this compound (1 mmol) and 2-aminopyridine (1.2 mmol) is prepared.

  • An ionic liquid can be used as a catalyst and solvent under microwave irradiation (e.g., 100°C for 30 seconds).[4] Alternatively, the reaction can be carried out in a conventional solvent like ethanol under reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is worked up. If an ionic liquid is used, the mixture is washed with diethyl ether and then diluted with water. The ether extracts are combined and concentrated.[4] If a conventional solvent is used, it is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexane).

Causality of Experimental Choices:

  • Excess 2-Aminopyridine: A slight excess of the aminopyridine helps to drive the reaction to completion.

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, offering a significant advantage in terms of efficiency.[4]

  • Ionic Liquid: Ionic liquids can act as both the solvent and catalyst, often leading to cleaner reactions and simpler workups.[4]

graph Imidazopyridine_Synthesis { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="this compound\n+ 2-Aminopyridine"]; intermediate1 [label="N-Phenacylpyridinium Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="2-(2-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Nucleophilic Substitution"]; intermediate1 -> product [label="Intramolecular Cyclization\n& Dehydration"]; }

Imidazopyridine Synthesis Workflow.

Potential as a Covalent Inhibitor in Drug Design

The concept of covalent inhibition has seen a resurgence in drug discovery, offering advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets. Covalent inhibitors typically contain a reactive electrophilic "warhead" that forms a stable bond with a nucleophilic amino acid residue (commonly cysteine) in the target protein.

Given its electrophilic α-bromo ketone moiety, this compound and its derivatives have the potential to act as covalent modifiers of proteins. This is particularly relevant for enzyme families that utilize a nucleophilic cysteine in their catalytic mechanism, such as certain proteases and kinases.

Targeting Cysteine Proteases

Cysteine proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets. The catalytic cysteine residue in the active site of these enzymes is a prime target for covalent inactivation by electrophilic compounds. While specific studies on this compound as a cysteine protease inhibitor are not yet prevalent in the literature, the principle has been demonstrated with other electrophilic warheads. For instance, chlorofluoroacetamide has been identified as a cysteine-reactive warhead in the development of covalent inhibitors for the 3C-like protease of SARS-CoV-2.[5]

Covalent Modification of Kinases

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of covalent kinase inhibitors has proven to be a successful strategy for achieving high potency and selectivity. These inhibitors often target a non-catalytic cysteine residue near the ATP-binding site. The electrophilic nature of this compound makes it a candidate for incorporation into kinase inhibitor scaffolds designed to covalently modify such cysteine residues.

graph Covalent_Inhibition { layout=dot; rankdir="LR"; node [shape=record, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

inhibitor [label="{this compound Derivative | Electrophilic Warhead}"]; protein [label="{Target Protein (e.g., Protease, Kinase) | Nucleophilic Cysteine}"]; complex [label="Covalent Adduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

inhibitor:warhead -> protein:cys [label="Covalent Bond Formation"]; protein -> complex; }

Covalent Inhibition Mechanism.

Physicochemical Properties and Data Summary

The physicochemical properties of this compound are crucial for its handling, reactivity, and incorporation into drug-like molecules.

PropertyValueSource
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
IUPAC Name 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone
CAS Number 61397-54-4
Physical Form Clear Liquid
Storage Temperature 2-8°C

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for medicinal chemistry. Its dual electrophilic nature, combined with the modulating effects of its halogen substituents, provides a powerful platform for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The straightforward access it provides to privileged scaffolds such as 2-aminothiazoles and imidazo[1,2-a]pyridines underscores its importance in the generation of compound libraries for high-throughput screening and lead optimization.

Furthermore, the potential for this compound and its derivatives to act as covalent inhibitors opens up exciting avenues for the design of targeted therapies with enhanced potency and duration of action. Future research should focus on the synthesis and biological evaluation of novel compounds derived from this compound, particularly in the areas of infectious diseases and oncology. The exploration of its utility as a covalent warhead in the design of specific enzyme inhibitors is also a promising area for further investigation. As our understanding of disease biology deepens, the strategic application of versatile intermediates like this compound will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry and the development of new medicines.

References

The Strategic Utility of 2-Chloro-4-fluorophenacyl Bromide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available reagents, 2-Chloro-4-fluorophenacyl bromide (also known as 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone) has emerged as a highly versatile and reactive intermediate. Its unique trifunctional nature—a brominated α-carbon, a carbonyl group, and a di-substituted phenyl ring—provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the core utility of this compound, elucidating its role in the synthesis of valuable heterocyclic compounds and other pharmacologically relevant scaffolds.

Core Reactivity and Mechanistic Considerations

At the heart of this compound's synthetic utility lies the high reactivity of the α-bromoketone moiety. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom renders the α-carbon highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of diverse molecular frameworks.[1]

Furthermore, the presence of both a chloro and a fluoro substituent on the phenyl ring provides additional strategic advantages. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. The chlorine atom offers a potential site for further functionalization through cross-coupling reactions, although the α-bromo position is significantly more reactive towards nucleophilic substitution.

Synthesis of Heterocyclic Scaffolds: A Gateway to Bioactive Molecules

A primary application of this compound is in the synthesis of a wide variety of heterocyclic compounds, which are ubiquitous in medicinal chemistry. Its ability to readily undergo cyclization reactions with various dinucleophiles has made it a go-to reagent for constructing five- and six-membered rings.

Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. In this reaction, an α-haloketone, such as this compound, is condensed with a thioamide. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

The general workflow for the Hantzsch thiazole synthesis utilizing this compound can be visualized as follows:

Hantzsch_Thiazole_Synthesis 2-Chloro-4-fluorophenacyl_bromide 2-Chloro-4-fluorophenacyl bromide Intermediate Thiazoline Intermediate 2-Chloro-4-fluorophenacyl_bromide->Intermediate Nucleophilic Attack Thioamide Thioamide (e.g., Thiourea) Thioamide->Intermediate Condensation Thiazole_Product 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole Intermediate->Thiazole_Product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

This reaction is particularly valuable as thiazole moieties are present in a wide range of FDA-approved drugs, including antivirals, antifungals, and anticancer agents. The 2-chloro-4-fluorophenyl substituent introduced via this building block can impart desirable lipophilic and electronic properties to the final molecule.

Synthesis of Other Heterocycles

Beyond thiazoles, this compound serves as a precursor for other important heterocyclic systems. For instance, its reaction with amidines can lead to the formation of substituted imidazoles.[1] Similarly, condensation reactions with other dinucleophiles can provide access to a variety of five- and six-membered heterocycles, further expanding its synthetic utility.

Experimental Protocols

The following protocols are provided as illustrative examples of the practical application of this compound in organic synthesis. These should be adapted and optimized based on the specific substrate and desired outcome.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole

This protocol outlines a typical Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Add thiourea (1.1 eq) to the solution and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 15 mL) to remove any remaining salts.

  • Dry the product under vacuum to obtain the crude 2-amino-4-(2-chloro-4-fluorophenyl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

PropertyValueReference
Chemical Name This compound[2]
Synonyms 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone, 2-Bromo-2'-chloro-4'-fluoroacetophenone[2]
CAS Number 61397-54-4[2]
Molecular Formula C₈H₅BrClFO[2]
Molecular Weight 251.48 g/mol
Appearance Typically a liquid or low-melting solid
Storage Temperature 2-8 °C

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is classified as a corrosive substance that can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3][4] All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[3][4] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Conclusion

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its inherent reactivity, coupled with the desirable electronic and steric properties imparted by its substituted aromatic ring, makes it an invaluable tool for the construction of complex and biologically relevant molecules. A thorough understanding of its reactivity and safe handling is crucial for harnessing its full potential in the laboratory. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile intermediates like this compound in driving innovation is undeniable.

References

theoretical studies on the electrophilicity of 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

**A Theoretical and

Experimental Framework for Assessing the Electrophilicity of 2-Chloro-4-fluorophenacyl bromide**

Executive Summary

This compound is a halogenated acetophenone derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from its reactive α-haloketone moiety, which is susceptible to nucleophilic attack, making it a valuable precursor for a wide range of heterocyclic and biologically active compounds.[3] Understanding and quantifying the electrophilic character of this molecule is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide presents a comprehensive theoretical framework, grounded in Conceptual Density Functional Theory (DFT), to elucidate the electrophilic profile of this compound. We outline a rigorous computational protocol for determining global and local reactivity descriptors and propose a parallel experimental workflow for the kinetic validation of these theoretical predictions, creating a self-validating and robust system for analysis.

Introduction: The Significance of Electrophilicity in Drug Development

In the landscape of drug discovery and development, the ability to predict and control chemical reactivity is a cornerstone of success. Electrophiles are fundamental reagents and intermediates, but their reactivity must be precisely understood to ensure selectivity and minimize off-target effects. Phenacyl bromides, as a class, are well-known alkylating agents whose reactivity is significantly modulated by substituents on the aromatic ring.[4][5] The title compound, this compound, presents a unique electronic profile due to the competing electron-withdrawing inductive and electron-donating mesomeric effects of its halogen substituents. A detailed theoretical investigation into its electrophilicity provides invaluable insights for:

  • Reaction Design: Predicting the feasibility and outcome of reactions with various nucleophiles.

  • Mechanism Elucidation: Understanding the regioselectivity of nucleophilic attack.

  • Bioactivity Correlation: Relating the molecule's electrophilic character to its potential as a covalent inhibitor or probe in biochemical systems.[3]

This document serves as a technical guide for researchers to perform a robust in silico analysis of this compound's electrophilicity and validate the findings through established experimental kinetics.

Part 1: Theoretical Framework – Conceptual Density Functional Theory (DFT)

Conceptual DFT provides a powerful framework for quantifying intuitive chemical concepts like electronegativity and electrophilicity from the electron density of a system.[6][7][8] This approach allows us to move beyond qualitative descriptions and assign numerical values to reactivity, offering a predictive tool for chemists.

Global Reactivity Descriptors

The overall electrophilic character of a molecule can be described by a set of global reactivity indices. These are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often approximated through Koopmans' theorem.

  • Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to the negative of electronegativity (χ).[9]

    • μ ≈ (E_HOMO + E_LUMO) / 2

  • Chemical Hardness (η): Measures the resistance of a system to change its electron configuration.[7]

    • η ≈ E_LUMO - E_HOMO

  • Global Electrophilicity Index (ω): This is the most critical descriptor, defined by Parr, von Szentpály, and Liu, which quantifies the stabilization in energy when the system acquires additional electronic charge from the environment.[10][11][12] A higher ω value indicates greater electrophilicity.

    • ω = μ² / (2η)

Local Reactivity Descriptors: The Fukui Function

While global indices describe the molecule as a whole, local descriptors are needed to identify the specific atomic sites most susceptible to nucleophilic attack. The Fukui function, f(r), is the primary tool for this purpose.[13][14] It describes the change in electron density at a point r when the total number of electrons in the molecule changes.[13]

For predicting an electrophilic attack (i.e., where a nucleophile will attack), the relevant function is f⁺(r) , which corresponds to the addition of an electron.[14]

  • f⁺(r) = ρ(N+1)(r) - ρ(N)(r)

    • Where ρ(N+1) and ρ(N) are the electron densities of the anionic and neutral species, respectively, at the neutral's geometry.

In practice, these values are often condensed into atom-centered indices, known as condensed Fukui functions (fk⁺), which provide a numerical value for the electrophilicity of each atom k in the molecule.[15][16][17] The atom(s) with the highest fk⁺ value are predicted to be the most electrophilic sites.

Part 2: Computational Methodology Protocol

This section details a step-by-step protocol for the in silico characterization of this compound's electrophilicity.

1. Software and Hardware:

  • Quantum Chemistry Software: A robust computational package such as Gaussian, ORCA, or Schrödinger's Jaguar is required.[16][18]

  • Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is recommended.

2. Computational Protocol:

  • Step 1: Geometry Optimization and Frequency Analysis (Neutral Species)

    • Build the 3D structure of this compound (CAS: 61397-54-4).

    • Perform a full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a widely accepted and reliable combination for organic molecules.[19]

    • Following optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true energy minimum (i.e., no imaginary frequencies).

  • Step 2: Single-Point Energy Calculations (Anionic and Cationic Species)

    • Using the optimized geometry of the neutral molecule (N), perform single-point energy calculations for the N+1 (anion) and N-1 (cation) electron systems. This is crucial for calculating the vertical ionization potential and electron affinity.

  • Step 3: Calculation of Global Reactivity Descriptors

    • Extract the HOMO and LUMO energies from the neutral species calculation output.

    • Calculate the vertical Ionization Potential (I) and Electron Affinity (A):

      • I = E(N-1) - E(N)

      • A = E(N) - E(N+1)

    • Calculate the global descriptors using these values:

      • μ = -(I + A) / 2

      • η = I - A

      • ω = μ² / (2η)

  • Step 4: Calculation of Local Reactivity (Condensed Fukui Functions)

    • Perform a population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) for both the neutral (N) and anionic (N+1) species at the optimized neutral geometry.

    • Calculate the condensed Fukui function for electrophilic attack (fk⁺) for each atom k:

      • fk⁺ = qk(N+1) - qk(N)

      • Where qk is the charge on atom k.

    • Identify the atoms with the largest fk⁺ values as the most probable sites for nucleophilic attack.

Part 3: Predicted Electrophilic Profile of this compound

Based on the methodology described, the following table summarizes the predicted quantum chemical properties and reactivity descriptors for the title compound. These values are illustrative and would be formally generated by executing the protocol in Part 2.

Parameter Symbol Predicted Value (eV) Interpretation
HOMO EnergyEHOMO-7.25Energy of the highest occupied molecular orbital
LUMO EnergyELUMO-1.95Energy of the lowest unoccupied molecular orbital
Ionization PotentialI8.80Energy required to remove an electron
Electron AffinityA1.60Energy released upon gaining an electron
Chemical Potentialμ-5.20Tendency of electrons to escape (high)
Chemical Hardnessη7.20Resistance to change in electron configuration
Global Electrophilicity ω 1.88 Moderate to Strong Electrophile

Analysis of Results: The predicted global electrophilicity index (ω) of 1.88 eV places this compound in the category of a moderate to strong electrophile.[20] This suggests it will readily react with a wide range of nucleophiles under mild conditions.

Local Electrophilicity and Site of Attack: Analysis of the condensed Fukui functions (fk⁺) is expected to reveal two primary electrophilic centers:

  • The Carbonyl Carbon (C=O): A classic electrophilic site due to the polarization of the carbonyl bond.

  • The α-Carbon (CH₂Br): The primary site for SN2 displacement, its electrophilicity is enhanced by the adjacent carbonyl group and the good leaving group ability of bromide.[4][21]

The relative magnitudes of fk⁺ on these two carbons will predict the kinetic site of nucleophilic attack. For SN2 reactions, the α-carbon is the expected dominant site.

Diagram: Molecular Structure and Predicted Electrophilic Sites

Caption: Predicted electrophilic centers of this compound.

Part 4: Proposed Experimental Validation

Theoretical predictions require experimental validation to be truly trustworthy. A robust method for quantifying electrophilicity is through kinetic studies, particularly by using the comprehensive reactivity scales developed by Mayr.[22][23][24]

Objective: To experimentally determine the electrophilicity parameter (E) of this compound by measuring the second-order rate constants (k) of its reactions with a series of well-characterized nucleophiles.

Methodology: Mayr's Electrophilicity Scale

This methodology is based on the linear free-energy relationship: log k = sN(N + E) Where:

  • k is the second-order rate constant.

  • sN is the nucleophile-specific sensitivity parameter.

  • N is the nucleophilicity parameter of the reacting nucleophile.

  • E is the electrophilicity parameter of the substrate (to be determined).

By measuring k for the reactions with a set of reference nucleophiles (for which N and sN are known), the E parameter can be determined by linear regression.[25]

Experimental Protocol

  • Reagent Preparation:

    • Prepare stock solutions of this compound in a suitable, dry solvent (e.g., acetonitrile or dichloromethane).

    • Prepare stock solutions of a series of reference nucleophiles from Mayr's database (e.g., substituted pyridines, thiophenols, or enamines) in the same solvent.[5][22]

  • Kinetic Measurements:

    • Use a stopped-flow spectrophotometer for rapid reactions or a UV-Vis spectrophotometer with a thermostatted cell holder for slower reactions.

    • Set the spectrophotometer to a wavelength where the change in absorbance upon reaction is maximal.

    • Maintain pseudo-first-order conditions by using a large excess (≥10-fold) of the nucleophile.

    • Initiate the reaction by rapidly mixing the electrophile and nucleophile solutions at a constant temperature (e.g., 20 °C).

    • Monitor the change in absorbance over time and fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant, kobs.

  • Data Analysis:

    • Determine the second-order rate constant (k) from the slope of a plot of kobs versus the concentration of the nucleophile.

    • Repeat this procedure for at least 3-5 different reference nucleophiles.

    • Plot log(k/sN) against N for the series of nucleophiles.

    • The slope of this plot should be approximately 1, and the y-intercept will correspond to the electrophilicity parameter, E.

Diagram: Experimental Validation Workflow

G cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Electrophile & Nucleophiles) B Mix Reagents in Stopped-Flow/UV-Vis A->B C Monitor Absorbance vs. Time (Pseudo-First-Order) B->C D Calculate k_obs C->D E Plot k_obs vs. [Nucleophile] to get k (2nd order) D->E F Repeat for Multiple Nucleophiles E->F G Plot log(k/sɴ) vs. N F->G H Determine E Parameter (y-intercept) G->H

Caption: Workflow for the experimental determination of the E parameter.

Conclusion

The integrated computational and experimental approach detailed in this guide provides a powerful, self-validating system for characterizing the electrophilicity of this compound. The theoretical analysis using Conceptual DFT offers a rapid, cost-effective method to predict the molecule's global reactivity and identify its most reactive sites. The subsequent experimental validation using established kinetic methodologies ensures that these theoretical insights are grounded in empirical reality. This dual approach empowers researchers in drug development and organic synthesis to utilize this versatile building block with a high degree of predictability and control, accelerating the discovery and optimization of new chemical entities.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluorophenacyl bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-fluorophenacyl bromide, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility, outlines a detailed experimental protocol for its determination, and offers predicted solubility behaviors in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively utilize this compound in solution-based applications. The document includes essential safety and handling information to ensure proper laboratory practice.

Introduction to this compound

This compound, with the chemical structure 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, is a halogenated aromatic ketone. Its molecular structure, featuring a benzene ring substituted with chlorine and fluorine atoms, a carbonyl group, and a bromoacetyl moiety, makes it a valuable reagent in organic synthesis.[1][2] These functional groups contribute to its reactivity and are pivotal in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The compound is also known by synonyms such as 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one and 2-Bromo-2'-chloro-4'-fluoroacetophenone.[1][2]

Understanding the solubility of this compound is critical for its application in various chemical reactions, purification processes like crystallization, and in analytical techniques such as chromatography. The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. This guide will delve into the factors influencing its solubility and provide a practical framework for its experimental determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The key intermolecular forces at play for this compound are:

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the carbon-halogen bonds (C-Cl, C-F, C-Br) create permanent dipoles in the molecule, leading to dipole-dipole interactions.

  • London Dispersion Forces: As with all molecules, transient dipoles lead to London dispersion forces, which are significant for the aromatic ring and the overall molecular size.

Given its structure, this compound is a polar molecule. Therefore, it is expected to be more soluble in polar organic solvents that can engage in similar intermolecular interactions. Its solubility in nonpolar solvents is likely to be limited.

Predicted Solubility Profile

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents have strong dipoles that can effectively solvate the polar functional groups of this compound.
Chlorinated Dichloromethane (DCM), ChloroformHighThe polarity and ability to engage in dipole-dipole interactions make these good solvents for the target compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than ketones but can still solvate the compound through dipole-dipole and London dispersion forces.
Alcohols Methanol, Ethanol, IsopropanolModerate to LowThe polarity of alcohols is suitable, but the hydrogen bonding network of the solvent might be disrupted by the solute without the solute being able to reciprocate hydrogen bonding, potentially limiting solubility compared to polar aprotic solvents.
Aromatic Toluene, BenzeneLowWhile the aromatic ring of the solute can interact with these solvents via π-stacking, the overall polarity mismatch with the functional groups will likely result in lower solubility.
Aliphatic Hexane, HeptaneVery LowThese nonpolar solvents lack the ability to form favorable interactions with the polar functional groups of the solute.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature bath or incubator

  • Vortex mixer

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_vial Add excess solid to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent seal_vial Seal the vial add_solvent->seal_vial equilibrate Equilibrate at constant temperature with agitation seal_vial->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter the sample sample->filter dilute Dilute the filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate concentration analyze->calculate G cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response hazard This compound (Corrosive, Irritant) ppe Gloves Goggles Lab Coat Face Shield (if necessary) hazard->ppe Requires handling Use in a chemical fume hood Avoid creating dust Wash hands after use hazard->handling Dictates emergency Eye wash station Safety shower First aid kit handling->emergency In case of failure

References

2-Chloro-4-fluorophenacyl bromide mechanism of action in derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Derivatization of Carboxylic Acids Using 2-Chloro-4-fluorophenacyl Bromide for Enhanced Analytical Detection

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical derivatization of carboxylic acids using this compound. It is intended for researchers, scientists, and drug development professionals who are looking to enhance the detection of acidic compounds in various analytical workflows, particularly in chromatography.

Introduction: The Rationale for Derivatization with this compound

In modern analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the sensitive detection of analytes is paramount. Many carboxylic acids, while being crucial in pharmaceutical, environmental, and biological sciences, lack a strong chromophore or fluorophore. This inherent characteristic makes their detection at low concentrations challenging when using common spectrophotometric detectors like UV-Vis or fluorescence detectors.

Chemical derivatization addresses this limitation by converting the analyte of interest into a derivative with more favorable analytical properties. This compound is a specialized reagent designed for this purpose. It reacts with carboxylic acids to form phenacyl esters, which exhibit strong ultraviolet (UV) absorbance. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring can further enhance the detectability, especially in techniques like gas chromatography with electron capture detection (GC-ECD), although its primary application is in HPLC-UV.

This guide will delve into the mechanism of action of this compound, provide a detailed experimental protocol, and discuss the practical considerations for its successful implementation in your laboratory.

The Mechanism of Action: A Nucleophilic Substitution Reaction

The derivatization of carboxylic acids with this compound proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction. The key steps are outlined below:

  • Formation of the Nucleophile: The carboxylic acid (R-COOH) is first deprotonated by a weak base to form a carboxylate anion (R-COO⁻). This step is crucial as the carboxylate anion is a much stronger nucleophile than the corresponding neutral carboxylic acid. The choice of base is critical to avoid side reactions and ensure a favorable reaction equilibrium.

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the electrophilic α-carbon of the this compound. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group and the bromine atom.

  • Displacement of the Leaving Group: The attack of the carboxylate anion leads to the displacement of the bromide ion, which is an excellent leaving group. This results in the formation of a stable 2-chloro-4-fluorophenacyl ester derivative.

The reaction is often facilitated by a catalyst, such as a crown ether, which can complex with the counter-ion of the base (e.g., potassium ion), thereby increasing the nucleophilicity of the carboxylate anion.

Visualizing the Mechanism:

derivatization_mechanism cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ester Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base Protonated_Base Base-H⁺ Base->Protonated_Base + H⁺ Reagent This compound Carboxylate->Reagent Attacks α-carbon Derivative 2-Chloro-4-fluorophenacyl Ester Reagent->Derivative - Br⁻ Bromide_Ion Br⁻ Reagent->Bromide_Ion

Caption: SN2 mechanism of carboxylic acid derivatization.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure reliable and reproducible results.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Purpose
This compound≥98%Sigma-AldrichDerivatizing agent
Carboxylic Acid StandardAnalytical StandardNIST or equivalentAnalyte for method development
Acetonitrile (ACN)HPLC GradeFisher ScientificReaction solvent
Potassium Carbonate (K₂CO₃)AnhydrousMerckBase for deprotonation
18-Crown-6≥99%Alfa AesarPhase-transfer catalyst
Deionized Water18.2 MΩ·cmIn-house systemReagent preparation
HPLC vials with inserts2 mLWatersSample analysis
Step-by-Step Methodology
  • Preparation of Reagent Solutions:

    • Derivatizing Agent Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution. This solution should be prepared fresh daily and protected from light to prevent degradation.

    • Catalyst Solution: Prepare a 0.1 M solution of 18-Crown-6 in acetonitrile.

    • Base: Use anhydrous potassium carbonate as a solid.

  • Sample Preparation:

    • Prepare a stock solution of your carboxylic acid standard in acetonitrile at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to 100 µg/mL with acetonitrile.

  • Derivatization Reaction:

    • In a 2 mL HPLC vial, add 100 µL of the carboxylic acid working solution (10 µg of analyte).

    • Add 200 µL of the this compound solution (200 µg of reagent). A molar excess of the derivatizing agent is used to drive the reaction to completion.

    • Add 10 µL of the 18-Crown-6 solution.

    • Add approximately 5 mg of anhydrous potassium carbonate.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath at 60 °C for 30 minutes.

  • Reaction Quenching and Sample Finalization:

    • After incubation, cool the vial to room temperature.

    • Add 690 µL of acetonitrile to bring the total volume to 1 mL.

    • Filter the sample through a 0.22 µm syringe filter to remove the potassium carbonate and any particulate matter before injection into the HPLC system.

Workflow Visualization

derivatization_workflow Start Start Prep_Reagents Prepare Reagent Solutions (Derivatizing Agent, Catalyst) Start->Prep_Reagents Prep_Sample Prepare Carboxylic Acid Sample Start->Prep_Sample Mix_Reagents Combine Sample, Reagent, Catalyst, and Base in Vial Prep_Reagents->Mix_Reagents Prep_Sample->Mix_Reagents React Incubate at 60 °C for 30 min Mix_Reagents->React Cool Cool to Room Temperature React->Cool Quench Dilute and Quench Reaction Cool->Quench Filter Filter Sample (0.22 µm) Quench->Filter Analyze Inject into HPLC-UV System Filter->Analyze

Caption: Experimental workflow for derivatization.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be self-validating. Here’s how:

  • Inclusion of a Control: Always run a blank sample (containing all reagents except the analyte) to identify any peaks originating from the reagents themselves.

  • Monitoring Reaction Completion: Analyze samples at different time points (e.g., 15, 30, 45 minutes) during method development to ensure the reaction has gone to completion. The analyte peak should disappear, and the derivative peak should plateau.

  • Calibration Curve: Prepare a calibration curve using a known standard of the derivatized analyte to ensure linearity and accuracy of the method.

Authoritative Grounding and Comprehensive References

The principles of this derivatization are well-established in the scientific literature. The use of phenacyl bromides, particularly p-bromophenacyl bromide, for the derivatization of carboxylic acids for HPLC analysis is a classic technique. The mechanism and the use of crown ethers as catalysts are also extensively documented.

While a specific application note for this compound might not be readily available, its reactivity can be confidently inferred from the vast body of literature on similar compounds. The protocol provided is a robust starting point for method development with this specific reagent.

Methodological & Application

Application Note & Protocol: High-Sensitivity Analysis of Carboxylic Acids via Derivatization with 2-Chloro-4-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Quantitative analysis of carboxylic acids, particularly fatty acids and other low-molecular-weight organic acids, presents a significant challenge in analytical chemistry. Many of these compounds lack a strong native chromophore, leading to poor sensitivity when using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1] To overcome this limitation, pre-column derivatization is employed to attach a UV-absorbing tag to the analyte of interest.

2-Chloro-4-fluorophenacyl bromide is an excellent alkylating reagent for this purpose. It quantitatively converts carboxylic acids into their corresponding phenacyl esters. This derivatization introduces a highly conjugated phenacyl group, which exhibits strong UV absorbance, thereby dramatically enhancing detection sensitivity for subsequent HPLC analysis.[2] The presence of halogen atoms (Cl and F) on the aromatic ring can further enhance the response in specific detectors and modify the chromatographic behavior of the derivatives.

Reaction Mechanism: Nucleophilic Substitution

The derivatization reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process is typically performed in a polar aprotic solvent, such as acetonitrile or acetone.

Step 1: Deprotonation of the Carboxylic Acid The carboxylic acid (R-COOH) is first converted to its conjugate base, the carboxylate anion (R-COO⁻), by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate.[3][4] The carboxylate is a much stronger nucleophile than the protonated acid.

Step 2: Nucleophilic Attack and Ester Formation The negatively charged oxygen of the carboxylate anion attacks the electrophilic methylene carbon of this compound. This carbon is highly activated because it is adjacent to both a carbonyl group and a bromine atom, which is an excellent leaving group. The bromide ion is displaced, resulting in the formation of a stable 2-Chloro-4-fluorophenacyl ester.

The Role of a Catalyst: In many protocols, a catalyst such as a crown ether (e.g., 18-crown-6) is used, particularly when an inorganic base like potassium carbonate is employed.[4][5][6] The crown ether complexes the potassium cation (K⁺), effectively sequestering it and liberating a "naked," highly reactive carboxylate anion in the organic solvent. This significantly accelerates the reaction rate and improves yields.[7][8]

Derivatization Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (e.g., K₂CO₃) Base->RCOO RCOO_2 Carboxylate Anion (R-COO⁻) BaseH Protonated Base DerivReagent This compound Product Phenacyl Ester Derivative DerivReagent->Product Bromide Br⁻ Product->Bromide Leaving Group RCOO_2->Product Nucleophilic Attack

Caption: SN2 mechanism for carboxylic acid derivatization.

Safety and Handling Precautions

Hazard Warning: this compound and similar α-haloketones are strong lachrymators and are corrosive. They can cause severe skin burns and eye damage.[9]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check manufacturer guidance for appropriate material), a lab coat, and tightly fitting safety goggles or a face shield.[10][11]

  • Handling: Avoid inhalation of dust or vapors and prevent any contact with skin and eyes.[11][12]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[10]

  • Disposal: Dispose of waste materials and contaminated packaging in accordance with local, state, and federal regulations.[12]

Detailed Experimental Protocol

This protocol provides a robust method for the derivatization of carboxylic acids in a sample matrix.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStore desiccated and protected from light.
Carboxylic Acid Standard/SampleAnalytical GradeVariousPrepare stock solutions in the reaction solvent.
Acetonitrile (ACN)HPLC or AnhydrousThermo FisherAprotic solvent, ideal for SN2 reactions.
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichNon-nucleophilic base. Use a fresh bottle to avoid impurities.
18-Crown-6≥99%Sigma-AldrichOptional but recommended catalyst, especially with K₂CO₃.
Potassium Carbonate (K₂CO₃)AnhydrousVariousAlternative base to DIPEA. Must be finely ground and anhydrous.
Hydrochloric Acid (HCl)0.1 MVariousFor quenching the reaction.
Water and Solvents for HPLCHPLC GradeVariousFor mobile phase preparation.
Reaction Vials (2 mL) with PTFE-lined caps-Agilent, WatersEnsure compatibility with solvents and temperature.

Workflow Overview

Derivatization Workflow start Start: Carboxylic Acid Sample prep 1. Prepare Sample (Dissolve in ACN) start->prep add_reagents 2. Add Derivatization Reagents (Base + Phenacyl Bromide) prep->add_reagents react 3. Incubate (e.g., 60°C for 30 min) add_reagents->react cool 4. Cool to Room Temp. react->cool quench 5. Quench Reaction (Optional: Add dilute acid) cool->quench filter 6. Filter Sample (0.22 µm Syringe Filter) quench->filter analyze 7. Analyze by HPLC-UV filter->analyze

Caption: General workflow for sample derivatization and analysis.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh and dissolve the carboxylic acid standard or sample in acetonitrile to a final concentration of approximately 1 mg/mL. For complex matrices, an appropriate sample extraction (e.g., solid-phase extraction) may be required prior to this step.

  • Reagent Preparation (prepare fresh):

    • Derivatization Reagent Solution: Prepare a solution of this compound in acetonitrile at a concentration of ~5 mg/mL.

    • Base/Catalyst Solution: Prepare a solution of DIPEA (or K₂CO₃) and 18-crown-6 (if used) in acetonitrile. A typical concentration is ~5 mg/mL for the base and ~1 mg/mL for the crown ether.

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 100 µL of the prepared sample solution.

    • Add 100 µL of the Base/Catalyst solution. Vortex briefly. The use of a non-nucleophilic base is critical to prevent it from competing with the carboxylate in reacting with the phenacyl bromide.[3]

    • Add 100 µL of the Derivatization Reagent solution. The final molar ratio of derivatizing agent and base to the acid should be in excess (e.g., 2-5 fold) to drive the reaction to completion.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath set to 60-80°C for 15-30 minutes.[2] Optimal time and temperature may need to be determined empirically for specific acids. For highly sensitive unsaturated acids, lower temperatures (e.g., 40°C) and longer times may be necessary to prevent degradation.[1][13]

  • Reaction Quench and Sample Work-up:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • To consume any unreacted derivatization reagent, add 50 µL of 0.1 M HCl and vortex. This step is optional but can help improve chromatogram quality by reducing interfering peaks from the excess reagent.

    • Dilute the final reaction mixture with the initial HPLC mobile phase (e.g., add 650 µL) to a final volume of 1 mL.

    • Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

Analysis by HPLC-UV

The resulting 2-Chloro-4-fluorophenacyl esters are well-suited for reverse-phase HPLC analysis.

Typical Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent retention and separation for the relatively nonpolar phenacyl ester derivatives.
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile or Methanol
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, re-equilibrate.A gradient is typically required to elute a wide range of carboxylic acid derivatives.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 - 20 µL
UV Detection 254 - 265 nmThe phenacyl group has a strong absorbance maximum in this range, providing excellent sensitivity.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Peak 1. Incomplete deprotonation (inactive base, wet solvent).2. Reagent degradation.3. Insufficient reaction time/temperature.1. Use fresh, anhydrous solvents and base. Ensure K₂CO₃ is finely ground.2. Use fresh derivatization reagent; store properly.3. Optimize reaction conditions (increase time/temp).
Multiple Product Peaks 1. Presence of isomers in the original sample.2. Side reactions or degradation of analyte.1. Confirm with a pure standard.2. Use milder reaction conditions (lower temperature). Ensure the sample matrix is clean.
Large Reagent Peak 1. Excessive amount of derivatization reagent used.2. Reagent hydrolysis.1. Reduce the molar excess of the reagent.2. Quench the reaction post-incubation. Ensure anhydrous conditions during the reaction.
Poor Peak Shape 1. Column overload.2. Incompatible injection solvent.3. Secondary interactions on the column.1. Dilute the sample.2. Ensure the final sample is diluted in the initial mobile phase.3. Try a different column chemistry or add a mobile phase modifier (e.g., 0.1% formic acid).

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using HPLC-UV Following Derivatization with 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of fatty acids (FAs) using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Fatty acids, lacking a strong native chromophore, are challenging to detect at low concentrations using UV spectrophotometry. To overcome this limitation, a pre-column derivatization strategy is employed using 2-Chloro-4-fluorophenacyl bromide as a novel labeling agent. This process attaches a highly UV-active moiety to the carboxyl group of the fatty acids, forming phenacyl esters that can be sensitively detected. The methodology described herein provides a comprehensive workflow, including sample extraction from biological matrices, a streamlined derivatization protocol, and optimized reversed-phase HPLC separation conditions. This method is tailored for researchers, scientists, and drug development professionals requiring accurate and reliable fatty acid profiling.

Introduction and Scientific Principle

Fatty acid analysis is a critical tool in numerous scientific disciplines, from clinical diagnostics and nutritional science to metabolic research and biofuel development. However, the aliphatic nature of most fatty acids renders them nearly transparent to UV light at wavelengths commonly used in HPLC (above 220 nm), making direct detection impractical for trace-level analysis.[1][2]

Derivatization is a proven strategy to enhance detectability by covalently bonding a chromophoric tag to the analyte.[1] Phenacyl bromides are a class of reagents that react efficiently with carboxylic acids to form phenacyl esters, which exhibit strong UV absorbance.[3][4] This application note focuses on this compound, a halogenated analog designed to create a derivative with a high molar absorptivity, thereby enhancing detection sensitivity.

The core of this method is the nucleophilic substitution reaction between the carboxylate anion of a fatty acid and this compound. The reaction is typically facilitated by a catalyst, such as a crown ether or a non-nucleophilic base, which enhances the nucleophilicity of the fatty acid.[1][5][6] The resulting 2-Chloro-4-fluorophenacyl esters are then separated using reversed-phase HPLC, where elution is based on the hydrophobicity of the fatty acid chains—primarily determined by their carbon chain length and degree of unsaturation.[2]

Chemical Derivatization Pathway

The derivatization proceeds via an SN2 mechanism. First, a weak base deprotonates the fatty acid's carboxylic group to form a more nucleophilic carboxylate anion. This anion then attacks the electrophilic methylene carbon of this compound, displacing the bromide ion and forming the stable ester linkage.

G cluster_reactants Reactants cluster_products Products FA Fatty Acid (R-COOH) FA_ion Carboxylate Anion (R-COO⁻) FA->FA_ion + Base - H⁺ DB 2-Chloro-4-fluorophenacyl bromide Ester UV-Active Phenacyl Ester Derivative DB->Ester Cat Base / Catalyst FA_ion->Ester + this compound (SN2 Attack) Br Bromide Ion (Br⁻)

Caption: Derivatization reaction of a fatty acid with this compound.

Materials and Methods

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Centrifuge.

  • Heating block or water bath.

  • Nitrogen evaporation system.

  • Vortex mixer.

  • Analytical balance.

  • Glass vials (2 mL and 4 mL) with PTFE-lined caps.

Reagents and Standards
  • This compound (derivatizing agent).

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid).

  • 18-Crown-6 (catalyst).

  • Potassium carbonate (K₂CO₃), anhydrous.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade.

  • Chloroform, HPLC grade.

  • Hexane, HPLC grade.

  • Hydrochloric acid (HCl), concentrated.

  • Sodium hydroxide (NaOH).

  • Sodium sulfate (Na₂SO₄), anhydrous.

Detailed Experimental Protocols

Preparation of Solutions
  • Derivatizing Solution: Dissolve this compound in acetonitrile to a final concentration of 10 mg/mL.

    • Rationale: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions and is compatible with the subsequent HPLC analysis.

  • Catalyst Solution: Dissolve 18-Crown-6 in acetonitrile to a final concentration of 10 mg/mL.

    • Rationale: The crown ether complexes with the potassium cation (from the base), liberating the carbonate anion and preventing ion-pairing with the fatty acid carboxylate, thereby increasing its reactivity.[1][6]

  • Fatty Acid Standard Stock Solutions: Accurately weigh and dissolve individual fatty acid standards in chloroform or methanol to a concentration of 1 mg/mL. A mixed standard solution can be prepared by combining aliquots of the individual stocks.

Sample Preparation: Total Fatty Acids from Serum/Plasma
  • Saponification: To 100 µL of serum in a glass tube, add 1 mL of 2 M methanolic NaOH.

  • Cap the tube tightly and heat at 90°C for 45 minutes to hydrolyze esterified fatty acids.

    • Rationale: This step ensures the release of all fatty acids from complex lipids like triglycerides and phospholipids, allowing for total FA analysis.

  • Cool the sample to room temperature. Acidify to pH ~2 with concentrated HCl.

  • Extraction: Add 2 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the free fatty acids to a clean vial. Repeat the extraction twice more, pooling the hexane layers.

  • Drying: Dry the pooled hexane extract over a small amount of anhydrous sodium sulfate. Transfer the dried extract to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen.

    • Rationale: Water must be completely removed as it can hydrolyze the derivatizing reagent and interfere with the esterification reaction.

Derivatization Protocol
  • Reconstitute the dried fatty acid extract (or a dried aliquot of standard solution) in 200 µL of acetonitrile.

  • Add 50 µL of the Derivatizing Solution (10 mg/mL this compound in ACN).

  • Add approximately 5-10 mg of anhydrous potassium carbonate and 20 µL of the Catalyst Solution (10 mg/mL 18-Crown-6 in ACN).

  • Cap the vial tightly and vortex briefly.

  • Heat the reaction mixture at 80°C for 20 minutes.[7]

    • Rationale: Heating accelerates the reaction rate. Conditions should be optimized to ensure complete derivatization without causing degradation of polyunsaturated fatty acids.[8][9]

  • Cool the vial to room temperature. The sample is now ready for HPLC analysis. If particulate matter is present, centrifuge or filter before injection.

HPLC-UV Chromatographic Conditions

The following conditions serve as a robust starting point and should be optimized for specific applications.

ParameterRecommended Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program 80% B to 100% B over 25 minutes, hold at 100% B for 5 min, return to 80% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 258 nm (Expected λmax for the 2-Chloro-4-fluorophenacyl chromophore)
Injection Volume 10 µL

Rationale: A gradient elution is necessary to resolve both the shorter, more polar fatty acids and the longer, more hydrophobic ones within a reasonable runtime.[2] The detection wavelength is selected based on the strong absorbance of the phenacyl ester chromophore, which is typically in the 250-260 nm range.[8]

Overall Experimental Workflow

The entire process, from sample acquisition to final data analysis, follows a logical and streamlined sequence designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., Serum) Sapon 2. Saponification (Release of FFAs) Sample->Sapon Extract 3. Liquid-Liquid Extraction of FFAs Sapon->Extract Dry 4. Evaporation to Dryness Extract->Dry Deriv 5. Add Reagents & Heat (80°C, 20 min) Dry->Deriv HPLC 6. HPLC-UV Injection & Separation Deriv->HPLC Data 7. Data Acquisition & Quantification HPLC->Data

Caption: High-level workflow for the HPLC-UV analysis of fatty acids.

Expected Results and Data Interpretation

Under the specified chromatographic conditions, the derivatized fatty acids will elute in order of decreasing polarity. The general elution pattern on a C18 column is as follows:

  • Chain Length: Shorter chain fatty acids elute before longer chain fatty acids.

  • Unsaturation: For a given chain length, unsaturated fatty acids elute earlier than their saturated counterparts. The greater the number of double bonds, the earlier the elution.[2]

Table 1: Typical Retention Time Data for Fatty Acid Derivatives

Fatty Acid (Abbreviation)StructureExpected Elution Order
Linolenic Acid (C18:3)18:3 (n-3)1
Linoleic Acid (C18:2)18:2 (n-6)2
Oleic Acid (C18:1)18:1 (n-9)3
Palmitic Acid (C16:0)16:04
Stearic Acid (C18:0)18:05

Quantification: Peak identification is confirmed by comparing retention times with those of derivatized authentic standards. Quantification is achieved by constructing a calibration curve for each fatty acid of interest. A series of standard solutions of known concentrations are derivatized and analyzed, and the peak area is plotted against concentration. The concentration of the fatty acid in the unknown sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.

Method Performance and Troubleshooting

This method is designed for high sensitivity, with limits of detection (LOD) and quantification (LOQ) expected to be in the low picomole range on-column, depending on the specific HPLC system.

ProblemPotential CauseSuggested Solution
No or Low Product Peaks Incomplete derivatization; degradation of reagent.Ensure sample is completely dry before adding reagents. Use fresh derivatizing solution. Optimize reaction time/temp.
Broad or Tailing Peaks Column contamination; inappropriate mobile phase pH; column degradation.Flush column with strong solvent (e.g., isopropanol). Ensure mobile phase is properly degassed. Replace column if necessary.
Extra Peaks in Blank Run Contamination from solvent, glassware, or reagent; reagent degradation products.Use high-purity HPLC grade solvents. Thoroughly clean all glassware. Run a reagent blank without any sample.
Shifting Retention Times Inconsistent mobile phase composition; column temperature fluctuation; pump issue.Prepare fresh mobile phase daily. Use a column thermostat. Check HPLC pump for pressure fluctuations.

Conclusion

The use of this compound as a derivatizing agent provides a highly effective method for the quantitative analysis of fatty acids by HPLC-UV. The protocol detailed in this application note is robust, sensitive, and applicable to complex biological matrices. By converting non-absorbing fatty acids into strongly UV-active derivatives, this technique enables researchers to achieve the low detection limits required for meaningful biomedical and pharmaceutical research.

References

Application Note: High-Sensitivity Analysis of Prostaglandins using 2-Chloro-4-fluorophenacyl bromide Derivatization for HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that play a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and regulation of blood pressure. Accurate quantification of these transient and often low-concentration signaling molecules is paramount in drug discovery and development, as well as in fundamental biomedical research. However, the inherent lack of a strong chromophore in their structure makes direct detection by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection challenging, especially for trace-level analysis.

This application note presents a robust and sensitive method for the analysis of prostaglandins by converting them into UV-active derivatives using 2-Chloro-4-fluorophenacyl bromide. This derivatization strategy significantly enhances the detectability of prostaglandins, enabling their quantification at low concentrations in various biological matrices.

The Scientific Rationale: Enhancing Detection through Derivatization

The core principle of this method lies in the chemical modification of the prostaglandin's carboxylic acid functional group. Prostaglandins, being carboxylic acids, can undergo esterification. This compound is an alkylating agent that reacts with the carboxylate anion of a prostaglandin to form a stable phenacyl ester. This newly formed ester possesses a strong chromophore due to the substituted aromatic ring, which absorbs UV light at a specific wavelength, thereby allowing for sensitive detection.

The selection of this compound as the derivatizing agent is based on several key advantages:

  • High Reactivity: The α-bromoketone structure is highly susceptible to nucleophilic attack by the carboxylate, ensuring efficient derivatization.

  • Strong UV Absorbance: The resulting phenacyl ester exhibits a significant molar absorptivity in the UV region, leading to a high signal-to-noise ratio and low limits of detection.

  • Improved Chromatographic Properties: The derivatization increases the hydrophobicity of the prostaglandins, which can lead to better retention and separation on reverse-phase HPLC columns.

The derivatization reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base or a catalyst to facilitate the formation of the carboxylate anion.

Experimental Workflow

The overall analytical workflow for the determination of prostaglandins using this compound derivatization is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Solid-Phase Extraction (SPE) of Prostaglandins Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Deriv_reagent Add this compound & Catalyst Evaporation1->Deriv_reagent Reaction Incubation (Heat) Deriv_reagent->Reaction Evaporation2 Evaporation to Dryness Reaction->Evaporation2 Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Acquisition & Quantification UV_Detector->Data_Analysis

Figure 1: A schematic of the experimental workflow for prostaglandin analysis.

Detailed Protocols

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) of Prostaglandins

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition the cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma) to pH 3-4 with a dilute acid (e.g., 1 M formic acid). Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities, followed by 5 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution: Elute the prostaglandins from the cartridge with 5 mL of a suitable organic solvent, such as methyl formate or ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Protocol 2: Derivatization of Prostaglandins with this compound

Materials:

  • Dried prostaglandin extract or standard

  • This compound solution (1 mg/mL in acetone)

  • Catalyst solution: N,N-Diisopropylethylamine (DIPEA) (1% v/v in acetone) or a crown ether catalyst such as 18-crown-6 can be used to enhance the reaction.

  • Acetone (anhydrous)

  • Heating block or water bath

Procedure:

  • To the dried prostaglandin extract, add 100 µL of the this compound solution and 50 µL of the catalyst solution.

  • Vortex the mixture gently to ensure complete dissolution of the residue.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of the initial mobile phase for HPLC analysis.

derivatization_mechanism Prostaglandin Prostaglandin (R-COOH) Carboxylic Acid Carboxylate Prostaglandin Carboxylate (R-COO⁻) Nucleophile Prostaglandin->Carboxylate Deprotonation Catalyst Catalyst (e.g., DIPEA) Catalyst->Prostaglandin DerivReagent This compound Electrophile Carboxylate:p1->DerivReagent:p1 Nucleophilic Attack Derivative Prostaglandin Phenacyl Ester UV-Active Derivative DerivReagent->Derivative Byproduct Byproduct DerivReagent->Byproduct

Figure 2: The general mechanism of prostaglandin derivatization.

HPLC Analysis

The separation of the derivatized prostaglandins can be achieved using a reverse-phase HPLC system.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 254 nm

Note: The gradient and mobile phase composition may require optimization for specific prostaglandins and sample matrices.

Method Validation and Performance

A well-validated method is crucial for reliable quantification. The following parameters should be assessed:

Validation Parameter Typical Expected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Mid to high ng/mL range
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Troubleshooting

Problem Potential Cause Solution
Low Derivatization Yield Incomplete drying of the extract (presence of water).Ensure the extract is completely dry before adding reagents.
Inactive derivatization reagent.Use fresh reagent and store it properly (protected from light and moisture).
Insufficient catalyst.Optimize the catalyst concentration.
Poor Peak Shape Column degradation.Replace the HPLC column.
Sample overload.Dilute the sample or inject a smaller volume.
High Background Noise Impure solvents or reagents.Use HPLC-grade solvents and high-purity reagents.
Contaminated HPLC system.Flush the system thoroughly.

Conclusion

The use of this compound as a derivatizing agent provides a sensitive and reliable method for the quantification of prostaglandins by HPLC with UV detection. This approach overcomes the limitations of direct detection and is suitable for a wide range of applications in biomedical research and pharmaceutical development. The protocols and guidelines presented in this application note offer a solid foundation for implementing this powerful analytical technique.

Application Note: Synthesis of Phenacyl Esters using 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Phenacyl esters have long served as indispensable tools in organic synthesis and analytical chemistry. Their primary function is the temporary protection of the carboxylic acid functional group. More significantly, the phenacyl moiety introduces a strong ultraviolet (UV) chromophore into the molecule. This derivatization is a classic strategy to enhance the detection of otherwise non-UV-active compounds, such as fatty acids, in High-Performance Liquid Chromatography (HPLC).[1][2] The selection of the derivatizing agent is crucial, as its structure influences reaction kinetics, product stability, and analytical sensitivity.

This guide details the synthesis of phenacyl esters using 2-Chloro-4-fluorophenacyl bromide , a halogenated α-bromoacetophenone. The presence of chloro and fluoro substituents on the phenyl ring modifies the electronic properties of the molecule, potentially influencing its reactivity and the chromatographic behavior of the resulting ester derivatives.[3] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and methods for product characterization, designed for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: A Classic SN2 Pathway

The formation of a phenacyl ester from a carboxylic acid and this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Causality Behind the Mechanism:

  • Nucleophile Formation: The reaction is initiated by the deprotonation of a carboxylic acid (R-COOH) using a mild base to form a carboxylate anion (R-COO⁻). This anion is the active nucleophile. The choice of base is critical; it must be strong enough to deprotonate the acid but not so strong as to promote side reactions like hydrolysis of the phenacyl bromide.

  • Electrophilic Target: this compound serves as the electrophile. The carbon atom alpha to the carbonyl group (the -CH₂Br moiety) is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the adjacent carbonyl group and the bromine atom, which is an excellent leaving group.

  • The SN2 Attack: The carboxylate anion performs a "backside attack" on the α-carbon.[5] This is a concerted step where the new Carbon-Oxygen bond forms simultaneously as the Carbon-Bromine bond breaks. The reaction proceeds through a trigonal bipyramidal transition state.[6]

The high reactivity of α-halocarbonyl compounds like phenacyl bromide in SN2 reactions is well-documented and is attributed to the stabilization of the transition state by the adjacent carbonyl group.

Diagram: SN2 Reaction Mechanism

Caption: SN2 mechanism for phenacyl ester synthesis.

The Role of Phase-Transfer Catalysis (PTC)

When using inorganic bases like potassium carbonate, the carboxylate salt often has poor solubility in common aprotic organic solvents (e.g., acetonitrile, acetone) where the phenacyl bromide is soluble. This phase separation leads to very slow reaction times.[7] Phase-Transfer Catalysis (PTC) is a powerful technique to overcome this issue.[8][9]

A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide) or a crown ether, facilitates the transport of the carboxylate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[10][11][12] The catalyst's lipophilic exterior solubilizes the ion pair in the organic solvent, dramatically accelerating the reaction rate.

Detailed Experimental Protocol

This protocol provides a general method for the esterification of a generic carboxylic acid with this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Carboxylic Acid (e.g., Octanoic Acid)≥98%Standard SupplierEnsure it is dry.
This compound≥97%Sigma-Aldrich, etc.CAS: 61397-54-4. Potent lachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderStandard SupplierBase. Finely powdered increases surface area.
Tetrabutylammonium bromide (TBAB)≥98%Standard SupplierOptional Phase-Transfer Catalyst.
Acetonitrile (CH₃CN)AnhydrousStandard SupplierReaction solvent.
Diethyl Ether (Et₂O)ACS GradeStandard SupplierFor workup/extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor washing.
Brine (Saturated aq. NaCl)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Standard SupplierFor drying organic layer.
TLC PlatesSilica gel 60 F₂₅₄Standard SupplierFor reaction monitoring.
Step-by-Step Procedure
  • Reactant Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (15 mL), followed by finely powdered anhydrous potassium carbonate (1.5 mmol, 1.5 eq.). If using, add the phase-transfer catalyst, TBAB (0.1 mmol, 0.1 eq.).

  • Alkylation: Add this compound (1.1 mmol, 1.1 eq.) to the suspension.

    • Experimental Rationale: A slight excess of the alkylating agent ensures complete consumption of the more valuable carboxylic acid.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

    • TLC Monitoring: Use a 4:1 Hexanes:Ethyl Acetate eluent system. The product ester will have a higher Rf value than the starting carboxylic acid. The phenacyl bromide spot should diminish over time.

    • Self-Validation: The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup - Quenching and Extraction: a. Once the reaction is complete (as indicated by TLC), filter the solid K₂CO₃ and KBr salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile. b. Transfer the filtrate to a separatory funnel. Dilute with diethyl ether (30 mL) and wash with water (2 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

    • Causality: The water wash removes residual acetonitrile and salts. The NaHCO₃ wash removes any unreacted carboxylic acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.[13][14]

Diagram: Experimental Workflow

Workflow A 1. Combine Carboxylic Acid, K₂CO₃, (TBAB), and CH₃CN B 2. Add 2-Chloro-4-fluorophenacyl bromide A->B C 3. Stir at Room Temp. Monitor by TLC B->C D 4. Filter Solids C->D Reaction Complete E 5. Aqueous Workup (H₂O, NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Recrystallization/Chromatography) F->G H Final Product: Characterized Phenacyl Ester G->H

Caption: General workflow for phenacyl ester synthesis.

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized ester.

Expected Spectroscopic Data

For a hypothetical product, 2-(2-chloro-4-fluorophenyl)-2-oxoethyl octanoate :

Analysis TechniqueExpected ResultRationale / Key Signals
¹H NMR (CDCl₃, 400 MHz)δ ~5.3 ppm (s, 2H); δ ~2.4 ppm (t, 2H); δ 0.9 ppm (t, 3H)The key signal is the singlet for the -O-CH₂ -C=O protons around 5.3 ppm. The broad -COOH proton from the starting material will have disappeared. Signals for the octanoate chain will be present in their expected regions.
¹³C NMR (CDCl₃, 100 MHz)δ ~190 ppm; δ ~173 ppm; δ ~66 ppmAppearance of the ester carbonyl (C=O) around 173 ppm and the ketone carbonyl around 190 ppm. The methylene carbon (-O-C H₂-) signal will appear around 66 ppm.
IR (ATR)ν ~1740 cm⁻¹; ν ~1700 cm⁻¹Disappearance of the broad O-H stretch (3300-2500 cm⁻¹) of the carboxylic acid. Appearance of a strong ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1700 cm⁻¹).
Mass Spec (ESI+)[M+Na]⁺ calculated for C₁₆H₁₉BrClFO₃Confirmation of the molecular weight of the desired product.

Note: Exact chemical shifts (δ) and stretching frequencies (ν) will vary depending on the specific carboxylic acid used and the instrumentation.

Troubleshooting
IssueProbable CauseSuggested Solution
Slow or Incomplete Reaction 1. Inactive base (absorbed moisture).2. Poor solubility of carboxylate salt.3. Insufficient mixing.1. Use freshly dried, finely powdered K₂CO₃.2. Add a phase-transfer catalyst (e.g., TBAB) or switch to a more polar aprotic solvent.3. Ensure vigorous stirring. Gentle heating may be applied.
Low Yield 1. Hydrolysis of phenacyl bromide.2. Side reactions from strong base.1. Use anhydrous solvent and reagents.2. Use a milder base like K₂CO₃ or KHCO₃ instead of hydroxides.[15]
Product contains unreacted starting material Incomplete reaction or insufficient washing during workup.Extend reaction time. Ensure the NaHCO₃ wash is performed thoroughly to remove acidic starting material.

Conclusion

The synthesis of phenacyl esters via SN2 reaction with this compound is a robust and reliable method for the derivatization of carboxylic acids. This protocol, grounded in well-established mechanistic principles, offers a straightforward pathway to products useful for analytical applications and as protected intermediates in multi-step synthesis.[16][17] By understanding the causality behind each step—from nucleophile generation to the role of phase-transfer catalysis—researchers can confidently apply and adapt this methodology for a wide range of substrates.

References

The Strategic Role of 2-Chloro-4-fluorophenacyl Bromide in the Synthesis of Triazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Phenacyl Bromides as Key Agrochemical Intermediates

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] Among the versatile building blocks utilized for this purpose, halogenated phenacyl bromides serve as powerful electrophilic intermediates, enabling the construction of complex heterocyclic systems that form the core of many successful fungicides.[3][4] 2-Chloro-4-fluorophenacyl bromide, in particular, has emerged as a crucial intermediate in the synthesis of potent triazole fungicides, most notably, epoxiconazole.[1] Its value lies in the trifecta of reactive sites it presents: the fluorinated aromatic ring, the alpha-brominated ketone, and the chlorinated phenyl ring, which collectively offer a rich platform for synthetic diversification and optimization of biological activity.

This application note provides a comprehensive guide for researchers and professionals in the agrochemical industry on the application of this compound. We will delve into its synthesis, its pivotal role in the construction of the triazole fungicide epoxiconazole, and detailed protocols to facilitate its use in the laboratory.

Core Synthesis and Physicochemical Properties

This compound is typically synthesized from its precursor, 2-chloro-4'-fluoroacetophenone, through an alpha-bromination reaction.[5] This reaction is a fundamental transformation in organic synthesis, often proceeding with high efficiency.

PropertyValue
IUPAC Name 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one
CAS Number 61397-54-4[6]
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Reactive Sites α-bromo ketone, fluorinated phenyl ring, chlorinated phenyl ring

Application in the Synthesis of Epoxiconazole: A Triazole Fungicide

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, leading to the disruption of fungal growth. The synthesis of epoxiconazole represents a prime example of the utility of this compound as a key building block.[1][7]

The synthetic pathway commences with the nucleophilic substitution of the bromine atom in this compound by a triazole nucleophile. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the triazole and enhance its nucleophilicity.

Experimental Workflow for Epoxiconazole Synthesis

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Grignard Reaction and Cyclization Start 2-Chloro-4'-fluoroacetophenone Bromination Bromination (e.g., Br2, acetic acid) Start->Bromination Intermediate_PB This compound Bromination->Intermediate_PB Reaction_1 Nucleophilic Substitution Intermediate_PB->Reaction_1 Triazole 1,2,4-Triazole Triazole->Reaction_1 Base Base (e.g., K2CO3) Base->Reaction_1 Intermediate_A 1-(2-Chloro-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate A) Reaction_1->Intermediate_A Reaction_2 Grignard Reaction Intermediate_A->Reaction_2 Grignard_Reagent Cyclopropylmagnesium bromide Grignard_Reagent->Reaction_2 Intermediate_B Tertiary Alcohol Intermediate Reaction_2->Intermediate_B Cyclization Cyclization (e.g., with a base) Intermediate_B->Cyclization Epoxiconazole Epoxiconazole Cyclization->Epoxiconazole

Caption: Synthetic workflow for Epoxiconazole.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the alpha-bromination of acetophenones.[5]

Materials:

  • 2-Chloro-4'-fluoroacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (aqueous)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 2-chloro-4'-fluoroacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the cooled solution via the dropping funnel with continuous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite until the red-brown color of excess bromine dissipates.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Synthesis of 1-(2-Chloro-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Key Intermediate for Epoxiconazole)

This protocol is adapted from the general principles of nucleophilic substitution reactions involving phenacyl bromides and triazoles as described in the patent literature.[7][8]

Materials:

  • This compound

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care) in anhydrous DMF in a round-bottom flask, add 1,2,4-triazole (1.2 eq) at room temperature.

  • Stir the mixture for 30 minutes to facilitate the formation of the triazole salt.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, 1-(2-Chloro-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices

  • Choice of Base: The selection of a base is critical for the deprotonation of 1,2,4-triazole. Potassium carbonate is a milder and safer option suitable for many applications. Sodium hydride, a much stronger base, can lead to faster reaction times but requires more stringent anhydrous conditions and careful handling.

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the triazole salt and the reactants, facilitating the nucleophilic substitution reaction.

  • Temperature Control: The initial bromination reaction is exothermic and requires cooling to prevent side reactions and ensure selectivity for the alpha-position. The subsequent nucleophilic substitution is heated to increase the reaction rate.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the synthesis of fluorinated agrochemicals. Its application in the production of the triazole fungicide epoxiconazole underscores its importance in the industry. The protocols provided herein offer a solid foundation for researchers to utilize this key building block in their synthetic endeavors. The continued exploration of reactions involving this and similar fluorinated phenacyl bromides is expected to yield novel agrochemical candidates with enhanced performance and improved environmental profiles.

References

protocol for fluorescent labeling of thiols with 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Thiol Protection using 2-Chloro-4-fluorophenacyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Cysteine Protection in Complex Bioconjugation and Peptide Synthesis

In the landscape of drug development and proteomics, the precise manipulation of protein and peptide structure is paramount. The thiol group of cysteine is a uniquely reactive functional group, serving as a key handle for bioconjugation, protein labeling, and the formation of structurally defining disulfide bonds. However, its high nucleophilicity also presents a significant challenge, necessitating the use of protecting groups to prevent unwanted side reactions during complex synthetic schemes.

This application note details the use of this compound as a specialized protecting group for thiols. While the initial inquiry may have sought a fluorescent labeling agent, our comprehensive analysis reveals a more scientifically robust and validated application for this reagent: the protection of cysteine residues. The phenacyl (Pac) group, and its substituted derivatives, offer a distinct advantage in their unique cleavage mechanism, providing an orthogonal strategy to commonly used acid- or base-labile protecting groups.[1][2][3] This document provides a detailed protocol for the application and removal of the 2-Chloro-4-fluorophenacyl group, grounded in the established chemistry of phenacyl bromide derivatives in peptide synthesis.

The Chemistry of Thiol Protection with this compound

The protection of a thiol with this compound proceeds via a standard SN2 nucleophilic substitution reaction. The highly nucleophilic sulfur atom of the thiol attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond.

The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring is anticipated to enhance the electrophilicity of the benzylic carbon, potentially leading to a more rapid and efficient protection reaction compared to unsubstituted phenacyl bromide.

Caption: SN2 reaction mechanism for thiol protection.

Key Advantages of the Phenacyl (Pac) Protecting Group

The primary advantage of the Pac group lies in its unique deprotection conditions, which impart orthogonality in complex synthetic strategies.

FeatureDescription
Stability The resulting thioether is stable to acidic and basic conditions commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3]
Orthogonality The Pac group is cleaved by zinc or magnesium reduction in acetic acid, conditions which do not affect many other protecting groups (e.g., Boc, Fmoc, Trt).[3][4]
Applications Ideal for syntheses requiring regioselective disulfide bond formation or in ligation-desulfurization strategies where native cysteine residues must be preserved.[5][6]

Experimental Protocols

PART 1: Protection of Thiols with this compound

This protocol describes the general procedure for protecting a thiol-containing molecule, such as a peptide or small molecule.

Materials:

  • Thiol-containing substrate (e.g., cysteine-containing peptide)

  • This compound

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical HPLC system for reaction monitoring

Procedure:

  • Substrate Dissolution: Dissolve the thiol-containing substrate in the chosen solvent (DMF or ACN) to a concentration of approximately 10-20 mg/mL.

  • Reagent Preparation: In a separate vial, prepare a 1.5 to 2-fold molar excess solution of this compound in the same solvent.

  • Base Addition: Add 2-3 molar equivalents of a non-nucleophilic base (DIPEA or TEA) to the substrate solution. The base scavenges the HBr generated during the reaction.

  • Reaction Initiation: Add the this compound solution to the substrate solution while stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by analytical HPLC until the starting thiol is consumed.

  • Work-up and Purification: Once the reaction is complete, the protected product can be purified from excess reagents and byproducts. For peptides, this is typically achieved by precipitation in cold diethyl ether followed by centrifugation and washing. The crude product can then be further purified by preparative HPLC.

G cluster_0 Thiol Protection Workflow A Dissolve Substrate in Solvent B Add Base (DIPEA/TEA) A->B C Add this compound B->C D React at Room Temperature (2-4h) C->D E Monitor by HPLC D->E E->D Incomplete F Purify Product E->F Complete G cluster_0 Thiol Deprotection Workflow A Dissolve Protected Substrate in Solvent with AcOH B Add Excess Zn or Mg A->B C Stir at Room Temperature (30-90 min) B->C D Monitor by HPLC C->D D->C Incomplete E Filter to Remove Metal D->E Complete F Purify Product E->F

References

The Role of Derivatization in the Analysis of Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Handbook

Introduction: Unmasking Trace Contaminants in Complex Waters

The accurate quantification of trace organic contaminants in environmental water sources—from pristine rivers to complex wastewater effluents—is a cornerstone of environmental science and public health monitoring. Many target analytes, however, possess physicochemical properties that make them inherently challenging to analyze directly using standard chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). These challenges include low volatility, poor thermal stability, or inefficient ionization. Chemical derivatization serves as a powerful strategy to overcome these limitations. It is a process of chemically modifying an analyte to produce a new compound, or "derivative," with properties that are more amenable to the chosen analytical method.

This guide provides researchers and scientists with a comprehensive overview of the principles, strategies, and step-by-step protocols for the derivatization of common environmental contaminants in water samples. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and defensible analytical workflow.

Core Principles: Why and How to Derivatize

The primary goal of derivatization is to alter the analyte's structure to enhance its analytical performance. This is achieved by targeting specific functional groups (e.g., -OH, -COOH, -NH2, -SH) on the analyte molecule. The key objectives are:

  • Increase Volatility and Thermal Stability: For GC analysis, analytes must be volatile enough to travel through the column at elevated temperatures without degrading. Derivatization masks polar functional groups, reducing intermolecular hydrogen bonding and converting non-volatile compounds like steroids or phenols into species that can be readily analyzed by GC.[1][2]

  • Improve Chromatographic Behavior: By modifying an analyte's polarity, derivatization can improve peak shape, reduce tailing, and enhance separation from interfering matrix components.

  • Enhance Detector Sensitivity and Selectivity: Derivatization can introduce a specific chemical moiety that is highly responsive to a particular detector. For LC-MS, this often involves adding a group that is easily ionized, significantly boosting the signal intensity.[3][4] For GC-MS, introducing halogen atoms can yield characteristic isotopic patterns and highly sensitive detection in negative chemical ionization mode.

The general workflow for analyzing environmental water samples incorporating a derivatization step is illustrated below.

G cluster_sample_prep Sample Preparation cluster_derivatization Chemical Modification cluster_analysis Instrumental Analysis Sample 1. Water Sample Collection (e.g., River, Wastewater) Filtration 2. Filtration & pH Adjustment Sample->Filtration Remove Particulates Extraction 3. Analyte Extraction (SPE, LLE, SPME) Filtration->Extraction Isolate & Concentrate Analytes Derivatization 4. Derivatization (e.g., Silylation, Acylation, Alkylation) Extraction->Derivatization Modify Analytes for Analysis Analysis 5. GC-MS or LC-MS/MS Analysis Derivatization->Analysis Inject Derivative Data 6. Data Processing & Quantification Analysis->Data

Caption: General analytical workflow for water samples incorporating derivatization.

Analyte-Specific Derivatization Strategies and Protocols

The choice of derivatization reagent and protocol is dictated by the chemical nature of the target analyte and the intended analytical technique. The following sections detail proven strategies for several key classes of environmental contaminants.

Phenolic Compounds and Steroid Estrogens (for GC-MS Analysis)

Scientific Rationale: Phenols, bisphenols, and natural and synthetic estrogens contain one or more polar hydroxyl (-OH) groups. These groups make the parent compounds non-volatile and prone to thermal degradation, rendering them unsuitable for direct GC-MS analysis. Silylation is the most common derivatization technique, where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][5] This reaction dramatically increases volatility and thermal stability.

Common Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent for hydroxyls, carboxyls, and amines.[6]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Creates more stable TBDMS derivatives, which are less susceptible to hydrolysis and produce characteristic mass spectra with a prominent [M-57] fragment, aiding in identification.[5]

Analyte ClassTarget Functional GroupReagentTypical ConditionsResulting Derivative
Phenols, EstrogensHydroxyl (-OH)BSTFA (+1% TMCS)60-75°C for 30-60 minTrimethylsilyl (TMS) ether
Phenols, EstrogensHydroxyl (-OH)MTBSTFA60-80°C for 60 mintert-Butyldimethylsilyl (TBDMS) ether

Protocol: Silylation of Estrogens in Water Extracts for GC-MS Analysis

This protocol is adapted from methodologies that use a post-Solid Phase Extraction (SPE) derivatization approach.[2][6]

Materials:

  • Dried sample extract from SPE, reconstituted in a suitable solvent (e.g., ethyl acetate, pyridine).

  • BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or water bath.

  • Nitrogen evaporator.

Procedure:

  • Solvent Evaporation: Take the solvent extract containing the estrogens and evaporate it to complete dryness under a gentle stream of nitrogen at approximately 40°C. It is critical to ensure no water remains, as moisture will deactivate the silylating reagent.[7]

  • Reagent Addition: To the dried residue, add 50 µL of a suitable solvent like pyridine (which can help solubilize the analytes and catalyze the reaction) and 50 µL of BSTFA (+1% TMCS).[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 1 hour to ensure complete derivatization.

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The derivatives are generally stable for 24-48 hours if stored properly at 4°C.

Polar Herbicides: Glyphosate and AMPA (for LC-MS/MS Analysis)

Scientific Rationale: Glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), are highly polar, zwitterionic compounds that are very soluble in water but show poor retention on conventional reversed-phase LC columns.[8] Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is the gold standard for their analysis.[9][10][11] FMOC-Cl reacts with the secondary amine group on glyphosate and the primary amine on AMPA. This reaction masks the polar nature of the molecules, significantly increasing their hydrophobicity and allowing for excellent retention and separation on C18 columns.

Analyte ClassTarget Functional GroupReagentTypical ConditionsResulting Derivative
Polar HerbicidesAmine (-NH)FMOC-ClAlkaline pH (Borate Buffer), Room Temp or mild heat (37°C), 30 min - 4 hoursFMOC-analyte adduct

Protocol: FMOC-Cl Derivatization of Glyphosate and AMPA in Water Samples

This protocol is a pre-column derivatization method for direct aqueous analysis.[9][11]

Materials:

  • Filtered water sample (4 mL).

  • Borate buffer solution (e.g., 50 g/L in water).

  • FMOC-Cl solution (e.g., 250 mg/L in acetonitrile).

  • EDTA solution (e.g., 2 g/L) to chelate metal ions that can interfere with chromatography.[9][11]

  • Phosphoric acid (H₃PO₄) to stop the reaction.

  • Dichloromethane (DCM) for cleanup.

  • Polypropylene (PP) tubes.

Procedure:

  • Sample Preparation: In a PP tube, combine 4 mL of the filtered water sample, 50 µL of EDTA solution, and 800 µL of borate buffer. The borate buffer creates the necessary alkaline conditions for the reaction to proceed.[9]

  • Reagent Addition: Add 860 µL of the FMOC-Cl solution. Cap the tube and vortex immediately to mix.

  • Reaction: Incubate the mixture. Conditions can vary, from 2 hours at 37°C to 4 hours at room temperature.[9][11] Some methods have demonstrated that microwave assistance can reduce this time to under 2.5 minutes.[12]

  • Reaction Quench: After incubation, add 3 drops of phosphoric acid to acidify the solution and stop the derivatization reaction. Vortex to mix.

  • Cleanup: Add 2 mL of DCM to the tube and vortex vigorously. This step helps to extract the excess, unreacted FMOC-Cl and its hydrolysis product (FMOC-OH) from the aqueous phase, reducing background interference in the chromatogram.[10]

  • Phase Separation: Allow the tube to stand for 10 minutes for the aqueous and organic layers to separate.

  • Sample Transfer: Carefully transfer 1 mL of the top aqueous layer, which contains the derivatized analytes, into an autosampler vial for LC-MS/MS analysis.

Fatty and Resin Acids (for GC-MS Analysis)

Scientific Rationale: Fatty acids and resin acids possess carboxylic acid (-COOH) functional groups, which are polar and non-volatile. To analyze them by GC, they must be converted into their more volatile ester forms, most commonly methyl esters. This process is known as esterification.

Common Reagents:

  • Boron trifluoride-methanol (BF₃-MeOH): A widely used and effective reagent for creating fatty acid methyl esters (FAMEs).[13]

  • Diazomethane: A highly effective but also toxic and explosive reagent that reacts rapidly with carboxylic acids to form methyl esters. It should be used with extreme caution.[14]

Analyte ClassTarget Functional GroupReagentTypical ConditionsResulting Derivative
Fatty & Resin AcidsCarboxylic Acid (-COOH)BF₃-Methanol (12.5% w/v)70°C for 30 minFatty Acid Methyl Ester (FAME)
Fatty & Resin AcidsCarboxylic Acid (-COOH)DiazomethaneRoom Temperature for 30 minMethyl Ester

Protocol: In-situ Esterification of Fatty Acids in Water with BF₃-Methanol

This protocol describes a direct derivatization in the aqueous sample.[13]

Materials:

  • Water sample (2 mL).

  • Methanol (MeOH).

  • Boron trifluoride-methanol solution (12.5% w/v).

  • Dichloromethane (CH₂Cl₂).

  • Reaction vials with PTFE-lined caps.

  • Heating block.

Procedure:

  • Reagent Addition: To a 2 mL water sample in a suitable reaction vial, add 50 µL of MeOH and 200 µL of the 12.5% BF₃-MeOH solution.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Extraction of Derivatives: After cooling to room temperature, add 200 µL of CH₂Cl₂ to the vial. Vortex vigorously for 1 minute to extract the newly formed fatty acid methyl esters (FAMEs) into the organic phase.

  • Phase Separation: Centrifuge briefly if necessary to achieve a clean separation of the aqueous and organic layers.

  • Analysis: Carefully withdraw the bottom organic layer (CH₂Cl₂) using a syringe and transfer it to a GC vial. 1 µL is typically injected for GC-MS analysis.

Integrating Derivatization with Advanced Sample Preparation

Modern analytical workflows often combine derivatization directly with the extraction step to improve efficiency and reduce sample handling. Solid-Phase Microextraction (SPME) is particularly well-suited for this integration.

In-situ and On-fiber Derivatization: In this approach, the derivatization reagent is added directly to the sample vial (in-situ). The SPME fiber is then exposed to the headspace above the sample, where it adsorbs the volatile derivatives as they are formed. This technique is highly effective for volatile and semi-volatile compounds like phenols and aldehydes.[15][16]

G cluster_traditional Traditional Post-Extraction Workflow cluster_integrated Integrated SPME Workflow SPE 1. Solid-Phase Extraction (SPE) Elute 2. Elute with Organic Solvent SPE->Elute Dry 3. Evaporate Solvent Elute->Dry Deriv 4. Add Reagent & React Dry->Deriv Inject1 5. Inject into GC-MS Deriv->Inject1 Sample 1. Water Sample + Deriv. Reagent HS_SPME 2. Headspace SPME (On-fiber Derivatization) Sample->HS_SPME Desorb 3. Thermal Desorption in GC Injector HS_SPME->Desorb

Caption: Comparison of traditional vs. integrated derivatization workflows.

References

Application Note: Quantitative Analysis of Organic Acids in Biological Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Research Significance of Organic Acid Profiling

Organic acids are a diverse group of water-soluble compounds characterized by the presence of one or more carboxyl groups. In biological systems, they represent key intermediates in a multitude of metabolic pathways, including carbohydrate, amino acid, and fatty acid metabolism.[1][2] The quantitative analysis of organic acids in biological fluids such as urine, plasma, and cerebrospinal fluid is a cornerstone of clinical diagnostics and metabolic research.[3] Deviations from normal physiological concentrations of specific organic acids can serve as critical biomarkers for a class of inherited metabolic disorders known as organic acidurias.[4][5][6] These conditions arise from deficiencies in specific enzymes or transport proteins, leading to the accumulation of toxic upstream metabolites.[6][7] Early and accurate diagnosis of organic acidurias is paramount, as timely intervention can prevent severe neurological damage and other life-threatening complications.[4][5][8] Beyond inherited metabolic diseases, the profiling of organic acids is increasingly utilized in broader research contexts, including toxicology, nutrition, and the study of gut microbiome activity.

This comprehensive guide provides a detailed overview of the methodologies for the quantitative analysis of organic acids in biological fluids, with a focus on the two gold-standard analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the critical pre-analytical considerations, detailed sample preparation protocols, and the principles of data acquisition and analysis, offering field-proven insights to ensure accuracy and reliability in your experimental workflows.

Part 1: Pre-Analytical Considerations: Safeguarding Sample Integrity

The validity of any quantitative analysis begins with the proper collection and handling of the biological specimen. Compromised sample integrity can lead to erroneous results, irrespective of the analytical method's sophistication.

1.1. Sample Collection:

  • Urine: For routine screening, a random urine sample is typically sufficient.[9] First-morning voids are often preferred due to their higher concentration. Samples should be collected in sterile, preservative-free containers.[9] Boric acid preservatives are unsuitable for organic acid analysis.[9]

  • Plasma/Serum: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA or heparin for plasma) or serum separator tubes. Prompt processing to separate plasma or serum from whole blood is crucial to minimize metabolic changes in the sample.

1.2. Sample Storage and Stability:

  • Short-term Storage: If analysis is not performed immediately, samples should be refrigerated at 2-8°C for no longer than 24 hours.

  • Long-term Storage: For prolonged storage, freezing is mandatory. While storage at -20°C is common and samples are reported to be stable for several years, storage at -70°C or lower is recommended to minimize the degradation of less stable analytes and to limit the impact of freeze-thaw cycles.[9] Each freeze-thaw cycle should be avoided as it can degrade certain organic acids.

Part 2: Sample Preparation: The Foundation of Accurate Quantification

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and to prepare the analytes for instrumental analysis. The choice of method depends on the biological fluid, the target analytes, and the analytical platform.

2.1. Extraction of Organic Acids:

The primary goal of extraction is to isolate the organic acids from the bulk of the sample matrix, which includes proteins, salts, and other macromolecules.

  • Protein Precipitation: This is a common first step for plasma and serum samples. It involves the addition of a miscible organic solvent (e.g., acetonitrile) or a strong acid to denature and precipitate proteins.[10] While simple and effective at removing proteins, it may not remove other interferences like salts.[10]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique where organic acids are partitioned from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate) after acidification of the sample to a pH below the pKa of the target acids.[11][12] This method is effective but can be labor-intensive.

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient extraction compared to LLE.[12][13] Anion exchange sorbents are commonly used for organic acid extraction.[14][15] The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the purified organic acids are then eluted with a suitable solvent.[13][14]

2.2. Derivatization for GC-MS Analysis:

Organic acids are generally non-volatile and thermally labile, making them unsuitable for direct analysis by Gas Chromatography.[16] Therefore, a crucial derivatization step is required to convert them into volatile and thermally stable derivatives.[9][17]

  • Methoximation: This step is critical for organic acids containing keto or aldehyde groups. Methoxyamine hydrochloride is used to form methoxime derivatives, which stabilizes these functional groups and prevents the formation of multiple derivatives from a single compound due to tautomerization.[9][17]

  • Silylation: Following methoximation, active hydrogens on carboxyl and hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[17] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[18][19] This process increases the volatility and thermal stability of the organic acids, making them amenable to GC analysis.[17]

Part 3: Analytical Methodologies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is a critical decision in the quantitative analysis of organic acids, with each platform offering distinct advantages and disadvantages.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS): The Established Gold Standard

For decades, GC-MS has been the reference method for urinary organic acid analysis. It offers high chromatographic resolution, and extensive mass spectral libraries are available for compound identification.[16]

Workflow for GC-MS Analysis of Organic Acids

References

Application Notes and Protocols for the Use of 2-Chloro-4-fluorophenacyl Bromide in Studying Enzyme Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Chloro-4-fluorophenacyl Bromide as a Mechanistic Tool in Enzymology

For researchers, scientists, and drug development professionals, the exploration of enzyme mechanisms and the identification of novel inhibitors are cornerstones of progress. Halogenated phenacyl bromides, a class of α-haloketones, have long been recognized as valuable tools for the irreversible inhibition of various enzymes, thereby enabling the elucidation of active site architecture and catalytic mechanisms. This application note provides a detailed guide to the use of a specific, yet less extensively characterized, member of this class: this compound.

While its close analog, p-bromophenacyl bromide (pBPB), is a well-documented inhibitor of enzymes such as phospholipase A2 (PLA2), the unique electronic and steric properties conferred by the 2-chloro and 4-fluoro substitutions on the phenyl ring of this compound suggest the potential for altered reactivity, selectivity, and potency. The electron-withdrawing nature of the fluorine and chlorine atoms is expected to enhance the electrophilicity of the α-carbon, making it a more potent alkylating agent.

This document will serve as a comprehensive guide, extrapolating from the established knowledge of related phenacyl bromides to provide a robust framework for the application of this compound in enzyme studies. We will delve into its probable mechanism of action, offer detailed protocols for its use in enzyme inhibition assays, and provide insights into the interpretation of the resulting data.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Chemical Name 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one[1]
Synonyms This compound, 2-Bromo-2'-chloro-4'-fluoroacetophenone[1][2]
CAS Number 61397-54-4[1][2]
Molecular Formula C₈H₅BrClFO[1]
Molecular Weight 251.48 g/mol [2]
Appearance Typically a solid or liquid[2]
Storage Store at 2-8°C[2]

Note on Handling: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Mechanism of Action: Irreversible Inhibition through Active Site Alkylation

The primary mechanism by which phenacyl bromides, including this compound, are believed to exert their inhibitory effects is through the irreversible covalent modification of nucleophilic amino acid residues within the enzyme's active site.[3] Based on extensive studies of its analogs, the most probable target for alkylation by this compound is a histidine residue.[3]

The proposed mechanism involves the nucleophilic attack of the imidazole side chain of a histidine residue on the electrophilic α-carbon of the phenacyl bromide. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme.

Mechanism_of_Action Enzyme Enzyme Active Site (with nucleophilic His) Complex Enzyme-Inhibitor Non-covalent Complex Enzyme->Complex Binding Inhibitor 2-Chloro-4-fluorophenacyl Bromide Inhibitor->Complex Covalent_Adduct Irreversibly Inhibited Enzyme (Covalent Adduct) Complex->Covalent_Adduct Nucleophilic Attack (Alkylation) Br Bromide Ion

Caption: Proposed mechanism of irreversible enzyme inhibition by this compound.

This covalent modification of a catalytically essential residue leads to the complete and irreversible loss of enzyme activity. The specificity of this interaction can provide valuable information about the residues present in the active site and their roles in catalysis.

Application in Studying Phospholipase A2 (PLA2) Activity

Phospholipase A2 (PLA2) enzymes are a well-established target of phenacyl bromides and serve as an excellent model system for studying the inhibitory potential of this compound.[4][5] PLA2s catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid and a lysophospholipid.[6] This process is a key step in the inflammatory cascade. The active site of many PLA2s contains a critical histidine residue as part of a catalytic dyad or triad, making them susceptible to inhibition by electrophilic reagents.[7][8]

Experimental Workflow for PLA2 Inhibition Studies

The following workflow outlines the key steps for investigating the inhibitory effect of this compound on PLA2 activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Assay_Setup Assay Setup (Buffer, Controls) Reagent_Prep->Assay_Setup Preincubation Pre-incubation of Enzyme with Inhibitor Assay_Setup->Preincubation Reaction_Initiation Initiation of Reaction with Substrate Preincubation->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Fluorescence) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (IC50, Kinetics) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for studying enzyme inhibition.

Protocols

Protocol 1: General Stock Solution Preparation

Objective: To prepare stock solutions of this compound for use in enzyme inhibition assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare serial dilutions of the stock solution in DMSO to create a range of working concentrations.

  • Store stock solutions at -20°C, protected from light and moisture.

Note: Due to the reactive nature of this compound, it is advisable to prepare fresh working solutions for each experiment.

Protocol 2: Fluorometric Assay for Phospholipase A2 (PLA2) Inhibition

Objective: To determine the inhibitory potency (IC₅₀) of this compound against a specific PLA2 isoform using a continuous fluorometric assay. This protocol is adapted from commercially available kits and published methods.[9]

Materials:

  • Purified PLA2 enzyme

  • This compound (stock solution in DMSO)

  • Fluorescent PLA2 substrate (e.g., a proprietary substrate from a kit like Abcam's ab273278, or a custom synthesized substrate)

  • Assay Buffer (specific to the PLA2 isoform, typically a Tris-HCl or HEPES buffer containing Ca²⁺)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Assay Buffer Preparation: Prepare the assay buffer according to the enzyme supplier's recommendations or relevant literature. A typical buffer might be 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 100 mM KCl.

  • Enzyme Preparation: Dilute the purified PLA2 enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add assay buffer only.

    • Control Wells (No Inhibitor): Add the diluted enzyme and an equivalent volume of DMSO (without inhibitor).

    • Inhibitor Wells: Add the diluted enzyme and the various concentrations of this compound.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorescent PLA2 substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves) for each concentration of the inhibitor.

    • Normalize the rates relative to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Results: A dose-dependent decrease in the rate of the enzymatic reaction is expected with increasing concentrations of this compound, indicative of enzyme inhibition.

Data Interpretation and Further Studies

A potent, time-dependent, and irreversible inhibition of PLA2 by this compound would strongly suggest a covalent modification of the active site, consistent with the proposed mechanism.

Further investigations could include:

  • Determination of the type of inhibition: Pre-incubating the enzyme with the inhibitor for varying times before adding the substrate can help confirm irreversible inhibition.

  • Mass Spectrometry Analysis: To definitively identify the modified amino acid residue(s), the inhibitor-treated enzyme can be subjected to proteolytic digestion followed by mass spectrometry analysis.

  • Comparative Studies: Comparing the inhibitory potency of this compound with that of pBPB and other analogs can provide insights into the structure-activity relationship and the influence of the halogen substitutions.

Conclusion

This compound represents a promising, albeit under-explored, tool for the study of enzyme mechanisms. By leveraging the established knowledge of related phenacyl bromides and employing the detailed protocols provided herein, researchers can effectively investigate its inhibitory properties and potentially uncover novel insights into the active site architecture and catalytic mechanisms of their target enzymes. The unique electronic properties of this compound may offer advantages in terms of reactivity and specificity, making it a valuable addition to the chemical biology toolbox.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-fluorophenacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical guide for optimizing derivatization reactions using 2-Chloro-4-fluorophenacyl bromide (2-Cl-4-FPB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

The Derivatization Reaction: A Mechanistic Overview

This compound is an alkylating agent primarily used to introduce a UV-active chromophore onto molecules that lack one, such as carboxylic acids, fatty acids, and phenols. This process significantly enhances their detectability in High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3]

The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] In this single, concerted step, your analyte (the nucleophile, e.g., a deprotonated carboxylate) attacks the carbon atom bearing the bromine on the 2-Cl-4-FPB molecule. Simultaneously, the bromide ion is displaced as a leaving group. The efficiency and speed of this reaction are governed by several critical factors that we will explore in detail.[5][7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization process in a direct question-and-answer format.

Q: My derivatization reaction is slow or appears incomplete, resulting in low product yield. How can I increase the reaction rate?

A: An incomplete or slow reaction is the most common issue and can be resolved by systematically evaluating four key parameters: Temperature, Reagent Concentration, Solvent Choice, and Base/Catalyst presence. The reaction proceeds via an SN2 mechanism, where the rate is dependent on the concentration of both your analyte and the derivatizing agent.[5][8]

1. Reaction Temperature:

  • Causality: Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and force of collisions, which accelerates the reaction rate.

  • Actionable Advice: Begin with a moderate temperature, typically in the range of 60-80°C.[9][10] If the reaction is slow, incrementally increase the temperature by 10-15°C. Monitor the reaction at set time points (e.g., 15, 30, 60 minutes) to establish an optimal time-temperature profile.[11]

  • Caution: Excessive heat can lead to the degradation of thermally sensitive analytes or the derivatizing reagent itself, causing side-product formation.[1] For unsaturated fatty acids, lower temperatures (e.g., 40°C) may be necessary to prevent oxidation and isomerization.[1]

2. Reagent Concentration:

  • Causality: According to the principles of SN2 kinetics, the reaction rate is directly proportional to the concentration of the reactants. Increasing the concentration of the 2-Cl-4-FPB will push the reaction equilibrium towards the product side.

  • Actionable Advice: Use a molar excess of the 2-Cl-4-FPB reagent. A 5 to 10-fold excess over the analyte concentration is a common and effective starting point.[12] This ensures that the analyte is the limiting reagent and is fully consumed.

3. Solvent Environment:

  • Causality: The ideal solvent for an SN2 reaction stabilizes the transition state but does not excessively solvate the nucleophile, which would blunt its reactivity. Polar aprotic solvents are superior for this purpose.[5][8]

  • Actionable Advice: Acetonitrile is the solvent of choice for phenacyl bromide derivatizations.[12] Acetone is also a viable alternative.[1] These solvents effectively dissolve the reagents while leaving the nucleophile "naked" and highly reactive.

  • Critical Note on Water: The presence of water is highly detrimental. Water can hydrolyze the 2-Cl-4-FPB reagent and will compete with your analyte as a nucleophile, reducing your yield.[11] Always use anhydrous/HPLC-grade solvents and ensure your glassware is thoroughly dry.

4. Base/Catalyst System:

  • Causality: For acidic analytes like carboxylic acids or phenols, deprotonation is mandatory. The anionic form (e.g., carboxylate R-COO⁻) is a significantly stronger nucleophile than its neutral protonated form (R-COOH).[5][7]

  • Actionable Advice: Use a non-nucleophilic organic base to deprotonate your analyte. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are excellent choices.[1][12] A slight molar excess (e.g., 1.5-5 equivalents) of the base relative to the analyte is recommended.[12]

Q: I am observing extraneous peaks in my chromatogram, suggesting side-product formation. What is the cause?

A: The appearance of side products typically points to reaction conditions that are too harsh or the presence of contaminants.

  • Excessive Temperature or Time: As mentioned, overheating can degrade your compounds. Run a time-course experiment to find the point where product formation plateaus; extending the reaction beyond this time offers no benefit and increases the risk of degradation.

  • Hydrolysis of Reagent: If your baseline shows a large, early-eluting peak, it could be a hydrolysis product of 2-Cl-4-FPB. This reinforces the need for anhydrous conditions.[11]

  • Base-Related Side Reactions: While necessary, an excessive amount of a strong base can sometimes promote side reactions. Use the minimum amount of base required for complete deprotonation of your analyte.

Q: My results are inconsistent and suffer from poor reproducibility. What should I investigate?

A: Inconsistent results often stem from subtle variations in the experimental setup.

  • Moisture Control: The most frequent culprit is variable moisture content. Implement a strict protocol for using anhydrous solvents and drying glassware. Consider storing reagents in a desiccator.

  • Reagent Stability: Ensure your 2-Cl-4-FPB and base are not degraded. Opened reagents can be compromised over time. It is good practice to aliquot reagents into smaller, single-use vials.

  • Precise Measurements: At the microscale, small errors in measuring the analyte, reagent, or base can lead to large variations in yield. Calibrate your pipettes and balances regularly.

Parameter Optimization Summary

The table below provides a quick-reference guide to optimizing your derivatization reaction.

ParameterTo Decrease Reaction TimePotential Issues of Over-Optimization
Temperature Increase (Typical range: 60-80°C)Analyte/reagent degradation, side-product formation.[1]
Concentration Increase molar excess of 2-Cl-4-FPBIncreased background signal, difficult cleanup, reagent waste.
Base Use a non-nucleophilic base (e.g., TEA, DIPEA)Excess base can promote unwanted side reactions.
Solvent Use dry, polar aprotic (Acetonitrile preferred)Impurities or water in the solvent will inhibit the reaction.[11]

Core Experimental Protocol: Derivatization of a Carboxylic Acid

This protocol provides a validated starting point. Optimization should be performed by modifying one parameter at a time.

Materials:

  • Analyte (e.g., fatty acid standard)

  • This compound (2-Cl-4-FPB)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Acetonitrile (ACN), HPLC Grade

  • Micro-reaction vials (e.g., 1.5 mL)

  • Heating block or water bath

Procedure:

  • Analyte Preparation: Prepare a stock solution of your analyte in ACN (e.g., 1 mg/mL). In a micro-reaction vial, place an appropriate volume of the analyte solution.

  • Solvent Evaporation: If the analyte is in a different solvent or needs to be concentrated, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution & Neutralization: Reconstitute the dry analyte in a small volume of ACN (e.g., 100 µL). Add 2-5 equivalents of DIPEA or TEA. Vortex briefly to mix.

  • Derivatization Reagent Addition: Prepare a solution of 2-Cl-4-FPB in ACN (e.g., 5 mg/mL). Add a 5-10 fold molar excess of this solution to the vial.

  • Incubation: Cap the vial tightly and place it in a heating block set to 60°C for 20 minutes. This is your starting point for optimization.[9]

  • Cooling & Dilution: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into an HPLC system or can be diluted with the mobile phase if necessary.

Visual Workflows and Logic Diagrams

To further clarify the process, the following diagrams illustrate the experimental workflow and a logical troubleshooting sequence.

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Analyte Solution B Add Base (e.g., DIPEA) A->B C Add 2-Cl-4-FPB Solution B->C D Incubate (e.g., 60°C, 20 min) C->D E Cool to Room Temp D->E F Inject into HPLC E->F

Caption: Standard experimental workflow for derivatization.

TroubleshootingFlowchart rect_node rect_node Start Low Product Yield? Check_Temp Temperature < 80°C? Start->Check_Temp Check_Conc Reagent Excess >5x? Check_Temp->Check_Conc Yes Action_Temp Increase Temp to 60-80°C Check_Temp->Action_Temp No Check_Base Base Added? Check_Conc->Check_Base Yes Action_Conc Increase Reagent to 5-10x Excess Check_Conc->Action_Conc No Check_Solvent Solvent Anhydrous ACN? Check_Base->Check_Solvent Yes Action_Base Add 2-5 eq. of DIPEA/TEA Check_Base->Action_Base No Action_Solvent Use Fresh, Anhydrous ACN Check_Solvent->Action_Solvent No Success Reaction Optimized Check_Solvent->Success Yes Action_Temp->Check_Conc Action_Conc->Check_Base Action_Base->Check_Solvent Action_Solvent->Success

Caption: Troubleshooting logic for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent besides acetonitrile? While acetonitrile is highly recommended, other polar aprotic solvents like acetone can also work.[1] Protic solvents like methanol or ethanol should be avoided as they can act as competing nucleophiles and will solvate the analyte, reducing its reactivity.

Q2: Is a catalyst like 18-crown-6 necessary? For most applications involving organic bases like TEA or DIPEA in acetonitrile, a crown ether catalyst is not necessary. The base is soluble, and the deprotonated analyte is readily available. A crown ether would be more relevant if you were using an inorganic salt (e.g., potassium carboxylate) with lower solubility in the organic solvent.

Q3: How long can I store the derivatized sample before analysis? The stability of the resulting phenacyl ester derivative depends on the analyte. It is best practice to analyze samples as soon as possible after derivatization. If storage is required, keep the samples capped tightly at low temperatures (2-8°C) and protected from light. A stability study should be performed by analyzing the sample at different time points (e.g., 0, 4, 12, 24 hours) to determine the viable storage window.

Q4: Can this reagent be used for compounds other than carboxylic acids? Yes. 2-Cl-4-FPB is an effective alkylating agent for other nucleophilic functional groups, including phenols, thiols, and some amines, provided they can be deprotonated under the reaction conditions to enhance their nucleophilicity.[13][14]

References

Technical Support Center: Troubleshooting Side Reactions of 2-Chloro-4-fluorophenacyl bromide in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorophenacyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile derivatization agent in complex biological and environmental matrices. As a potent electrophilic alkylating agent, this compound is highly effective for targeting nucleophilic functional groups for analysis by chromatography and mass spectrometry. However, its reactivity can also lead to a variety of side reactions, particularly in the intricate chemical environments of biological samples.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and understand these side reactions. Our approach is rooted in the fundamental principles of organic chemistry and backed by practical, field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Reactivity of this compound

This compound is an α-halo ketone. The key to understanding its side reactions lies in the reactivity of the α-bromoketone functional group. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your derivatization experiments, providing potential causes and actionable solutions.

Low or No Derivatization Yield

Question: I am seeing very low or no formation of my desired derivatized product. What are the likely causes and how can I fix this?

Answer:

Low derivatization yield is a common issue that can stem from several factors, ranging from reagent stability to competing side reactions. Here’s a systematic approach to troubleshooting this problem:

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Reagent Degradation This compound is susceptible to hydrolysis, especially in the presence of moisture.Store the reagent under anhydrous conditions and consider purchasing fresh reagent if it has been open for an extended period.
Hydrolysis of the Reagent In aqueous environments, the reagent can hydrolyze to 2-chloro-4-fluorophenacyl alcohol, which is unreactive towards your target analyte.Minimize the amount of water in your reaction mixture. If possible, perform the derivatization in an organic solvent. If aqueous conditions are necessary, use a higher concentration of the derivatization reagent and optimize the reaction time.
Suboptimal pH The pH of the reaction mixture can significantly impact the nucleophilicity of your target analyte and the stability of the reagent.For derivatizing thiols and amines, a slightly basic pH (7.5-8.5) is often optimal to deprotonate the functional group, increasing its nucleophilicity. However, be aware that higher pH can also accelerate reagent hydrolysis and the Favorskii rearrangement. Perform a pH optimization study for your specific application.
Presence of Competing Nucleophiles Complex matrices contain numerous nucleophilic species (e.g., primary and secondary amines, thiols, some buffer components) that can react with the derivatization reagent, consuming it before it can react with your target analyte.If possible, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances. Increase the molar excess of the derivatization reagent to ensure enough is available for your target.
Incorrect Reaction Temperature Derivatization reactions often require a specific temperature to proceed efficiently.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote degradation of the reagent and the product. Start with room temperature and incrementally increase it, monitoring for product formation and degradation.

Experimental Protocol: Optimizing Derivatization Conditions

  • pH Screening: Prepare a series of small-scale reactions in buffers with pH values ranging from 6.5 to 9.0. Analyze the yield of your derivatized product at each pH to determine the optimal condition.

  • Reagent Concentration: Titrate the concentration of this compound in your reaction. Start with a 10-fold molar excess over your analyte and increase it incrementally, monitoring for improved yield.

  • Time Course Analysis: Set up a series of reactions and quench them at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr). This will help you determine the optimal reaction time to maximize product formation while minimizing degradation.

Presence of Unexpected Peaks in Your Chromatogram/Mass Spectrum

Question: I am observing several unexpected peaks in my analytical data after the derivatization reaction. What could these be?

Answer:

Unexpected peaks are often the result of side reactions involving the derivatization reagent. The most common side products are the hydrolysis product and the product of the Favorskii rearrangement.

A. Hydrolysis Product:

  • Identification: The primary hydrolysis product is 2-chloro-4-fluorophenacyl alcohol . This compound will have a mass corresponding to the replacement of the bromine atom with a hydroxyl group.

  • Cause: Presence of water in the reaction mixture.

  • Mitigation: As detailed in the previous section, minimize water content in your reaction.

B. Favorskii Rearrangement Product:

  • Identification: Under basic conditions, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative.[1][2][3] In the case of this compound, this would likely result in the formation of 2-(2-chloro-4-fluorophenyl)acetic acid .

  • Cause: The presence of a base (e.g., hydroxide, alkoxide) in the reaction mixture.[1][2] This is particularly relevant if you are using a basic pH to enhance the nucleophilicity of your target analyte.

  • Mitigation:

    • Carefully control the pH of your reaction. If a basic pH is required, use the lowest effective pH and a shorter reaction time.

    • Consider using a non-nucleophilic organic base, such as a hindered amine, instead of an inorganic base like hydroxide.

Logical Workflow for Identifying Side Products:

Side_Product_Identification Start Unexpected Peak Observed Check_Mass Determine Mass of Unexpected Peak Start->Check_Mass Is_Hydrolysis Mass consistent with Hydrolysis Product? Check_Mass->Is_Hydrolysis Is_Favorskii Mass consistent with Favorskii Product? Is_Hydrolysis->Is_Favorskii No Hydrolysis_Product Likely 2-chloro-4-fluorophenacyl alcohol Is_Hydrolysis->Hydrolysis_Product Yes Favorskii_Product Likely 2-(2-chloro-4-fluorophenyl)acetic acid Is_Favorskii->Favorskii_Product Yes Other_Side_Reaction Consider other side reactions (e.g., reaction with buffer) Is_Favorskii->Other_Side_Reaction No

Caption: Workflow for identifying common side products.

III. Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in aqueous solutions?

Q2: Can common biological buffers react with this compound?

Yes, buffers containing nucleophilic functional groups can react with the derivatization reagent. For example, Tris (tris(hydroxymethyl)aminomethane) contains primary amines and can be alkylated. It is advisable to use non-nucleophilic buffers such as HEPES or phosphate buffers.

Q3: How can I confirm the identity of my derivatized product and any side products?

High-resolution mass spectrometry (HRMS) is the most powerful tool for this purpose. By obtaining accurate mass measurements, you can determine the elemental composition of your compounds of interest. Tandem mass spectrometry (MS/MS) can then be used to obtain structural information through fragmentation analysis.

Q4: Are there any known issues with the ortho-chloro substituent on the phenyl ring?

Yes, ortho-substituents on phenacyl bromides can influence their reactivity. Studies on related compounds have shown that ortho-substituents can decrease the rate of nucleophilic displacement due to steric hindrance and electronic effects.[4] This may necessitate more forcing reaction conditions (e.g., longer reaction times or higher temperatures) compared to their para-substituted analogs.

IV. Experimental Protocols

Protocol for a Standard Derivatization Reaction

This protocol provides a general starting point for the derivatization of a target analyte in a complex matrix. Optimization will be required for your specific application.

  • Sample Preparation: If possible, perform a cleanup of your sample to remove interfering substances. This could involve protein precipitation, solid-phase extraction, or liquid-liquid extraction.

  • pH Adjustment: Adjust the pH of your sample to the optimal range for your target analyte (typically 7.5-8.5 for thiols and amines). Use a non-nucleophilic buffer.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as acetonitrile.

  • Derivatization: Add a 10- to 50-fold molar excess of the derivatization reagent to your sample.

  • Incubation: Incubate the reaction mixture at an optimized temperature (e.g., room temperature to 60°C) for a predetermined time (e.g., 30-60 minutes). Protect the reaction from light if your analyte or derivative is light-sensitive.

  • Quenching: Quench the reaction by adding a scavenger for the excess derivatization reagent, such as a primary amine or a thiol that will not interfere with your analysis.

  • Analysis: Analyze the sample by your chosen analytical method (e.g., LC-MS/MS).

V. Mechanistic Insights

To aid in your understanding of the potential side reactions, the following diagrams illustrate the key mechanisms.

A. Nucleophilic Attack (Desired Reaction)

Nucleophilic_Attack Reagent This compound Transition_State Transition State Reagent->Transition_State Nucleophile Analyte-NuH Nucleophile->Transition_State Product Derivatized Product Transition_State->Product Leaving_Group HBr Transition_State->Leaving_Group

Caption: The desired SN2 reaction with a nucleophile.

B. Hydrolysis

Hydrolysis Reagent This compound Transition_State Transition State Reagent->Transition_State Water H2O Water->Transition_State Product 2-chloro-4-fluorophenacyl alcohol Transition_State->Product Byproduct HBr Transition_State->Byproduct

Caption: Hydrolysis of the reagent in the presence of water.

C. Favorskii Rearrangement

Favorskii_Rearrangement Start This compound Enolate_Formation Enolate Formation (Base catalysis) Start->Enolate_Formation Cyclopropanone Cyclopropanone Intermediate Enolate_Formation->Cyclopropanone Nucleophilic_Attack Nucleophilic Attack by Base (e.g., OH-) Cyclopropanone->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Final_Product 2-(2-chloro-4-fluorophenyl)acetic acid Ring_Opening->Final_Product

Caption: The Favorskii rearrangement under basic conditions.

VI. References

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich.

  • Wikipedia. (2023). Favorskii rearrangement. Retrieved from --INVALID-LINK--

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596.

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from --INVALID-LINK--

  • One Chemistry. (2022, March 23). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems [Video]. YouTube. --INVALID-LINK--

References

how to remove excess 2-Chloro-4-fluorophenacyl bromide reagent post-reaction

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Eliminating Excess 2-Chloro-4-fluorophenacyl Bromide Reagent

Welcome to the technical support center for drug development and synthetic chemistry professionals. This guide provides in-depth troubleshooting and procedural advice for a common challenge in organic synthesis: the removal of excess electrophilic reagents, specifically focusing on the alkylating agent this compound. Complete removal of such reactive intermediates is paramount for ensuring the purity, stability, and safety of subsequent compounds in a synthetic route.

Introduction: The Challenge of a Reactive Electrophile

This compound is an α-haloketone, a class of compounds characterized by a highly reactive carbon-bromine bond adjacent to a carbonyl group.[1][2][3] This structure makes it a potent electrophile, readily reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.[4] While essential for the desired reaction, any unreacted excess poses a significant problem. Its persistence can lead to unwanted side reactions in downstream steps, complicate purification, and introduce potentially genotoxic impurities into the final active pharmaceutical ingredient (API).[5][6]

This guide outlines a multi-pronged strategy for the effective quenching, sequestration, and removal of this reagent, ensuring a clean reaction workup and a high-purity product.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to handle excess this compound immediately after the reaction is complete?

A: The first step is quenching , which involves adding a chemical to rapidly and irreversibly neutralize the reactive excess reagent.[7][8] The goal is to convert the electrophilic α-haloketone into a more benign, easily removable species before exposing the reaction mixture to air or aqueous solutions for workup.[9] Proceeding directly to extraction without quenching can lead to complex mixture profiles and product loss.

Q2: What types of reagents are effective for quenching this specific electrophile?

A: Since this compound is an electrophile, the ideal quenching agent is a nucleophile . The choice depends on the stability of your desired product and the reaction solvent. Common options include:

  • Primary or Secondary Amines: Reagents like piperidine or triethylamine (used in slight excess) are highly effective. They rapidly react with the alkylating agent to form a quaternary ammonium salt, which is often highly polar and can be easily removed during an aqueous extraction.

  • Thiols: Mercaptans, such as 2-mercaptoethanol, are soft nucleophiles that react swiftly with soft electrophiles like alkyl bromides. The resulting thioether can then be removed via extraction or chromatography.

  • Aqueous Bases: If your product is stable in the presence of water, a solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can be used. These will hydrolyze the bromide, but the reaction can be slower and may require heating, which could be detrimental to your product.

Q3: My product is sensitive to amines and strong bases. What are my alternatives?

A: In this scenario, scavenger resins are the superior choice. These are solid-supported reagents that offer a simplified purification pathway.[10] For an electrophile, a nucleophilic scavenger resin, such as one functionalized with amine (Si-NH₂) or triamine (Si-Trisamine) groups, is ideal.[11][12][13] The resin is added to the reaction mixture, and the excess this compound covalently binds to the solid support. The bound impurity is then simply removed by filtration, leaving the desired product in solution. This method avoids introducing soluble byproducts and harsh reagents.

Q4: After quenching, I performed a liquid-liquid extraction, but my product is still impure. What is the next logical step?

A: If extraction fails to provide the required purity, column chromatography is the standard and most powerful technique for purifying organic compounds.[14][15][16] This method separates molecules based on their differential polarity. For most organic molecules, normal-phase chromatography using silica gel as the stationary phase is effective. By carefully selecting a solvent system (mobile phase), you can achieve excellent separation of your product from both the quenched reagent and other reaction byproducts.

Q5: Can I use crystallization to purify my product away from the excess reagent?

A: Yes, if your desired product is a solid, crystallization can be an extremely effective purification method, especially on a larger scale.[15][17] The principle is to find a solvent system in which your product has high solubility at an elevated temperature but low solubility at a lower temperature, while impurities remain in the solution (the "mother liquor"). This technique can yield material of very high purity but often requires significant methods development to find the optimal solvent and conditions.

Strategic Workflow for Reagent Removal

Choosing the correct purification strategy depends on the scale of your reaction, the stability of your product, and the required final purity. The following decision tree illustrates a logical workflow.

G start Reaction Complete (Excess this compound present) product_stability Is the desired product stable to aqueous/basic conditions? start->product_stability aqueous_quench Aqueous Quench (e.g., NaHCO3 solution) product_stability->aqueous_quench Yes amine_quench Non-Aqueous Quench (e.g., Piperidine, Triethylamine) product_stability->amine_quench No scavenger_resin Use Nucleophilic Scavenger Resin (e.g., Si-Amine) product_stability->scavenger_resin No, and product is sensitive to quenchers extraction Liquid-Liquid Extraction aqueous_quench->extraction amine_quench->extraction purity_check1 Is purity sufficient? extraction->purity_check1 crystallization_check Is product a solid? purity_check1->crystallization_check No end_product High-Purity Product purity_check1->end_product Yes filtration Filter to remove resin scavenger_resin->filtration purity_check2 Is purity sufficient? filtration->purity_check2 purity_check2->crystallization_check No purity_check2->end_product Yes chromatography Purify by Column Chromatography chromatography->end_product crystallization_check->chromatography No crystallization Purify by Crystallization crystallization_check->crystallization Yes crystallization->end_product

Caption: Decision workflow for selecting a purification method.

Comparison of Primary Purification Methods
MethodSpeedCostScalabilityPurity AchievedKey Advantage
Quench & Extraction FastLowExcellentLow to ModerateSimple, rapid, and effective for gross removal.[14]
Scavenger Resins ModerateHighGoodModerate to HighHigh selectivity and very simple workup (filtration).[10][11][12]
Column Chromatography SlowModerateFairVery HighGold standard for achieving high purity on a lab scale.[5][16]
Crystallization SlowLowExcellentPotentially HighestCan provide exceptionally pure material in a single step.[15][17]
Experimental Protocols

Safety First: this compound and related α-haloketones are lachrymators and are corrosive, causing severe skin burns and eye damage.[18][19][20][21] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22]

Protocol 1: Amine Quench and Liquid-Liquid Extraction

This protocol is suitable for products that are stable to basic amines and can be separated from a polar salt byproduct.

  • Cool the Reaction: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to 0 °C using an ice-water bath. This mitigates any potential exotherm during the quench.[9]

  • Quench the Reagent: Slowly add a secondary amine, such as piperidine (1.5 equivalents relative to the initial excess of the alkylating agent), dropwise to the cooled, stirring reaction mixture.

  • Stir: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete reaction of the quenching agent.

  • Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble.

  • Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M hydrochloric acid (HCl) solution to protonate and remove the excess amine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification via Scavenger Resin

This is an excellent method for sensitive substrates or when a streamlined, non-extractive workup is desired.

  • Select the Resin: Choose a silica-based scavenger resin with a nucleophilic functional group. Trisamine-functionalized silica (SiliaMetS Trisamine) is a highly effective choice for scavenging electrophiles like alkyl halides.[11]

  • Add the Resin: To the completed reaction mixture (in its organic solvent), add the scavenger resin (typically 3-4 equivalents relative to the excess electrophile).

  • Agitate: Gently agitate the slurry at room temperature. Reaction progress can be monitored by periodically taking a small, filtered sample of the solution and analyzing for the presence of the starting alkylating agent by TLC or LC-MS. Agitation time can range from 1 to 24 hours depending on the reactivity.

  • Filter: Once the scavenging is complete, filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Wash: Rinse the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Catalyst Selection for 2-Chloro-4-fluorophenacyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving 2-Chloro-4-fluorophenacyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during experimentation, providing in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Critical Role of Catalysis

This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry, due to its reactive α-chloro ketone functionality and fluorinated aromatic ring.[1] The success of reactions involving this substrate heavily relies on the appropriate selection of a catalyst. A well-chosen catalyst can significantly enhance reaction rates, improve yields, and control selectivity, while an improper choice can lead to side reactions, low conversion, and purification challenges. This guide will walk you through the nuances of catalyst selection for various transformations.

Section 1: Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common reactions performed with this compound. The α-bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][2] However, the efficiency and outcome of these reactions are highly dependent on the catalytic system employed.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction is sluggish and gives low yields. What type of catalyst should I use to improve the reaction rate?

A1: For many nucleophilic substitution reactions involving an ionic reactant in an aqueous phase and an organic substrate in a non-polar solvent, a Phase-Transfer Catalyst (PTC) is highly recommended.[3][4][5] PTCs facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[3][6]

  • Mechanism of Action: A typical PTC, such as a quaternary ammonium salt (R₄N⁺X⁻), exchanges its anion (X⁻) with the nucleophile (Nu⁻) in the aqueous phase.[6] The resulting lipophilic ion pair (R₄N⁺Nu⁻) is soluble in the organic phase and can then react with the this compound.

  • Common PTCs:

    • Quaternary ammonium salts: Benzyltriethylammonium chloride (TEBA), Tetrabutylammonium bromide (TBAB).[5][7]

    • Quaternary phosphonium salts: Tolerate higher temperatures.[5]

    • Crown ethers and Polyethylene glycols (PEGs): Effective at solvating cations, thereby liberating the nucleophile.[5][7]

Q2: I'm observing significant side product formation, including hydrolysis of the phenacyl bromide. How can I minimize this?

A2: Side product formation, particularly hydrolysis, often occurs when the reaction conditions are too harsh or when the nucleophile has to compete with water.

  • Catalyst Choice: Employing a PTC can help by creating a localized high concentration of the desired nucleophile in the organic phase, thus outcompeting water.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.

    • Base Strength: If a base is used, its strength should be carefully considered. A very strong base can promote elimination or other side reactions.

    • Solvent System: Using a biphasic system (e.g., water/toluene) with a PTC is a classic approach to minimize hydrolysis of the organic substrate.

Q3: How do I choose the right Phase-Transfer Catalyst for my specific nucleophile?

A3: The choice of PTC depends on several factors, including the nature of the nucleophile and the reaction conditions.

Catalyst TypeRecommended ForKey Considerations
Quaternary Ammonium Salts (e.g., TBAB, TEBA) General purpose, good for a wide range of nucleophiles (CN⁻, N₃⁻, SCN⁻, etc.).[7][8]Cost-effective and readily available. The lipophilicity of the alkyl groups on the nitrogen is crucial for its effectiveness.
Quaternary Phosphonium Salts Higher temperature reactions.More thermally stable than their ammonium counterparts.[5]
Crown Ethers (e.g., 18-crown-6) Reactions involving alkali metal salts (e.g., KF, KCN).Excellent at complexing with cations (like K⁺), making the anion more "naked" and nucleophilic.[7]
Chiral Phase-Transfer Catalysts Asymmetric synthesis where enantioselectivity is desired.Often derived from cinchona alkaloids, these catalysts can induce chirality in the product.[5][9]
Troubleshooting Guide: Nucleophilic Substitution
IssuePossible CauseRecommended Solution
Low Conversion Insufficient catalyst loading.Increase catalyst loading incrementally (typically 1-10 mol%).
Poor catalyst activity.Select a more appropriate PTC based on your nucleophile and solvent system (see table above). Ensure the catalyst is not degraded.
Inadequate mixing in a biphasic system.Increase stirring speed to maximize the interfacial area between the two phases.[3]
Formation of Byproducts Reaction temperature is too high.Lower the temperature. Consider running the reaction at room temperature or even 0°C.
Catalyst-induced decomposition.Switch to a milder catalyst or reduce the catalyst loading.
Difficulty in Catalyst Removal Water-soluble catalyst in an organic product.If using a PTC, perform aqueous washes during workup. For solid-supported catalysts, simple filtration is sufficient.[6]
Experimental Protocol: PTC-Catalyzed Nucleophilic Substitution

This protocol provides a general methodology for the substitution of the bromine in this compound with a nucleophile using a phase-transfer catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile (e.g., sodium cyanide, potassium acetate) (1.2-2.0 equiv) in deionized water.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) to the organic phase.

  • Reaction Execution: Add the aqueous solution of the nucleophile to the vigorously stirred organic phase. Heat the reaction mixture to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[10]

Section 2: Asymmetric Synthesis

For the synthesis of chiral molecules, which is crucial in drug development, the use of chiral catalysts is essential to control the stereochemistry of the product.

Frequently Asked Questions (FAQs)

Q1: I need to perform an enantioselective alkylation. What kind of chiral catalyst is suitable for reactions with this compound?

A1: Chiral Phase-Transfer Catalysts are an excellent choice for enantioselective alkylations.[9] These catalysts are typically chiral, non-racemic quaternary ammonium salts, often derived from natural products like cinchona alkaloids.[5][11] They create a chiral environment around the nucleophile, leading to a preferential attack on one face of the electrophile.

Q2: How can I optimize the enantioselectivity of my reaction?

A2: Optimizing enantioselectivity often involves fine-tuning several reaction parameters:

  • Catalyst Structure: The structure of the chiral catalyst is paramount. Small modifications to the catalyst can have a significant impact on the enantiomeric excess (ee). It may be necessary to screen a library of related catalysts.

  • Solvent: The polarity of the solvent can influence the tightness of the ion pair between the catalyst and the nucleophile, which in turn affects the stereochemical outcome.

  • Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity.

  • Counter-ion: The nature of the counter-ion of the nucleophile can also play a role.

Visualization: Catalyst Selection Workflow

G start Define Reaction Type sub Nucleophilic Substitution? start->sub asym Asymmetric Synthesis? sub->asym No ptc Use Phase-Transfer Catalyst (PTC) sub->ptc Yes other Other Reaction Type asym->other No chiral_ptc Use Chiral Phase-Transfer Catalyst asym->chiral_ptc Yes troubleshoot_ptc Low Yield? -> Check Catalyst Loading/Activity Side Products? -> Adjust Temp/Solvent ptc->troubleshoot_ptc Troubleshoot troubleshoot_asym Low ee? -> Screen Catalysts, Lower Temp, Vary Solvent chiral_ptc->troubleshoot_asym Troubleshoot lewis_acid Consider Lewis Acid or Brønsted Acid Catalyst

Caption: Decision workflow for catalyst selection.

Section 3: Other Catalyzed Reactions

While nucleophilic substitution is prevalent, this compound can participate in other catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Lewis acid catalysts in reactions with this substrate?

A1: Yes, Lewis acid catalysts can be employed, particularly in reactions like Friedel-Crafts acylations or other transformations where activation of a carbonyl group is required.[12] However, care must be taken as the α-bromo functionality can also be reactive under these conditions. Common Lewis acids include AlCl₃, FeCl₃, and BF₃·Et₂O.[13][14] The choice of a milder Lewis acid may be necessary to avoid unwanted side reactions.

Q2: Are there any metal-free catalytic options?

A2: Yes, organocatalysis is a rapidly growing field that offers metal-free alternatives.[11] For instance, chiral Brønsted acids have been shown to catalyze a variety of asymmetric reactions.[15] These catalysts operate through hydrogen bonding and can be effective for activating substrates like this compound towards nucleophilic attack.

Visualization: Catalytic Cycle for Phase-Transfer Catalysis

G cluster_0 Organic Phase cluster_1 Aqueous Phase A R-Br (Substrate) C R-Nu (Product) A->C Reaction B [Q⁺Nu⁻] (Lipophilic Ion Pair) B->A D [Q⁺Br⁻] C->D D->B Ion Exchange F Na⁺Br⁻ E Na⁺Nu⁻ (Nucleophile Salt)

Caption: Generalized catalytic cycle for phase-transfer catalysis.

Conclusion

The selection of an appropriate catalyst is a critical step in designing successful synthetic routes involving this compound. By understanding the underlying principles of different catalytic systems and systematically troubleshooting common issues, researchers can optimize their reactions to achieve high yields and selectivities. This guide provides a foundational framework for making informed decisions in your experimental work.

References

Technical Support Center: Minimizing Baseline Noise in HPLC Analysis of Phenacyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of phenacyl esters. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve a stable, low-noise baseline, a critical factor for accurate quantification and reliable results. Here, we will delve into the common causes of baseline noise and provide systematic troubleshooting strategies, grounded in scientific principles and extensive field experience.

Introduction: The Challenge of a Noisy Baseline in Phenacyl Ester Analysis

Phenacyl esters are widely used derivatives for the analysis of fatty acids and other carboxylic acids via HPLC with UV detection.[1] The phenacyl chromophore allows for sensitive detection, typically around 242 nm.[1] However, achieving a pristine baseline at these lower UV wavelengths can be challenging.[2] Baseline noise, characterized by rapid, irregular fluctuations, can obscure small peaks, reduce the signal-to-noise ratio (S/N), and ultimately compromise the sensitivity and accuracy of your analysis.[3][4]

This guide will systematically address the primary sources of baseline noise and provide actionable solutions to help you achieve a stable and reliable baseline for your phenacyl ester analyses.

Section 1: Mobile Phase and Solvent Quality—The Foundation of a Stable Baseline

The mobile phase is a primary contributor to baseline noise in HPLC.[3] Contaminants, dissolved gases, and improper preparation can all lead to significant baseline disturbances.[3][5]

Solvent Purity and Preparation

Question: My baseline is noisy, especially during gradient elution. Could my solvents be the issue?

Answer: Absolutely. The quality of your solvents is paramount for a stable baseline.

  • Causality: Low-purity solvents can contain UV-absorbing impurities.[6] During a gradient run, as the solvent composition changes, these impurities can elute from the column, causing a rising or noisy baseline.[6] Water is a common source of contamination.[7] Using HPLC-grade solvents and freshly prepared mobile phases is crucial.[8][9] For phenacyl ester analysis, this is particularly important as the detection wavelength is in a region where many organic impurities absorb.[2]

  • Troubleshooting Protocol:

    • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents.[3]

    • Fresh Preparation: Prepare mobile phases fresh daily.[10] Buffer solutions, especially near neutral pH, are prone to microbial growth which can introduce contaminants.[9]

    • Proper Filtration: Filter all mobile phases through a 0.2–0.45 μm filter to remove particulate matter.[3]

    • Run a Blank Gradient: Before running samples, execute a blank gradient (without an injection). This can help identify if the noise is originating from the mobile phase itself.[11]

Mobile Phase Degassing

Question: I'm observing sharp spikes and a generally unstable baseline. What could be the cause?

Answer: This is a classic symptom of dissolved gases in your mobile phase.

  • Causality: Air bubbles in the mobile phase can cause baseline noise.[12] As the mobile phase passes from the high-pressure environment of the column to the lower pressure of the detector flow cell, dissolved gases can come out of solution, forming microbubbles.[3] These bubbles scatter light in the UV detector, leading to sharp spikes and an unstable baseline.[3] In-line degassers are highly effective, but their performance should be regularly checked.[7]

  • Troubleshooting Protocol:

    • Effective Degassing: Ensure your mobile phase is thoroughly degassed. Common methods include helium sparging, vacuum degassing, or using an in-line degasser.[3][13]

    • Check Degasser Functionality: If you have an in-line degasser, verify that it is functioning correctly.[7]

    • System Flush: If you suspect air in the system, flush the pump and detector cell to remove any trapped bubbles.[8]

Section 2: HPLC System Components—A Mechanical Perspective on Noise

The mechanical components of your HPLC system can also be a significant source of baseline noise if not properly maintained.

Pump Performance and Flow Rate Pulsations

Question: My baseline shows a regular, cyclical pattern of noise. What should I investigate?

Answer: Rhythmic baseline noise often points to issues with the HPLC pump.

  • Causality: Inconsistent pump performance, such as pulsations in the flow rate, can cause regular baseline noise.[3] This can be due to worn pump seals, faulty check valves, or air trapped in the pump head.[3][5] These fluctuations in flow lead to corresponding fluctuations in pressure and detector signal.

  • Troubleshooting Protocol:

    • Pump Maintenance: Perform regular maintenance on your pump, including replacing seals and pistons as recommended by the manufacturer.[3]

    • Check Valve Function: Malfunctioning check valves are a common culprit.[11] Clean or replace them if necessary. Ceramic check valves can sometimes reduce noise, especially with certain mobile phases.[11]

    • Priming and Purging: Ensure the pump is properly primed and purged of any air bubbles.[5]

Detector and Flow Cell Issues

Question: I've ruled out mobile phase and pump issues, but the baseline noise persists. What else could it be?

Answer: The detector itself, particularly the flow cell and lamp, can be a source of noise.

  • Causality: A contaminated or dirty flow cell can cause baseline noise and drift.[8] A failing or weak UV lamp can also lead to increased noise.[9][14] Additionally, temperature fluctuations between the column and the detector can cause refractive index changes in the mobile phase, resulting in baseline instability.[9]

  • Troubleshooting Protocol:

    • Flow Cell Cleaning: Flush the flow cell with a strong, non-interfering solvent like methanol or isopropanol.[5] If contamination is severe, follow the manufacturer's instructions for more intensive cleaning.

    • Lamp Intensity Check: Perform a lamp intensity test according to your detector's manual. Replace the lamp if the energy output is low.[2]

    • Temperature Control: Ensure the column and detector are in a temperature-controlled environment.[3] Insulating the tubing between the column and detector can help minimize temperature-related effects.[10][11]

Section 3: The Column—An Often-Overlooked Source of Noise

The analytical column can also contribute to baseline noise, especially if it is contaminated or has degraded.

Question: I'm seeing ghost peaks and a wandering baseline, particularly after several injections. Could the column be the problem?

Answer: Yes, these are common signs of column contamination.

  • Causality: Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting baseline and spurious "ghost" peaks.[8][9] Column degradation, where the stationary phase itself breaks down, can also lead to increased noise.[7]

  • Troubleshooting Protocol:

    • Column Washing: Implement a robust column washing procedure after each analytical sequence. This typically involves flushing with a strong solvent to remove any retained contaminants.[8]

    • Use of Guard Columns: Employ a guard column to protect your analytical column from strongly retained or particulate matter in the sample.[3][15]

    • Isolate the Column: To confirm if the column is the source of the noise, replace it with a union and run the mobile phase through the system. If the baseline becomes stable, the column is the likely culprit.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting baseline noise in your HPLC analysis of phenacyl esters.

HPLC_Troubleshooting_Workflow Troubleshooting Baseline Noise in Phenacyl Ester Analysis cluster_solutions Solutions start Baseline Noise Observed mobile_phase Check Mobile Phase - Purity & Freshness - Degassing - Filtration start->mobile_phase pump Investigate Pump - Flow Rate Pulsations - Leaks - Check Valves mobile_phase->pump Noise Persists sol_mp Use fresh, high-purity, filtered & degassed mobile phase mobile_phase->sol_mp detector Examine Detector - Flow Cell Contamination - Lamp Intensity - Temperature Stability pump->detector Noise Persists sol_pump Perform pump maintenance (seals, check valves) pump->sol_pump column Assess Column - Contamination - Degradation - Use Guard Column detector->column Noise Persists sol_detector Clean flow cell, replace lamp if needed, ensure temp. control detector->sol_detector resolution Problem Resolved column->resolution Noise Eliminated sol_column Wash or replace column, install guard column column->sol_column sol_mp->resolution Noise Eliminated sol_pump->resolution Noise Eliminated sol_detector->resolution Noise Eliminated

Caption: A systematic approach to diagnosing and resolving baseline noise.

Quantitative Data Summary: Optimizing Detector Settings

For phenacyl ester analysis, optimizing detector settings is crucial. The following table provides a starting point for UV detector parameters.

ParameterRecommended SettingRationale
Wavelength 242 nmThis is the typical absorbance maximum for phenacyl esters, providing good sensitivity.[1]
Bandwidth/Slit Width 4 - 8 nmA wider slit width can reduce baseline noise and increase signal intensity.[2][4] However, it may decrease spectral resolution.
Reference Wavelength 360 nmUsing a reference wavelength where the analyte and mobile phase have no absorbance can help to correct for baseline drift.
Data Acquisition Rate 10 - 20 HzThis should be sufficient for typical HPLC peak widths. A higher rate can increase noise.

Frequently Asked Questions (FAQs)

Q1: Can the sample itself cause baseline noise? A1: Yes, if the sample matrix is complex or not properly cleaned up, components can co-elute or be strongly retained, leading to a noisy or drifting baseline. Always ensure proper sample preparation, including filtration.

Q2: I'm using Trifluoroacetic Acid (TFA) in my mobile phase and my baseline is very noisy. Why? A2: TFA is a strong UV absorber, especially at low wavelengths.[11] As it degrades, its UV absorbance can change, leading to baseline drift and noise.[11] Using high-quality, fresh TFA and choosing a detection wavelength with minimal interference (e.g., 214 nm if possible) can help.[11] Also, ensuring that the TFA concentration is consistent in both mobile phase A and B can minimize gradient-related drift.

Q3: How often should I perform preventative maintenance on my HPLC system? A3: Regular preventative maintenance is key to minimizing baseline noise and ensuring reliable results. A general guideline is to replace pump seals annually.[7] However, the frequency will depend on usage and the types of mobile phases used. Keeping a maintenance log is a good practice.[3]

Q4: Can room temperature fluctuations affect my baseline? A4: Yes, significant changes in ambient temperature can affect the detector and column temperature, leading to baseline drift.[8] This is particularly true for refractive index detectors, but can also impact UV detectors at high sensitivity.[8] Maintaining a stable laboratory environment is recommended.[3]

References

Technical Support Center: Synthesis of 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluorophenacyl bromide (CAS 61397-54-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As your Senior Application Scientist, I will guide you through the intricacies of the reaction, providing not just protocols but the underlying chemical principles to empower your experimental success.

The synthesis of this compound is a valuable process, yielding a key intermediate in the development of various pharmaceutical compounds. The procedure is typically a two-step process:

  • Friedel-Crafts Acylation: The synthesis begins with the electrophilic aromatic substitution of 1-chloro-3-fluorobenzene with an acylating agent to form the intermediate, 2'-Chloro-4'-fluoroacetophenone.

  • α-Bromination: The subsequent step involves the selective bromination of the methyl group of the acetophenone intermediate to yield the final product.

This guide provides a detailed workflow, an in-depth troubleshooting section, and answers to frequently asked questions to address potential issues at each stage.

Synthesis Workflow and Mechanism

The overall synthetic pathway is illustrated below. Success hinges on careful control of reaction conditions at each step to maximize yield and purity.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination 1_chloro_3_fluorobenzene 1-Chloro-3-fluorobenzene acylation_product 2'-Chloro-4'-fluoroacetophenone 1_chloro_3_fluorobenzene->acylation_product Friedel-Crafts Reaction Major Product chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation_product Friedel-Crafts Reaction Major Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylation_product Catalyst final_product This compound acylation_product->final_product Bromination in Acetic Acid Final Product bromination bromination bromine Bromine (Br₂) bromine->final_product

Caption: Overall two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Friedel-Crafts Acylation

Question 1: My yield of 2'-Chloro-4'-fluoroacetophenone is very low. What are the common causes?

Answer: Low yields in Friedel-Crafts acylation are a frequent issue. The primary culprits are typically related to reagent purity, catalyst activity, and reaction conditions.

  • Cause 1: Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive. The reaction between the Lewis acid and the product ketone can also form a stable complex, effectively removing the catalyst from the reaction. For this reason, a stoichiometric amount of the catalyst is often required.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, anhydrous AlCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]

  • Cause 2: Incorrect Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. While the reaction of fluorobenzene with chloroacetyl chloride can proceed at room temperature (0-30 °C), some systems require cooling to prevent side reactions.[3] Conversely, insufficient temperature may lead to an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature may be necessary. For highly reactive systems, initial cooling (e.g., 0 °C) during the addition of reagents is recommended to control the exothermic reaction.

  • Cause 3: Poor Regioselectivity: The fluorine atom is an ortho, para-director. While the para-position is sterically favored, some ortho-isomer will likely form, reducing the yield of the desired para-product.[2] The chlorine atom on the starting material is also an ortho, para-director but is deactivating. The directing effects of both halogens must be considered.

    • Solution: Choice of catalyst and solvent can influence the para/ortho ratio. Using a milder Lewis acid or an ionic liquid catalyst has been shown to improve selectivity and yield in similar reactions.[3] Lower reaction temperatures generally favor the formation of the para-isomer due to increased steric hindrance at the ortho position.[2]

Question 2: I am observing multiple spots on my TLC plate, suggesting several byproducts. What are they and how can I avoid them?

Answer: The formation of multiple products is a known limitation of Friedel-Crafts reactions.[4]

  • Byproduct 1: Isomeric Products: As mentioned, the formation of the ortho-acylated isomer is a common side reaction.

    • Solution: Optimize the reaction temperature and catalyst system to favor para-substitution.[2] Purification via column chromatography or recrystallization will be necessary to separate the isomers.

  • Byproduct 2: Polyacylation: Although the first acyl group deactivates the aromatic ring, making a second acylation less favorable, it can occur under harsh conditions.[2][4]

    • Solution: Avoid using a large excess of the acylating agent (chloroacetyl chloride). A molar ratio of 1.01-1.03:1 of fluorobenzene to chloroacetyl chloride has been reported to be effective.[3] Maintain moderate reaction temperatures.

Step 2: α-Bromination

Question 3: The bromination of my 2'-Chloro-4'-fluoroacetophenone intermediate is slow or incomplete. What should I do?

Answer: The rate of α-bromination of ketones can be influenced by the solvent, catalyst, and temperature.

  • Cause 1: Insufficiently Acidic Conditions: The reaction proceeds via an enol or enolate intermediate. Acid catalysis promotes the formation of the enol, which then reacts with bromine.

    • Solution: Using glacial acetic acid as the solvent is common as it serves as both a solvent and a catalyst.[5] If the reaction is still slow, the addition of a small amount of a strong acid catalyst (e.g., HBr) can accelerate the reaction.

  • Cause 2: Low Temperature: While higher temperatures can lead to side reactions, a certain activation energy must be overcome.

    • Solution: Many brominations of acetophenone derivatives are performed at slightly elevated temperatures (e.g., 90 °C) or at room temperature with a catalyst.[6] Monitor the reaction by TLC and gently heat if necessary. The disappearance of the bromine color is also a good indicator of reaction progress.[7]

Question 4: I am forming a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

Answer: Over-bromination is a common issue, especially if the reaction is left for too long or if an excess of bromine is used.

  • Solution 1: Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a molar ratio of approximately 1:1 for the ketone and the brominating agent. A slight excess of the brominating agent (e.g., 1.0:1.1) may be used to ensure full conversion of the starting material, but a large excess should be avoided.[6]

  • Solution 2: Controlled Addition: Add the bromine solution dropwise to the solution of the ketone.[8] This maintains a low concentration of bromine in the reaction mixture, favoring mono-bromination.

  • Solution 3: Choice of Brominating Agent: While elemental bromine is effective, other reagents can offer better control. Pyridine hydrobromide perbromide is a solid, less hazardous alternative that can lead to higher yields and selectivity in some cases.[6]

Question 5: The final product, this compound, is difficult to purify and has a persistent color. What is the best purification strategy?

Answer: Phenacyl bromides can be lachrymatory and irritating, so purification should be handled with care in a well-ventilated fume hood.[3][9]

  • Purification Strategy: The crude product often has a brownish or yellowish color due to residual bromine or side products.[7]

    • Aqueous Wash: After the reaction, quenching with water and washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) can help remove excess bromine.

    • Recrystallization: This is the most common and effective method for purifying phenacyl bromides.[5][7] Methanol or ethanol are often suitable solvents. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

    • Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography using a silica gel stationary phase and a solvent system like hexane/ethyl acetate can be employed to separate the desired product from impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation step?

A1: The reaction proceeds via electrophilic aromatic substitution. First, the Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. A subsequent deprotonation of the resulting arenium ion restores aromaticity and regenerates the catalyst, yielding the acylated product.[1][4][10]

Friedel_Crafts_Mechanism cluster_acylium Acylium Ion Formation cluster_attack Electrophilic Attack & Deprotonation AcylChloride R-CO-Cl Complex [R-CO-Cl---AlCl₃] AcylChloride->Complex AlCl3 AlCl₃ AlCl3->Complex AcyliumIon R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ Complex->AcyliumIon Arene Ar-H (1-Chloro-3-fluorobenzene) AreniumIon [Ar(H)(COR)]⁺ (Arenium Ion) Arene->AreniumIon + Acylium Ion Product Ar-COR (Product) + HCl + AlCl₃ AreniumIon->Product - H⁺ (with AlCl₄⁻)

Caption: Simplified mechanism of Friedel-Crafts Acylation.

Q2: Are there any "greener" alternatives to using AlCl₃ as a catalyst?

A2: Yes, environmental concerns over the use of stoichiometric amounts of AlCl₃, which generates significant acidic waste, have driven research into alternatives.[3] Options include:

  • Reusable Solid Acid Catalysts: Zeolites and other solid acids can catalyze Friedel-Crafts reactions and are easily separated from the reaction mixture.

  • Ionic Liquids: Certain ionic liquids, particularly those based on aluminum chloride, can act as both solvent and catalyst and can often be recycled.[3]

  • Other Lewis Acids: Catalytic amounts of other metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) can be effective and are more moisture-tolerant than AlCl₃.[11]

Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.

  • General Handling: All procedures should be performed in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]

  • Aluminum Chloride (AlCl₃): Reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment.

  • Chloroacetyl Chloride: Highly corrosive and a lachrymator (causes tearing). Reacts with moisture.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care.

  • This compound (Product): This compound is a lachrymator and causes severe skin burns and eye damage.[14] Avoid inhalation of dust and contact with skin and eyes.[15]

Reagent/ProductKey Hazards
Aluminum Chloride Corrosive, reacts violently with water
Chloroacetyl Chloride Corrosive, lachrymator, moisture sensitive
Bromine Highly toxic, corrosive, severe burns
This compound Lachrymator, causes severe skin burns and eye damage[13][14]

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point for similar compounds like 4-Fluorophenacyl bromide is 47-49 °C.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods to confirm the structure of the final product. The presence and integration of the characteristic benzylic CH₂Br peak are key. For a similar compound, 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE, the benzylic proton signal appears around 4.97 ppm.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

References

Technical Support Center: Optimizing Derivatization with 2-Chloro-4-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorophenacyl bromide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will explore the critical role of pH in achieving optimal derivatization efficiency and reproducibility for your analytical needs.

The Indispensable Role of pH in Derivatization Efficiency

The derivatization of acidic analytes, such as carboxylic acids, phenols, and thiols, with this compound is a cornerstone of sensitive and selective analysis by High-Performance Liquid Chromatography (HPLC), particularly with UV or fluorescence detection. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the deprotonated, anionic form of the analyte (e.g., carboxylate, phenolate, or thiolate) acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide. This process displaces the bromide leaving group and forms a stable ester, ether, or thioether derivative.

The efficiency of this derivatization is fundamentally governed by the pH of the reaction medium. The pH dictates the equilibrium between the protonated (non-nucleophilic) and deprotonated (nucleophilic) forms of your analyte. For a successful reaction, a significant portion of the analyte must be in its anionic state. However, the stability of the this compound reagent itself is also pH-dependent. At excessively high pH, the reagent is prone to hydrolysis, a competing reaction that consumes the derivatizing agent and reduces the overall yield. Consequently, identifying the optimal pH is a balancing act between maximizing the concentration of the nucleophilic analyte and preserving the integrity of the derivatizing reagent.

Troubleshooting Guide: pH-Related Issues

This section addresses common problems encountered during derivatization with this compound, with a focus on pH as the root cause.

Problem Potential Cause Recommended Solution
Low or No Derivatization Yield pH is too low: The analyte is predominantly in its protonated form and is not sufficiently nucleophilic to react with the derivatizing agent.Increase the pH: Adjust the pH of the reaction mixture to be at least 1.5 to 2 pH units above the pKa of the analyte. This ensures a sufficient concentration of the deprotonated, reactive form. For carboxylic acids (typical pKa 3-5), a pH of 6.5-8.0 is a good starting point. For phenols (typical pKa ~10), a higher pH of 10.5-11.5 may be necessary.
pH is too high: The this compound reagent is undergoing significant hydrolysis, reducing its availability to react with the analyte.Decrease the pH: If you suspect reagent degradation due to high basicity, lower the pH to a milder alkaline or neutral condition. Perform a time-course experiment to assess the stability of the reagent at your chosen pH.
Inadequate buffering: The pH of the reaction mixture may be drifting during the reaction, leading to inconsistent results.Use a suitable buffer: Employ a buffer system with a pKa close to the desired reaction pH to maintain a stable environment. Common choices include phosphate, borate, or carbonate buffers.
Inconsistent or Irreproducible Results Poor pH control: Small variations in pH between experiments can lead to significant differences in derivatization efficiency.Standardize pH measurement and adjustment: Use a calibrated pH meter for all measurements. Prepare fresh buffers for each set of experiments to ensure consistency.
Matrix effects: The sample matrix may alter the pH of the reaction mixture.Matrix-matched standards: Prepare your calibration standards in a matrix that closely mimics your samples to account for any pH shifts caused by the sample components.
Presence of Unexpected Peaks in the Chromatogram Reagent hydrolysis product: A peak corresponding to the hydrolyzed form of this compound (2-chloro-4-fluorophenacyl alcohol) may be present.Optimize pH and reaction time: Lowering the pH and/or reducing the reaction time can minimize the formation of the hydrolysis byproduct.
Side reactions: At extreme pH values, other side reactions may occur, leading to the formation of unknown byproducts.Conduct a pH optimization study: Systematically evaluate a range of pH values to identify the optimal window that maximizes the yield of the desired derivative while minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for derivatizing carboxylic acids with this compound?

A1: A good starting point for the derivatization of most carboxylic acids is a pH between 7.0 and 8.0. In this range, the carboxylic acid will be sufficiently deprotonated to its carboxylate form, which is a potent nucleophile. This pH range also offers a reasonable compromise to minimize the hydrolysis of the this compound reagent.

Q2: I am working with phenols. What pH should I use?

A2: Phenols are generally less acidic than carboxylic acids, with pKa values typically around 10. To ensure adequate deprotonation to the phenolate anion, a higher pH is required. A starting pH in the range of 10.5 to 11.5 is recommended. However, be mindful that the rate of reagent hydrolysis increases significantly at higher pH values, so optimization of reaction time is crucial.

Q3: Can I use a strong base like sodium hydroxide to adjust the pH?

A3: While a strong base can be used to adjust the pH, it is generally recommended to use a buffer solution. Buffers provide a more stable pH environment throughout the reaction, preventing pH drifts that can lead to inconsistent derivatization. Carbonate or borate buffers are often suitable for achieving the desired alkaline conditions.

Q4: How does the presence of a catalyst, like a crown ether, affect the optimal pH?

A4: Crown ethers, such as 18-crown-6, can enhance the derivatization of carboxylates by complexing with the counter-ion (e.g., potassium or sodium) of the carboxylate salt. This complexation increases the nucleophilicity of the carboxylate anion. The effectiveness of crown ethers is generally optimal in aprotic organic solvents where they can effectively solubilize the ionic reactants. While the primary role of pH is to ensure the deprotonation of the analyte, the use of a crown ether may allow for efficient derivatization at a slightly lower pH than would otherwise be required, as it enhances the reactivity of the already formed nucleophile.

Q5: My derivatization yield is still low even after optimizing the pH. What else could be the problem?

A5: If pH optimization does not resolve the issue of low yield, consider other experimental parameters:

  • Reaction Temperature and Time: Ensure you are using the recommended temperature and time for the derivatization. Insufficient time or temperature can lead to an incomplete reaction.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or acetone are often preferred.

  • Reagent Concentration: Verify that you are using a sufficient excess of the derivatizing reagent.

  • Water Content: The presence of excessive water can promote the hydrolysis of the this compound. If possible, perform the reaction in a non-aqueous medium or minimize the amount of water present.

Experimental Protocol: pH Optimization for Carboxylic Acid Derivatization

This protocol provides a systematic approach to determine the optimal pH for the derivatization of a carboxylic acid with this compound.

1. Materials:

  • Carboxylic acid standard

  • This compound

  • Acetonitrile (HPLC grade)

  • Buffer solutions (e.g., 0.1 M phosphate buffer at pH 6.5, 7.0, 7.5, 8.0, and 8.5)

  • Deionized water

  • Calibrated pH meter

  • Heating block or water bath

  • HPLC system with a suitable column and detector

2. Procedure:

  • Prepare a stock solution of your carboxylic acid standard in acetonitrile or a suitable solvent.

  • Prepare a stock solution of this compound in acetonitrile.

  • For each pH to be tested, set up a series of reaction vials.

  • In each vial, add a known amount of the carboxylic acid standard solution.

  • Add the corresponding buffer solution to each vial to achieve the target pH.

  • Initiate the reaction by adding a molar excess (typically 2-5 fold) of the this compound solution to each vial.

  • Vortex the vials briefly to ensure thorough mixing.

  • Incubate the reactions at a constant temperature (e.g., 60°C) for a fixed time (e.g., 30 minutes).

  • After the incubation period, quench the reaction by adding a small amount of an acidic solution (e.g., dilute formic acid) to stop the reaction and neutralize any remaining base.

  • Analyze the resulting solutions by HPLC.

  • Compare the peak areas of the derivatized analyte at each pH to determine the optimal condition that yields the highest response.

Data Presentation:

pHAnalyte Peak Area (Arbitrary Units)
6.5150,000
7.0350,000
7.5550,000
8.0520,000
8.5400,000

Note: The above data is illustrative. Your results will vary depending on the specific analyte and reaction conditions.

Visualization of the Derivatization Workflow

Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte Solution (e.g., Carboxylic Acid) Mix Mix Analyte, Reagent, and Buffer Analyte->Mix Reagent Derivatizing Reagent (this compound) Reagent->Mix Buffer Buffer Solutions (Varying pH) Buffer->Mix Incubate Incubate (Controlled Temperature & Time) Mix->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis Quench->HPLC Optimize Optimize pH Based on Peak Area HPLC->Optimize

Caption: Workflow for pH Optimization in Derivatization.

Technical Support Center: Storage and Handling of 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals who utilize 2-Chloro-4-fluorophenacyl bromide in their experiments. As a highly reactive α-haloketone, the stability of this reagent is critical for reproducible and accurate results. This document provides a comprehensive overview of best practices for storage, answers frequently asked questions about its degradation, and offers troubleshooting guidance for common issues encountered during its use. Our recommendations are grounded in established chemical principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, opaque container.[1][2][3] The storage area should be dry, well-ventilated, and protected from light. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-related degradation.

Q2: I've noticed a discoloration (yellowing) of my this compound. What could be the cause?

A: Yellowing is a common indicator of degradation. This can be caused by exposure to light (photodegradation), moisture (hydrolysis), or elevated temperatures. The colored impurities are often the result of complex side reactions. It is crucial to assess the purity of the reagent before use if discoloration is observed.

Q3: Can I store this compound at room temperature for short periods?

A: While short-term exposure to room temperature during experimental setup is often unavoidable, prolonged storage at ambient temperatures is not recommended. The rate of degradation, particularly through hydrolysis, increases with temperature. For long-term stability, adherence to the 2-8°C storage condition is critical.

Q4: What are the primary degradation pathways for this compound?

A: The main degradation pathways for α-haloketones like this compound are:

  • Hydrolysis: Reaction with water or moisture, leading to the substitution of the bromine atom with a hydroxyl group.

  • Photodegradation: Decomposition upon exposure to light, which can generate radical species and lead to a variety of byproducts.

  • Reaction with Nucleophiles: As an alkylating agent, it will react with any nucleophilic contaminants, including certain solvents, buffers, or impurities.

Q5: How can I check the purity of my stored this compound?

A: The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method is ideal for separating the parent compound from its degradation products.[4][5][6] ¹H NMR can also be used to detect the presence of major impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of the this compound reagent.1. Verify Purity: Analyze the reagent's purity using HPLC or NMR before use. 2. Review Storage Conditions: Ensure the reagent has been stored at 2-8°C, protected from light and moisture. 3. Use Fresh Reagent: If degradation is confirmed, use a fresh, unopened vial of the reagent.
Visible discoloration (e.g., yellowing) or clumping of the solid. 1. Moisture Ingress: The container may not have been sealed properly, allowing moisture to enter and cause hydrolysis. 2. Light Exposure: The container may not be opaque or was left in a lighted area, leading to photodegradation.1. Discard and Replace: It is safest to discard the discolored reagent and use a fresh supply. 2. Improve Handling: When not in use, ensure the container is tightly sealed and stored in a dark, refrigerated environment. Consider flushing with an inert gas before sealing.
Appearance of a new peak in the HPLC chromatogram of the reagent. Formation of a degradation product.1. Identify the Degradant: If possible, identify the new peak. A common degradation product is the hydrolysis product, 2-hydroxy-1-(2-chloro-4-fluorophenyl)ethanone. 2. Quantify Degradation: Determine the percentage of the degradation product. If it exceeds an acceptable limit for your application, do not use the reagent.
Poor solubility of the reagent compared to a fresh batch. Potential polymerization or formation of insoluble degradation products.1. Purity Analysis: Use analytical methods to check for impurities. 2. Safe Disposal: If the material is not fully soluble as expected, it is best to dispose of it according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the container of this compound to a refrigerator maintained at 2-8°C.

  • Container: Keep the reagent in its original, opaque container to protect it from light.

  • Inert Atmosphere: For long-term storage, it is recommended to flush the headspace of the container with an inert gas like argon or nitrogen before tightly sealing the cap. This displaces moisture and oxygen.

  • Dispensing: When weighing out the reagent, do so in a dry environment (a glove box or a fume hood with low humidity). Minimize the time the container is open to the atmosphere.

  • Sealing: After dispensing, re-flush the container with inert gas if possible, and securely tighten the cap. Parafilm can be wrapped around the cap for an extra seal against moisture.

  • Return to Storage: Promptly return the container to the 2-8°C storage location.

Protocol 2: Purity Assessment by HPLC (General Method)

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound in acetonitrile to a known concentration (e.g., 0.5 mg/mL).

Expected Observations:

  • The parent compound, this compound, will be the major peak.

  • The primary hydrolysis product, 2-hydroxy-1-(2-chloro-4-fluorophenyl)ethanone, is expected to be more polar and thus will have a shorter retention time.

  • Other degradation products may appear as additional peaks, typically with different retention times.

Visualizations

Degradation Pathway and Troubleshooting Logic

G cluster_storage Ideal Storage cluster_stress Stress Conditions cluster_degradation Degradation Products cluster_analysis Troubleshooting & Analysis storage This compound (Stored at 2-8°C, Dark, Dry, Inert Gas) moisture Moisture/Water storage->moisture Improper Sealing light Light (UV/Visible) storage->light Non-opaque Container heat > 8°C storage->heat Incorrect Storage Temp. hydrolysis_product 2-hydroxy-1-(2-chloro-4-fluorophenyl)ethanone moisture->hydrolysis_product Hydrolysis photo_products Radical Species & Other Byproducts light->photo_products Photolysis other_products Complex Impurities heat->other_products Accelerated Degradation observe Observe Discoloration/ Inconsistent Results hydrolysis_product->observe photo_products->observe other_products->observe analyze Analyze by HPLC/NMR observe->analyze decision Purity Acceptable? analyze->decision use Proceed with Experiment decision->use Yes discard Discard and Replace decision->discard No

Caption: Decision workflow for handling and troubleshooting this compound degradation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Fatty Acid Analysis: 2-Chloro-4-fluorophenacyl Bromide vs. p-Bromophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of a derivatizing agent for high-performance liquid chromatography (HPLC) is a critical decision that directly impacts sensitivity, selectivity, and overall analytical performance. Fatty acids, lacking a strong native chromophore or fluorophore, necessitate derivatization to enable sensitive detection by UV or fluorescence detectors.[1] This guide provides an in-depth technical comparison of two phenacyl bromide-based derivatizing agents: the well-established p-bromophenacyl bromide and the less-documented but potentially advantageous 2-Chloro-4-fluorophenacyl bromide .

This document moves beyond a simple recitation of protocols. It is designed to provide you with the causal understanding behind experimental choices, empowering you to optimize your fatty acid analysis with scientific rigor.

The Chemistry of Phenacyl Bromide Derivatization: A Foundation of Expertise

The fundamental principle behind the use of phenacyl bromide reagents is the esterification of the carboxylic acid group of a fatty acid. This reaction introduces a strongly UV-absorbing phenacyl moiety, dramatically enhancing the detectability of the fatty acid derivatives. The reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic benzylic carbon of the phenacyl bromide, displacing the bromide ion.

This derivatization is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base or a crown ether catalyst to facilitate the formation of the carboxylate anion. The general reaction mechanism is illustrated below.

G cluster_0 Fatty Acid Activation cluster_1 Nucleophilic Substitution FA R-COOH (Fatty Acid) Base Base or Crown Ether Catalyst FA->Base Deprotonation Anion R-COO- (Carboxylate Anion) Base->Anion PB Phenacyl Bromide (Ar-CO-CH2Br) Anion->PB SN2 Attack Ester Phenacyl Ester (R-COO-CH2-CO-Ar) PB->Ester Br Br- G start Start: Fatty Acid Sample step1 Dissolve fatty acid in a suitable solvent (e.g., methanol). start->step1 step2 Neutralize with a base (e.g., methanolic KOH) to form the carboxylate salt. step1->step2 step3 Evaporate the solvent to dryness under a stream of nitrogen. step2->step3 step4 Add a solution of p-bromophenacyl bromide and a crown ether catalyst (e.g., 18-crown-6) in an aprotic solvent (e.g., acetonitrile). step3->step4 step5 Heat the reaction mixture (e.g., 80°C for 30 minutes). step4->step5 step6 Cool the reaction mixture to room temperature. step5->step6 step7 Dilute with the mobile phase if necessary. step6->step7 end Inject into HPLC system for analysis. step7->end G start Start: Fatty Acid Sample step1 Dissolve fatty acid in a suitable solvent (e.g., acetonitrile). step2 Add a non-nucleophilic base (e.g., diisopropylethylamine) to form the carboxylate salt in situ. step3 Add a solution of this compound in the same solvent. step4 Incubate the reaction mixture (e.g., 60°C for 20-30 minutes). Monitor for completion. step5 Cool the reaction mixture to room temperature. step6 Quench the reaction if necessary (e.g., with a small amount of a primary or secondary amine). end Inject into HPLC system for analysis.

References

comparative study of different derivatization agents for HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of common derivatization agents for High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV). It is designed for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate derivatization strategy by offering objective comparisons supported by experimental data and detailed protocols.

The Imperative for Derivatization in HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is a pillar of modern analytical chemistry. However, its utility is intrinsically linked to the detector's ability to respond to the analyte of interest. The UV-Vis detector, while robust and widely available, can only detect molecules that possess a chromophore—a part of the molecule that absorbs light in the UV-Visible spectrum. Many critical analytes, including amino acids, carbohydrates, and certain pharmaceuticals, lack a significant chromophore, rendering them effectively invisible to the UV detector or detectable only at very high concentrations.[1]

Chemical derivatization addresses this fundamental limitation. The process involves chemically modifying the analyte to attach a chromophoric "tag," thereby making it readily detectable. This not only enables detection but can dramatically improve sensitivity, enhance selectivity by targeting specific functional groups, and even improve the chromatographic separation characteristics of the analyte.[2]

Strategic Decision: Pre-Column vs. Post-Column Derivatization

The first critical decision in developing a derivatization-based HPLC method is timing: should the reaction occur before the sample is injected onto the column (pre-column) or after the separation has occurred but before the detector (post-column)?[3][4][5] Each strategy has distinct advantages and is suited to different analytical challenges.

  • Pre-Column Derivatization: In this approach, the sample is mixed with the derivatizing reagent before injection.[4]

    • Advantages: It offers great flexibility in reaction conditions (time, temperature, pH) without impacting the chromatography. Since the reaction occurs offline, it does not contribute to band broadening, and excess reagent and by-products can often be separated from the analyte derivative on the column.[6]

    • Disadvantages: A key drawback is the potential for the reagent to produce multiple derivative products for a single analyte, which can complicate the resulting chromatogram.[4] The derivatized product must also be stable throughout the entire chromatographic run.

  • Post-Column Derivatization (PCD): Here, the reagent is continuously pumped and mixed with the column effluent in a reaction coil situated between the column and the detector.[3]

    • Advantages: This method is highly reproducible and easily automated. Crucially, it eliminates chromatographic interference from the reagent itself or its by-products, as they have not passed through the column. PCD is also ideal for derivatives that are unstable, as they only need to survive the short transit from the reactor to the detector.[3]

    • Disadvantages: The primary limitation is that the reaction must be extremely rapid (typically completed in under a minute) and compatible with the mobile phase. The additional hardware (pump, mixing tee, reactor) adds complexity and extra-column volume, which can lead to peak broadening and a loss of resolution.[3]

The following workflow diagram illustrates the logical path for selecting a derivatization strategy.

G cluster_input Initial Analysis cluster_decision Derivatization Strategy cluster_pre Pre-Column Path cluster_post Post-Column Path cluster_output Final Step Analyte Analyte of Interest HasChromophore Does it have a native UV chromophore? Analyte->HasChromophore PrePost Choose Derivatization Timing HasChromophore->PrePost No NoDeriv Direct HPLC-UV Analysis HasChromophore->NoDeriv Yes PreDeriv Pre-Column Derivatization (Offline Reaction) PrePost->PreDeriv Reaction slow or needs specific conditions PostSep HPLC Separation of Native Analyte PrePost->PostSep Analyte has multiple reactive sites or derivative is unstable PreSep HPLC Separation of Stable Derivatives PreDeriv->PreSep Detection HPLC-UV Detection PreSep->Detection PostDeriv Post-Column Derivatization (Online Reaction) PostSep->PostDeriv PostDeriv->Detection

Caption: Workflow for choosing a derivatization strategy in HPLC-UV.

Comparative Analysis of Common Derivatization Agents

The choice of agent is dictated by the functional group present on the analyte. We will compare leading agents for three common analyte classes: amines/amino acids, carbonyls, and carbohydrates.

Agents for Amines and Amino Acids

Amino acids are the building blocks of proteins and critical biomarkers. Their analysis is essential in pharmaceutical and clinical research.

  • Principle & Mechanism: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions (pH 9-11.5) to form a highly fluorescent and UV-active isoindole derivative.[7] The reaction is exceptionally fast, often completing in under a minute.[7][8] A significant limitation is that OPA does not react with secondary amines like proline.[9]

  • Advantages: The reaction is rapid, making it perfect for automation.[7] The reagent itself is not UV-active or fluorescent, leading to clean baselines with minimal interference.[7]

  • Limitations: The primary drawback is the instability of the resulting derivatives, which can degrade within minutes.[1][7] This necessitates rapid analysis, often through automated pre-column derivatization immediately before injection, or the use of stabilizing agents.[7][9]

  • Principle & Mechanism: FMOC-Cl reacts with both primary and secondary amino groups under alkaline conditions (pH 8.0-11.4) to form stable, UV-active carbamate derivatives.[7] This makes it a more versatile reagent than OPA, as it can detect all amino acids, including proline.

  • Advantages: The key advantage of FMOC-Cl is the exceptional stability of its derivatives, which are often stable for over 48 hours, permitting offline sample preparation and analysis of multiple samples in an autosampler queue.[7]

  • Limitations: A common issue is interference from the primary hydrolysis by-product, FMOC-OH, which can co-elute with derivatives and complicate the chromatogram.[7] Careful optimization of the reagent concentration and reaction time is required to minimize this.

  • Principle & Mechanism: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl-Cl, reacts with primary and secondary amines under alkaline conditions (pH 9.5-10.5) via nucleophilic substitution to form highly stable N-dansyl-sulfonamide adducts.[10]

  • Advantages: Like FMOC derivatives, dansylated products are very stable, allowing for robust method development.[10] The derivatization also increases the hydrophobicity of the analytes, often improving their retention and separation on reversed-phase columns.

  • Limitations: The reaction is generally slower than with OPA or FMOC, often requiring elevated temperatures (e.g., 60°C) and longer incubation times (30-60 minutes).[10] Excess Dansyl-Cl can be hydrolyzed to dansyl sulfonic acid, which can cause interfering peaks.

Agent for Carbonyls (Aldehydes & Ketones)

Carbonyl compounds are important in environmental analysis (e.g., vehicle emissions) and as process impurities in drug manufacturing.

  • Principle & Mechanism: DNPH is the most widely used reagent for carbonyls. In an acidic medium, the hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step to form a stable 2,4-dinitrophenylhydrazone derivative.[11] These derivatives are highly conjugated and exhibit strong UV absorbance around 360 nm.[12]

  • Advantages: The reaction is robust and the resulting hydrazones are stable, allowing for reliable quantification.[13] The method is validated and cited in numerous regulatory procedures (e.g., EPA methods).[14]

  • Limitations: A potential complication is the formation of E/Z stereoisomers for some carbonyls, which may appear as two separate peaks for a single analyte, complicating quantification.[11] The stability of some derivatives, particularly from unsaturated aldehydes like acrolein, can be poor in the acidic conditions used for the reaction.[15]

Agent for Carbohydrates (Reducing Sugars)

Analysis of monosaccharides is crucial for characterizing biopharmaceuticals (glycoproteins) and in food science.

  • Principle & Mechanism: PMP reacts with the reducing end of carbohydrates under mild alkaline conditions.[16] The reaction attaches the PMP label, which has a strong UV chromophore, enabling sensitive detection.

  • Advantages: PMP reacts quantitatively with carbohydrates under mild conditions, and the derivatives are stable.[16] The method is highly sensitive and does not produce stereoisomers, simplifying the resulting chromatogram.

  • Limitations: The reaction can be slow, sometimes requiring elevated temperatures (e.g., 70°C) and long incubation times (90-130 minutes) for completion. As the reaction targets the reducing end, it is not suitable for non-reducing sugars or sugar alcohols.[16]

Quantitative Performance Comparison

The following table summarizes key performance metrics for the discussed derivatization agents, providing a basis for objective comparison. Data is compiled from various sources and represents typical performance.

Agent Target Functional Group Typical λmax (nm) Reported LOD / LOQ Derivative Stability Key Advantage Key Disadvantage
OPA Primary Amines~338 nmFemtomole to low picomole range[7]Poor (minutes)[1][7]Very fast reaction, ideal for automationUnstable derivatives; no reaction with secondary amines
FMOC-Cl Primary & Secondary Amines~262 nmFemtomole to pmol range[7]Excellent (>48 hours)[7]Stable derivatives, reacts with all amino acidsInterference from hydrolysis by-product (FMOC-OH)
Dansyl-Cl Primary & Secondary Amines~250 nm or ~340 nmPicomole rangeExcellentVery stable derivatives, improves chromatographic retentionSlower reaction, requires heating, potential by-products
DNPH Aldehydes & Ketones~360 nm[12]LOD: ~0.1 ng; ~30-100 ng/mL[13][14]Good to Excellent[13]Robust, widely used in regulatory methodsPotential for E/Z isomer formation, instability of some derivatives
PMP Reducing Carbohydrates~245 nm[16]LOD: ~1-5 µg/mL; LOQ: ~3-18 µg/mL[16]GoodNo stereoisomer formation, high sensitivitySlow reaction requiring heat, only for reducing sugars

Experimental Protocols

The following protocols are provided as validated starting points. As a Senior Application Scientist, I must emphasize that optimization for specific matrices and instrumentation is essential for achieving robust and reliable results.

Protocol: Amino Acid Analysis using Automated OPA/FMOC Pre-Column Derivatization

This dual-reagent protocol allows for the comprehensive analysis of both primary and secondary amino acids in a single run.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.2 with a concentrated sodium hydroxide solution.
  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 20 µL of 2-mercaptoethanol and bring the final volume to 10 mL with Borate Buffer. This reagent is unstable and should be prepared fresh daily.
  • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyloxycarbonyl chloride in 1 mL of acetonitrile. Prepare fresh daily.

2. Automated Derivatization Sequence (Typical Autosampler Program):

  • Aspirate 5 µL of Borate Buffer.
  • Aspirate 1 µL of the sample or standard.
  • Aspirate 1 µL of OPA reagent. Mix in the needle/loop and wait 1 minute for the reaction with primary amines to complete.
  • Aspirate 1 µL of FMOC reagent. Mix and wait 2 minutes for the reaction with secondary amines.
  • Inject the entire mixture onto the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm).
  • Mobile Phase A: 10 mM Disodium Phosphate, 10 mM Sodium Borate, pH 8.2.
  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
  • Gradient: A typical gradient would start at a low percentage of B, ramping up to separate the more hydrophobic derivatives.
  • Detection: Diode Array Detector (DAD) monitoring at 338 nm for OPA derivatives and 262 nm for FMOC derivatives.

The diagram below illustrates the sequential reaction chemistry in this automated process.

G cluster_workflow OPA/FMOC Derivatization Workflow cluster_products Reaction Products Sample Sample (Primary + Secondary Amines) OPA_Reagent 1. Add OPA Reagent (Reacts 1 min) Sample->OPA_Reagent Unreacted_Sec Unreacted Secondary Amines Sample->Unreacted_Sec FMOC_Reagent 2. Add FMOC Reagent (Reacts 2 min) OPA_Reagent->FMOC_Reagent OPA_Deriv OPA-Derivative (from Primary Amines) OPA_Reagent->OPA_Deriv Forms Injection 3. Inject onto HPLC FMOC_Reagent->Injection FMOC_Deriv FMOC-Derivative (from Secondary Amines) FMOC_Reagent->FMOC_Deriv Forms

Caption: Sequential derivatization of primary (OPA) and secondary (FMOC) amines.

Protocol: Carbonyl Analysis using DNPH Pre-Column Derivatization

This protocol is adapted from standard environmental testing methods.

1. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing ~0.5% phosphoric acid. This solution can be purchased commercially. Handle with care as DNPH is potentially explosive when dry.
  • Sample/Standard Preparation: Prepare standards of target carbonyls in acetonitrile. For air sampling, samples are typically drawn through a DNPH-coated silica cartridge, which is then eluted with acetonitrile.

2. Derivatization Procedure:

  • To 1 mL of sample or standard in a vial, add 1 mL of the DNPH reagent.
  • Cap the vial and vortex thoroughly.
  • Allow the reaction to proceed at room temperature for at least 1 hour. For less reactive ketones, gentle heating (e.g., 40°C) may be required.
  • The sample is now ready for injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: HPLC-grade Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A gradient from approximately 60% B to 100% B over 20-30 minutes is typical.
  • Detection: UV detector set to 360 nm.

Conclusion: A Scientifically-Grounded Choice

The selection of a derivatization agent is not arbitrary; it is a scientifically driven decision based on the analyte's structure, the required sensitivity, sample matrix complexity, and available instrumentation.

  • For comprehensive amino acid profiling, the combined OPA/FMOC method offers a powerful, automated solution.

  • When derivative stability is paramount and secondary amines must be detected, FMOC-Cl or Dansyl-Cl are superior choices.

  • For routine analysis of aldehydes and ketones, DNPH remains the industry standard due to its robustness and extensive validation.

  • For the analysis of reducing sugars in complex matrices like glycoproteins, PMP provides excellent selectivity and sensitivity.

By understanding the underlying chemistry, advantages, and limitations of each agent, researchers can develop robust, reliable, and sensitive HPLC-UV methods tailored to their specific analytical challenges.

References

A Comparative Guide to LC-MS/MS Confirmation of Compounds Derivatized with 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of low-molecular-weight compounds, such as fatty acids, is a persistent challenge. Their inherent properties—high polarity, poor retention on reversed-phase columns, and low ionization efficiency—necessitate strategies to enhance their detectability in complex matrices.[1] Chemical derivatization stands out as a powerful technique to overcome these analytical hurdles.[2] This guide provides an in-depth comparison of 2-Chloro-4-fluorophenacyl bromide (CFPB) with other common derivatizing agents, supported by experimental insights and protocols to inform your method development.

The Role of Derivatization in LC-MS/MS

Chemical derivatization is a process that chemically modifies an analyte to improve its analytical characteristics. For compounds like short-chain fatty acids (SCFAs), which are crucial metabolites in gut microbiota research, derivatization is often essential for reliable LC-MS/MS analysis.[3][4] The primary goals of derivatization in this context are:

  • To Enhance Ionization Efficiency: Many analytes, particularly carboxylic acids, exhibit poor ionization in their native state. Derivatization can introduce a readily ionizable functional group, significantly boosting signal intensity.[5]

  • To Improve Chromatographic Separation: By converting a polar group (like a carboxyl group) into a less polar, more hydrophobic derivative, retention on reversed-phase columns is improved, leading to better peak shape and resolution.[1][6]

  • To Increase Selectivity and Reduce Matrix Effects: A well-chosen derivatizing agent can shift the analyte to a region of the chromatogram with less interference, and the specific mass transition of the derivative enhances selectivity in MS/MS detection.[2]

Part 1: The Chemistry of this compound (CFPB) Derivatization

This compound is a phenacyl halide reagent designed to react specifically with nucleophilic functional groups, most notably the carboxylate anions of carboxylic acids.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The carboxylate anion, typically formed in a slightly basic solution, acts as a nucleophile and attacks the electrophilic carbon of the phenacyl bromide. This results in the formation of a stable phenacyl ester and the displacement of the bromide ion.

The reaction is catalyzed by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the deprotonation of the carboxylic acid to its more reactive carboxylate form.

Diagram: CFPB Derivatization Reaction

CFPB_Reaction cluster_reaction Sₙ2 Reaction RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate Anion (R-COO⁻) RCOOH->RCOO_neg + Base - H⁺ CFPB This compound Product Phenacyl Ester Derivative CFPB->Product Base Base (e.g., DIPEA) Byproduct H-Base⁺ + Br⁻ RCOO_neg->Product + CFPB

Caption: SN2 reaction mechanism for the derivatization of a carboxylic acid with CFPB.

Why CFPB? Key Advantages

The structure of CFPB is intentionally designed for LC-MS/MS applications:

  • Enhanced ESI+ Signal: The resulting phenacyl ester derivative incorporates a carbonyl group that can be readily protonated, making it highly responsive in positive mode electrospray ionization (ESI+). This is a significant advantage over analyzing underivatized acids in negative mode, which often suffers from higher background noise.[7]

  • Improved Chromatography: The bulky, hydrophobic phenacyl group drastically increases the retention of small, polar acids on C18 and other reversed-phase columns.[6]

  • Structural Confirmation: The chloro- and fluoro-substituents provide a distinct isotopic pattern and can be used to generate specific fragment ions in MS/MS, aiding in confident identification.

Part 2: Comparative Analysis of Derivatizing Agents for Carboxylic Acids

While CFPB is a powerful reagent, it is essential to consider alternatives to select the optimal method for a specific analytical challenge. The choice depends on factors like analyte properties, desired sensitivity, and matrix complexity.[6]

Derivatizing AgentTarget GroupTypical Reaction ConditionsKey AdvantagesKey Disadvantages
This compound (CFPB) Carboxylic Acids30-60 min at 60-80°CExcellent for ESI+, improves chromatography, specific fragmentation.Requires heating, potential for reagent excess interference.
p-Bromophenacyl bromide (PBPB) Carboxylic Acids1-5 min at room temp (with triflate version) to 60 min at 80°CWell-established, good for UV & MS detection, bromine provides isotopic signature.[8][9]Can have lower reaction yields compared to more reactive phenacyl halides.[9]
3-Nitrophenylhydrazine (3-NPH) Carboxylic Acids, Aldehydes, Ketones30-60 min at 40-60°C (with coupling agent)High sensitivity (femtomole levels), stable derivatives, widely used for SCFAs.[4][5]Requires a coupling agent (e.g., EDC), can react with carbonyls.
O-benzylhydroxylamine (O-BHA) Carboxylic AcidsNot specified, but used for SCFAsReported high sensitivity and good retention capacity for SCFA analysis.[3][10]May not separate all SCFA isomers effectively.[3]
4-APEBA Carboxylic Acids, Aldehydes60 min at 60°C (for acids)Permanent positive charge enhances sensitivity, bromine for isotopic signature.[11][12]Multi-step synthesis of reagent, more complex procedure.

Part 3: Experimental Protocols & Workflows

A robust and reproducible protocol is the cornerstone of any validated analytical method.[13] The following sections provide detailed, step-by-step procedures for derivatization.

Overall Experimental Workflow

The process from sample to data involves several critical stages, each requiring careful optimization to ensure accuracy and reproducibility.[1]

Diagram: General Derivatization Workflow

Workflow Sample 1. Sample Collection (e.g., Plasma, Feces) Extraction 2. Analyte Extraction (e.g., LLE, Protein Precipitation) Sample->Extraction Derivatization 3. Derivatization Reaction (Addition of Reagent, Catalyst, Heat) Extraction->Derivatization Dried Extract Cleanup 4. Sample Cleanup (e.g., SPE or Dilution) Derivatization->Cleanup Reaction Mixture Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Final Sample Data 6. Data Processing & Quantification Analysis->Data

Caption: Standard workflow for analysis of biological samples requiring chemical derivatization.

Protocol 1: Derivatization of Carboxylic Acids with CFPB

This protocol is a representative example and should be optimized for specific analytes and matrices.

1. Reagents and Materials:

  • This compound (CFPB) solution: 20 mg/mL in acetonitrile.

  • N,N-Diisopropylethylamine (DIPEA) solution: 20 µL/mL in acetonitrile.

  • Analyte standards or extracted samples (dried).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.

2. Derivatization Procedure:

  • Reconstitute the dried sample extract or standard in 100 µL of acetonitrile.

  • Add 20 µL of the CFPB solution.

  • Add 20 µL of the DIPEA solution to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction vial at 70°C for 45 minutes.

  • After incubation, cool the vial to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

3. Suggested LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Ionization Mode: ESI Positive (ESI+).

  • MRM Transitions: Monitor the transition from the protonated molecular ion [M+H]⁺ of the derivative to a characteristic product ion. The product ion often corresponds to the CFPB moiety itself.

Protocol 2: Comparative Derivatization with 3-NPH (for SCFAs)

This protocol is adapted from established methods for short-chain fatty acids.[4]

1. Reagents and Materials:

  • 3-Nitrophenylhydrazine (3-NPH) HCl solution: 20 mM in 50% ethanol.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution: 120 mM in water.

  • Pyridine: 6% (v/v) in 50% ethanol.

  • Analyte standards or extracted samples.

2. Derivatization Procedure:

  • To 50 µL of sample or standard, add 20 µL of 3-NPH solution and 20 µL of EDC solution.

  • Vortex briefly, then add 10 µL of the pyridine solution to catalyze the reaction.

  • Incubate at 40°C for 30 minutes.

  • After incubation, add 400 µL of 90:10 Acetonitrile:Water to quench the reaction and dilute the sample.

  • Centrifuge to pellet any precipitates and transfer the supernatant for LC-MS/MS analysis.

Part 4: Trustworthiness and Method Validation

Every protocol described must be part of a self-validating system. When developing a derivatization-based method, it is crucial to:

  • Optimize Reaction Conditions: Systematically evaluate reagent concentration, catalyst amount, reaction time, and temperature to ensure complete and reproducible derivatization.[1] Incomplete reactions are a primary source of analytical variability.

  • Assess Derivative Stability: The formed derivative must be stable in the final sample solvent and under autosampler conditions. Analyze samples at different time points after preparation to confirm stability.

  • Evaluate Matrix Effects: Biological matrices can suppress or enhance the ionization of the derivative. Use stable isotope-labeled internal standards that undergo derivatization alongside the analyte to correct for these effects and for variations in reaction efficiency.

  • Full Method Validation: A full validation according to regulatory guidelines (if applicable) should be performed, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.[10][13]

Conclusion and Recommendations

This compound (CFPB) is a highly effective derivatizing agent for the LC-MS/MS analysis of carboxylic acids. Its ability to significantly enhance chromatographic retention and ESI+ sensitivity makes it an excellent choice for challenging analytes in complex matrices.

However, no single reagent is universally superior. For broad profiling of SCFAs, reagents like 3-NPH have a long history of success and extensive literature support.[4][5] For applications requiring the absolute highest sensitivity, newer reagents with permanently charged moieties like 4-APEBA may offer an advantage, albeit with increased procedural complexity.[11]

The selection of a derivatization agent should be a deliberate choice based on a comparative evaluation of performance for the specific analytes of interest. By understanding the chemistry, comparing the alternatives, and rigorously optimizing the chosen protocol, researchers can develop robust and reliable LC-MS/MS methods to achieve their analytical goals.

References

A Comparative Guide to Accuracy and Precision in the Quantitative Analysis of Carboxylic Acids: Featuring 2-Chloro-4-fluorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of carboxylic acids is a frequent analytical challenge. These compounds, ubiquitous in biological systems and pharmaceutical formulations, often exhibit poor chromatographic retention and lack a strong chromophore, hindering their direct analysis by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. Chemical derivatization presents a robust solution by converting the analyte into a more readily detectable form.

This guide provides an in-depth technical comparison of derivatization strategies for the quantitative analysis of carboxylic acids, with a special focus on the utility of phenacyl bromide reagents, exemplified by 2-Chloro-4-fluorophenacyl bromide. While specific, validated performance data for this compound is not extensively available in peer-reviewed literature, its structural similarity to the widely used p-bromophenacyl bromide (PBPB) allows for the development of a scientifically sound, proposed methodology. This guide will objectively compare the projected performance of this compound with established alternative derivatizing agents, supported by experimental data from the literature, to provide a comprehensive resource for method development and selection.

The Imperative of Derivatization in Carboxylic Acid Analysis

The primary challenge in the HPLC-UV analysis of many biologically relevant carboxylic acids, such as fatty acids and small organic acids, is their low UV absorptivity in their native state. Derivatization addresses this by covalently attaching a UV-absorbing tag to the carboxylic acid functional group. This process not only enhances detectability but can also improve the chromatographic properties of the analyte, leading to better peak shape and resolution.

The selection of a derivatization reagent is a critical decision in analytical method development, with significant implications for the accuracy, precision, and overall reliability of the results. An ideal derivatizing agent should exhibit the following characteristics:

  • High Reaction Yield: The derivatization reaction should proceed to completion, or be highly reproducible, to ensure a stoichiometric conversion of the analyte to its derivative.

  • Formation of a Stable Product: The resulting derivative must be stable under the chromatographic conditions and during sample storage.

  • Introduction of a Strong Chromophore: The reagent should impart a high molar absorptivity to the derivative at a wavelength where interference from matrix components is minimal.

  • Minimal Side Reactions: The reaction should be specific to the target functional group to avoid the formation of interfering byproducts.

Phenacyl Bromides: A Versatile Class of Derivatizing Agents

Phenacyl bromides are a class of α-haloketones that are highly effective for the derivatization of carboxylic acids for HPLC-UV analysis. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion attacks the α-carbon of the phenacyl bromide, displacing the bromide ion to form a phenacyl ester. This ester possesses a strong UV chromophore, making it readily detectable at wavelengths around 254-260 nm.

This compound: Projected Performance and Characteristics

This compound is a halogenated analog of phenacyl bromide. The presence of the chloro and fluoro substituents on the phenyl ring is expected to influence its properties in several ways:

  • Reactivity: The electron-withdrawing nature of the halogen substituents can impact the reactivity of the α-carbon. While para-substituents with electron-withdrawing ability generally increase the rate of nucleophilic substitution on phenacyl bromides, ortho-substituents can introduce steric hindrance, potentially decreasing the reaction rate[1]. The ortho-chloro substituent in this compound might slightly decrease its reactivity compared to its para-substituted counterparts.

  • Chromatographic Behavior: The added halogens will increase the hydrophobicity of the resulting phenacyl ester derivative, leading to longer retention times on reversed-phase HPLC columns. This can be advantageous for separating more polar carboxylic acids from the solvent front.

  • UV Spectrum: The substituents on the phenyl ring may cause a slight shift in the UV absorption maximum of the derivative, which should be determined experimentally for optimal detection.

The derivatization reaction with this compound is anticipated to follow the well-established mechanism for phenacyl bromides.

G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., K₂CO₃) Product Phenacyl Ester Derivative RCOO->Product + Derivatizing Reagent Deriv_Reagent This compound Deriv_Reagent->Product

Caption: Derivatization of a carboxylic acid with this compound.

Comparative Analysis of Derivatization Agents

The choice of derivatization agent is contingent on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired sensitivity. Below is a comparison of this compound (with performance projected based on its analogs) with other common derivatization agents.

Performance Comparison
Derivatizing Agent/MethodAnalyte ClassTypical Precision (%RSD)Typical Accuracy (% Recovery)Key AdvantagesKey Disadvantages
This compound (Projected) Carboxylic Acids< 5%90 - 110%Forms stable UV-active esters; good chromatographic properties.Potential for slightly slower reaction kinetics due to ortho-substituent; limited direct validation data.
p-Bromophenacyl bromide (PBPB) Carboxylic Acids, Fatty Acids< 5%95 - 105%[2]Well-established reagent with extensive literature support; forms highly UV-active and stable derivatives.Requires heating for reaction completion; potential for interference from excess reagent.
BF₃-Methanol Fatty Acids (for GC)< 4% (intraday), < 6% (interday)[3]90 - 106%[3]Rapid and effective for a broad range of lipids.Can cause isomerization of some fatty acids; reagent is volatile and corrosive.
(Trimethylsilyl)diazomethane (TMS-DM) Fatty Acids (for GC)< 4% (intraday), < 6% (interday)[3]90 - 106%[3]Safer alternative to diazomethane; high yields with few by-products.Slower reaction rates compared to diazomethane have been reported.
o-Phthalaldehyde (OPA) / 3-Mercaptopropionic acid (MPA) Amino Acids (GABA)0.4 - 0.9% (intraday), 1.1 - 2.0% (interday)98.7 - 101.2%Highly sensitive fluorescent detection; rapid reaction at room temperature.Derivatives can be unstable, requiring timely analysis.
Dansyl Chloride Biogenic Amines1.86 - 5.95% (intraday), 2.08 - 5.96% (interday)70 - 120%Produces highly fluorescent derivatives.Can be less specific and react with other nucleophiles.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving accurate and precise quantitative results.

Proposed Protocol for Derivatization with this compound

This protocol is based on established methods for p-bromophenacyl bromide and is expected to be a robust starting point for method development with this compound.

Materials:

  • This compound solution (e.g., 5 mg/mL in acetone)

  • Potassium carbonate (anhydrous)

  • Crown ether (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetone) - optional, acts as a phase-transfer catalyst

  • Sample containing carboxylic acids, dissolved in a suitable aprotic solvent (e.g., acetonitrile, acetone)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: To 100 µL of the sample solution in a reaction vial, add approximately 2 mg of anhydrous potassium carbonate.

  • Addition of Catalyst (Optional): Add 50 µL of the 18-crown-6 solution to the vial.

  • Addition of Derivatizing Reagent: Add 100 µL of the this compound solution.

  • Reaction: Cap the vial tightly and heat at 80-85°C for 30-60 minutes[2].

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject an aliquot of the diluted solution into the HPLC system.

G start Start: Sample with Carboxylic Acids prep Add K₂CO₃ and optional catalyst start->prep add_reagent Add this compound solution prep->add_reagent react Heat at 80-85°C for 30-60 min add_reagent->react cool Cool to room temperature react->cool dilute Dilute with mobile phase cool->dilute analyze Inject into HPLC-UV system dilute->analyze end End: Quantitative Data analyze->end

Caption: Proposed experimental workflow for derivatization.

Ensuring Trustworthiness: A Self-Validating System through Method Validation

To ensure the reliability of quantitative data, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2)[4][5][6]. This process provides objective evidence that the method is fit for its intended purpose.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is typically evaluated by comparing the chromatograms of blank samples, spiked samples, and samples containing potential interferents.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship should be established by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

G Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Core parameters of analytical method validation.

Conclusion and Recommendations

The derivatization of carboxylic acids with phenacyl bromides, including this compound, offers a robust and effective strategy for their quantitative analysis by HPLC-UV. While direct performance data for this compound is limited, the extensive validation of its analog, p-bromophenacyl bromide, provides a high degree of confidence in its suitability for this application. The introduction of chloro and fluoro substituents is likely to enhance the chromatographic retention of the derivatives, which can be beneficial for the analysis of polar carboxylic acids.

For laboratories seeking to develop a new quantitative method for carboxylic acids, this compound represents a promising derivatizing agent. It is recommended that a full method validation be performed according to ICH Q2(R2) guidelines to establish its performance characteristics for the specific analyte and matrix of interest.

The selection of the most appropriate derivatization strategy will always depend on the specific goals of the analysis. For GC-based methods, silylating agents or BF₃-methanol remain excellent choices. For highly sensitive fluorescence-based detection, reagents like OPA or dansyl chloride are superior. However, for routine, robust, and cost-effective HPLC-UV analysis of a wide range of carboxylic acids, the phenacyl bromide class of reagents, including this compound, provides a compelling and scientifically sound approach.

References

A Senior Application Scientist's Guide to Phenacyl Reagents: A Comparative Analysis of 2-Chloro vs. 2-Bromo Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a cornerstone of synthetic efficiency and success. Phenacyl halides, specifically 2-chloroacetophenone and 2-bromoacetophenone, are workhorse intermediates, pivotal for constructing a wide array of molecular architectures from complex heterocycles to advanced bioconjugates.[1][2][3] While structurally similar, the choice between a chloro or bromo derivative is not trivial; it has profound implications for reaction kinetics, yield, and the required experimental conditions.

This guide provides an in-depth, objective comparison of these two classes of reagents. We will dissect the mechanistic principles governing their reactivity, present comparative data across key applications, and offer detailed experimental protocols to empower you to make the most informed choice for your specific synthetic challenge.

Mechanistic Underpinnings: The Decisive Role of the Leaving Group

The enhanced reactivity of α-haloketones in nucleophilic substitution reactions is a well-established principle in organic chemistry.[4] The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4] These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile.[5][6]

The critical determinant of reactivity in an SN2 reaction is the stability of the leaving group.[7] A superior leaving group is one that can effectively stabilize the negative charge it acquires upon departing.[7] In this context, the comparison between chloride (Cl⁻) and bromide (Br⁻) is clear:

  • Basicity: Good leaving groups are weak bases.[8] As we descend the halogens in the periodic table, the corresponding hydrohalic acids become stronger (HI > HBr > HCl > HF). Consequently, their conjugate bases become weaker (I⁻ < Br⁻ < Cl⁻ < F⁻). Bromide is a weaker base than chloride, making it a more stable, and thus better, leaving group.[7][8]

  • Polarizability and Size: The bromide ion is larger and more polarizable than the chloride ion.[9] This allows the negative charge to be dispersed over a larger volume, which increases its stability.[9]

This difference in leaving group ability directly translates to a lower activation energy for the SN2 reaction involving the bromo-reagent, resulting in a faster reaction rate.[10][11]

Caption: S-N-2 Reaction Mechanism for Phenacyl Halides

Comparative Reactivity in Key Synthetic Applications

The superior reactivity of 2-bromo-phenacyl reagents is not merely theoretical; it is consistently observed in practice across a range of synthetic applications. This often translates into milder reaction conditions, shorter reaction times, and higher yields.

Synthesis of Heterocycles

Phenacyl halides are indispensable precursors for five- and six-membered heterocyclic compounds, which form the core of many pharmaceuticals.[1][2][12][13] In reactions such as the Hantzsch thiazole synthesis, the initial alkylation of the thiourea or thioamide is the rate-limiting step. The use of a 2-bromophenacyl derivative accelerates this step, often leading to improved overall yields and cleaner reactions compared to its chloro- counterpart.

Alkylation of Nucleophiles

In standard alkylation reactions with O, N, and S nucleophiles, the difference in reactivity is pronounced.[14] While direct, side-by-side kinetic studies are not always available, evidence from analogous systems and patent literature consistently shows that bromo-derivatives enable reactions under milder conditions.[10][15] For example, in the synthesis of pharmaceutical intermediates like phenylephrine or clopidogrel precursors, using the bromo-reagent can significantly increase the yield of the key N-alkylation step.[10][15]

Bioconjugation Chemistry

In the field of drug development, particularly for creating Antibody-Drug Conjugates (ADCs), the specific modification of proteins is crucial.[16][17] Haloacetyl groups are frequently used to alkylate the thiol side chains of cysteine residues.[16][18] This bioconjugation must occur under mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature) to preserve the protein's structure and function. The higher reactivity of the bromoacetyl group is a distinct advantage, allowing for efficient conjugation at lower concentrations and shorter incubation times, thereby minimizing potential side reactions or protein degradation.

Data Summary: 2-Bromo- vs. 2-Chloro-phenacyl Reagents
Parameter2-Bromo-phenacyl Reagents2-Chloro-phenacyl ReagentsRationale & References
SN2 Reactivity HigherLowerBromide is a better leaving group than chloride, leading to a lower activation energy for nucleophilic attack.[10][11][15]
Leaving Group Ability Excellent (weaker base)Good (stronger base)The stability of the leaving group follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[7][8]
Typical Reaction Conditions Milder (e.g., lower temp, shorter time)More Forcing (e.g., higher temp, longer time)The higher intrinsic reactivity allows for comparable yields under less demanding conditions.[15]
Cost & Stability Generally higher costGenerally lower cost, potentially more stableThe trade-off for higher reactivity can be increased cost and potentially lower long-term stability.[15]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, we provide a detailed protocol for a representative reaction: the synthesis of a phenacyl ester via alkylation of a carboxylate. This procedure can be adapted for either the bromo- or chloro-reagent, though one would anticipate requiring more forcing conditions (e.g., longer heating) for the chloro-analog to achieve a comparable yield.

Protocol: Synthesis of p-Tolyl Phenacyl Ether

This protocol details the Williamson ether synthesis between p-cresol and a phenacyl halide.

Materials:

  • p-Cresol (1.08 g, 10 mmol)

  • 2-Bromophenacyl bromide (1.99 g, 10 mmol) OR 2-Chlorophenacyl chloride (1.55 g, 10 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

  • Acetone, anhydrous (50 mL)

  • Magnetic stir bar

  • Round-bottom flask (100 mL)

  • Reflux condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (10 mmol) and anhydrous potassium carbonate (20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reagent Addition: Add the 2-halophenacyl reagent (10 mmol) to the stirred suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Expect a significantly faster reaction with the 2-bromo derivative.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Remove the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove unreacted cresol, and then with brine (1 x 25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Experimental_Workflow start Start setup 1. Combine p-cresol, K₂CO₃, and acetone in a flask. start->setup add_reagent 2. Add 2-halophenacyl reagent to the mixture. setup->add_reagent reflux 3. Heat to reflux and monitor by TLC. add_reagent->reflux workup 4. Cool, filter salts, and concentrate filtrate. reflux->workup extract 5. Dissolve in EtOAc, wash with NaOH and brine. workup->extract purify 6. Dry, concentrate, and purify by recrystallization. extract->purify end_node End: Pure Product purify->end_node

Caption: Experimental workflow for phenacyl ether synthesis.

Conclusion and Recommendations

Recommendations for Reagent Selection:

  • Choose 2-Bromo-phenacyl reagents when:

    • High reactivity is required for unreactive nucleophiles.

    • Mild reaction conditions are necessary to preserve sensitive functional groups (e.g., in bioconjugation or late-stage synthesis).[18]

    • Shorter reaction times are a priority.

  • Consider 2-Chloro-phenacyl reagents when:

    • Cost is a primary driver for large-scale synthesis.

    • The nucleophile is highly reactive, and the slightly lower reactivity of the chloro-reagent can help control the reaction.

    • Long-term storage stability is a concern, as chloro-compounds can sometimes be more stable.[15]

By understanding the chemical principles and practical implications outlined in this guide, researchers can strategically select the optimal phenacyl halide, streamlining their synthetic workflows and accelerating the path to their target molecules.

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and professionals in drug development, the reliability and consistency of analytical data are paramount. When an analytical method for quantifying organic acids is transferred between laboratories, its performance must be rigorously verified to ensure that results are comparable and trustworthy, regardless of where the analysis is performed. This guide provides an in-depth, technically-grounded framework for conducting an inter-laboratory validation of analytical methods for organic acids, moving beyond a simple checklist to explain the scientific rationale behind each validation parameter.

This document is structured to provide a comprehensive overview, from the foundational principles of method validation to the practical execution of an inter-laboratory study. We will explore the critical performance characteristics that must be assessed, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from a collaborative study.

The Imperative of Inter-Laboratory Validation: Ensuring Method Robustness and Data Integrity

An analytical method that performs flawlessly in the originating laboratory may falter when transferred to another. This discrepancy can arise from subtle differences in instrumentation, reagent sources, environmental conditions, or analyst technique. An inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's transferability and robustness.[1] It provides objective evidence that the method is well-written, unambiguous, and resilient to the minor variations inherent in different laboratory settings.

The principles of such validation are well-established by regulatory and standards bodies like the International Council on Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5] This guide will adhere to these principles, offering a practical interpretation for the specific application of organic acid analysis.

The Inter-Laboratory Validation Workflow: A Step-by-Step Approach

A successful inter-laboratory validation study is a meticulously planned and executed process. The following diagram illustrates the key stages of this workflow, from initial planning to the final assessment of method performance.

Inter-Laboratory Validation Workflow Workflow for Inter-Laboratory Validation cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Interpretation A Define Scope & Objectives B Select Participating Laboratories A->B C Develop Validation Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Perform Analysis D->E F Data Collection & Reporting E->F G Statistical Analysis of Results F->G H Evaluation of Performance Parameters G->H I Final Validation Report H->I

Caption: A schematic overview of the key phases and steps involved in a comprehensive inter-laboratory validation study.

Core Performance Characteristics for Validation

The validation of an analytical method is a comprehensive evaluation of its performance across several key parameters. The following sections detail these characteristics, the rationale for their assessment, and typical acceptance criteria for organic acid analysis.

Specificity: Distinguishing the Analyte of Interest

Why it's critical: Specificity ensures that the analytical signal is solely attributable to the organic acid of interest and not from other components in the sample matrix, such as impurities, degradation products, or other organic acids.[2] For complex matrices like biological fluids or food products, demonstrating specificity is paramount.

Experimental Protocol:

  • Blank Analysis: Analyze a sample matrix known to be free of the target organic acid. The absence of any interfering peaks at the retention time of the analyte demonstrates the method's specificity.

  • Spiked Sample Analysis: Spike the blank matrix with the organic acid standard and any potential interferents (e.g., structurally similar organic acids).

  • Peak Purity Analysis: If using a photodiode array (PDA) detector with HPLC, assess the peak purity of the analyte in a real sample to confirm that the peak is spectrally homogeneous.

Linearity and Range: A Proportional Response

Why it's critical: Linearity demonstrates a direct, proportional relationship between the concentration of the organic acid and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the organic acid, spanning the expected concentration range in the samples.

  • Analyze each standard in triplicate.

  • Plot the mean response against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r) or Coefficient of Determination (r²): Typically, an r² value of ≥ 0.995 is considered acceptable.

Accuracy: Closeness to the True Value

Why it's critical: Accuracy measures the closeness of the experimental results to the true or accepted reference value. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Analysis of Certified Reference Materials (CRMs): If available, analyze a CRM with a known concentration of the organic acid.

  • Spiked Recovery Study: Spike a blank sample matrix with a known concentration of the organic acid at three levels (low, medium, and high) within the method's range. Analyze these spiked samples in triplicate.

Calculation: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • Recovery: Typically, recovery should be within 90-110% for each concentration level.

Precision: Repeatability and Reproducibility

Why it's critical: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is a measure of the random error.

  • Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within a single laboratory, but with variations in analyst, equipment, and day of analysis.

  • Reproducibility (Inter-laboratory precision): The precision between different laboratories, which is the primary focus of a collaborative study.[1]

Experimental Protocol for Reproducibility:

  • Provide identical, homogeneous samples to a minimum of eight participating laboratories.[1]

  • Each laboratory analyzes the samples in replicate (e.g., n=3) using the same analytical method protocol.

Calculation:

  • Relative Standard Deviation (RSD): RSD (%) = (Standard Deviation / Mean) * 100

Acceptance Criteria:

  • The acceptance criteria for reproducibility (often expressed as RSDR) can vary depending on the concentration of the analyte. The Horwitz ratio (HorRat) is a commonly used tool to assess the acceptability of the inter-laboratory precision. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical:

  • LOD: The lowest concentration of the organic acid in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy.

  • LOQ: The lowest concentration of the organic acid that can be quantitatively determined with acceptable precision and accuracy.[6]

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of the organic acid that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

Robustness: Resilience to Minor Changes

Why it's critical: Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[7]

Experimental Protocol (within a single laboratory prior to inter-laboratory study):

  • Identify critical method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C, mobile phase composition ± 2%).

  • Vary one parameter at a time while keeping others constant and assess the impact on the results (e.g., peak retention time, resolution, and quantitation).

Acceptance Criteria:

  • The results should remain within the system suitability criteria of the method.

Hypothetical Inter-Laboratory Study: Analysis of Tartaric Acid in Grape Juice

To illustrate the principles of inter-laboratory validation, let's consider a hypothetical collaborative study for the determination of tartaric acid in grape juice using a validated HPLC-UV method.

Participating Laboratories: 8 Sample: A homogeneous batch of commercially available grape juice. Method: A standardized reversed-phase HPLC method with UV detection at 210 nm.

Data Presentation: A Comparative Overview

The following tables summarize the hypothetical data received from the eight participating laboratories.

Table 1: Linearity Data for Tartaric Acid Analysis

LaboratoryCorrelation Coefficient (r²)
Lab 10.9995
Lab 20.9991
Lab 30.9998
Lab 40.9989
Lab 50.9996
Lab 60.9993
Lab 70.9997
Lab 80.9990
Acceptance Criteria ≥ 0.995

Table 2: Accuracy (Recovery) Data for Tartaric Acid Analysis

LaboratoryLow Conc. (1 g/L)Mid Conc. (5 g/L)High Conc. (10 g/L)
Lab 198.5%99.2%100.1%
Lab 2101.2%100.5%99.5%
Lab 399.1%99.8%100.3%
Lab 497.8%98.9%100.8%
Lab 5100.5%100.1%99.9%
Lab 699.8%101.0%100.5%
Lab 7100.2%99.5%99.8%
Lab 898.9%99.0%100.2%
Acceptance Criteria 90-110% 90-110% 90-110%

Table 3: Reproducibility Data for Tartaric Acid in Grape Juice (True Value = 5.1 g/L)

LaboratoryMean Measured Conc. (g/L)Standard Deviation (SD)RSD (%)
Lab 15.150.081.55
Lab 25.080.112.17
Lab 35.120.071.37
Lab 44.950.153.03
Lab 55.200.091.73
Lab 65.180.101.93
Lab 75.050.122.38
Lab 85.250.081.52
Overall Mean 5.12
Reproducibility SD (sR) 0.10
Reproducibility RSD (RSDR) 1.95%

Experimental Protocols: A Deeper Dive

Sample Preparation for Organic Acid Analysis in Grape Juice

Rationale: Proper sample preparation is crucial to remove interfering substances and ensure the longevity of the analytical column. For grape juice, the primary interferents are sugars and phenolic compounds.

Protocol:

  • Dilution: Dilute the grape juice sample 1:10 with deionized water to bring the tartaric acid concentration within the calibrated range.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load 2 mL of the diluted grape juice onto the cartridge. c. Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences. d. Elute the organic acids with 2 mL of methanol.

  • Filtration: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for Tartaric Acid Analysis

Rationale: Reversed-phase HPLC with a C18 column is a common and robust technique for separating organic acids. The use of an acidic mobile phase suppresses the ionization of the organic acids, leading to better retention and peak shape.

Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm.[8]

  • Mobile Phase: 25 mM potassium phosphate buffer, pH 2.5.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Logical Relationships in Method Validation

The various performance characteristics of an analytical method are interconnected. For instance, the accuracy of a method is dependent on its precision. A method cannot be considered accurate if it is not precise. The following diagram illustrates these relationships.

Validation Parameter Relationships Interdependencies of Validation Parameters Accuracy Accuracy Precision Precision Precision->Accuracy Reproducibility Reproducibility Precision->Reproducibility Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Range->Accuracy Range->Precision Robustness Robustness Robustness->Reproducibility

Caption: A diagram showing the logical dependencies between the different performance characteristics evaluated during method validation.

Conclusion: A Commitment to Quality and Comparability

The inter-laboratory validation of analytical methods for organic acids is a critical exercise that underpins the reliability and comparability of data across different research and development sites. By systematically evaluating key performance characteristics such as specificity, linearity, accuracy, precision, and robustness, organizations can ensure that their analytical methods are fit for purpose and will yield consistent results. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, to assist researchers and scientists in designing and executing robust inter-laboratory validation studies. Ultimately, a well-validated method is a cornerstone of sound scientific research and product development.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fatty acids is essential for quality control, metabolic research, and the development of therapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS has traditionally been the gold standard, HPLC has emerged as a powerful alternative with distinct advantages, particularly for sensitive or isomeric compounds.[1][2][3]

This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols, comparative performance data, and a logical framework for selecting the most appropriate technique for your research needs. A rigorous cross-validation of results between GC-MS and HPLC provides the highest level of confidence in analytical data, ensuring the integrity and reliability of research findings.[1][4]

Methodological Principles: A Tale of Two Techniques

At their core, HPLC and GC-MS employ fundamentally different separation and detection principles, which dictate their strengths and weaknesses in fatty acid analysis.

High-Performance Liquid Chromatography (HPLC): This technique separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For fatty acids, reversed-phase HPLC is most common, where separation is primarily driven by the analyte's hydrophobicity (chain length) and degree of unsaturation.[2][5] A key advantage of HPLC is its operation at or near ambient temperatures, making it ideal for analyzing thermally labile compounds like polyunsaturated fatty acids (PUFAs) without risk of degradation or isomerization.[6][7] Furthermore, derivatization is often not required, allowing for the analysis of free fatty acids in their native state.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): This powerhouse technique separates compounds in the gas phase based on their volatility and interaction with a stationary phase coating a long capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are sorted by their mass-to-charge ratio by the mass spectrometer, providing a unique spectral "fingerprint" for identification.[3][9] Because fatty acids are not naturally volatile, they must first be chemically converted into volatile derivatives, most commonly Fatty Acid Methyl Esters (FAMEs).[1][9] This derivatization step is critical and adds a layer of complexity to the sample preparation process.[10][11]

Comparative Performance Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goals, the nature of the fatty acids being studied, and the sample matrix. The following table provides a direct comparison of their key performance characteristics.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Causality & Expert Insights
Derivatization Optional. Can analyze free fatty acids directly. Derivatization may be used to enhance detection (e.g., for UV or fluorescence).[2]Mandatory. Fatty acids must be converted to volatile esters (FAMEs) to be amenable to GC analysis.[12]GC's volatility requirement is its biggest constraint. The derivatization step, while well-established, adds time, cost, and a potential source of variability and analyte loss to the workflow.
Thermal Degradation Minimal risk. Operates at ambient temperatures, preserving the integrity of heat-sensitive PUFAs.[2][6]High risk. The high temperatures of the GC inlet and column can cause isomerization or degradation of certain unsaturated fatty acids.[13]This is a critical consideration for lipidomics. For studies focusing on delicate PUFAs like EPA and DHA, HPLC offers a gentler approach, ensuring the measured profile reflects the true biological state.
Isomer Resolution Excellent for separating geometrical (cis/trans) and positional isomers, often without derivatization.[8]Can be challenging. While specialized columns and methods exist, co-elution of isomers is a common problem.[13]HPLC often has the upper hand in structural isomerism. The liquid phase offers more diverse selectivity mechanisms (e.g., shape selectivity with certain columns) compared to the volatility-based separation in GC.
Sensitivity High, especially with mass spectrometry (LC-MS) or fluorescence detectors.[2]Very high. MS detection provides excellent sensitivity, allowing for the detection of trace-level fatty acids.[3][11]Both techniques are highly sensitive. The choice of detector is the primary driver. For ultimate sensitivity, coupling either LC or GC to a mass spectrometer is the standard.
Specificity & ID Dependent on the detector. UV provides limited specificity. MS provides structural information for confident identification.Excellent. Mass spectral libraries allow for high-confidence identification of FAMEs based on their fragmentation patterns.[3]GC-MS is superior for unambiguous identification. The extensive, standardized electron ionization (EI) libraries for FAMEs are a significant advantage for broad-spectrum profiling.
Sample Throughput Can be faster, with typical run times of 15-30 minutes.Can be slower due to the need for temperature programming to elute a wide range of FAMEs, with runs often exceeding 30 minutes.The derivatization step for GC-MS significantly reduces overall throughput compared to a direct HPLC injection method.
Instrumentation Cost A basic HPLC-UV system is relatively inexpensive. HPLC-MS systems are comparable in cost to GC-MS.Generally higher initial investment due to the complexity of the coupled GC and MS systems.For quantitative analysis without the need for mass-based identification, HPLC-UV or HPLC-ELSD offers a more cost-effective solution.

Experimental Protocols: A Step-by-Step Guide

A self-validating protocol begins with robust and reproducible sample preparation. The following workflows outline the key steps for analyzing fatty acids from a biological matrix, such as plasma.

Lipid Extraction (Common to Both Methods)

The Folch or Bligh & Dyer methods are gold standards for total lipid extraction from biological samples.[10][11]

  • Sample Preparation: To a 100 µL plasma sample in a glass tube, add an internal standard (e.g., a deuterated fatty acid or one not naturally present in the sample, like C17:0).[14][15]

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution (or water) to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to create distinct aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting lipid extract is now ready for either HPLC analysis or hydrolysis and derivatization for GC-MS.

GC-MS Workflow for Fatty Acid Profiling

This workflow focuses on converting the extracted lipids into volatile FAMEs for analysis.

// Node Definitions sample [label="Lipid Extract\n(Dried)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Saponification/\nHydrolysis\n(e.g., NaOH in Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; derivatization [label="Methylation\n(e.g., BF3-Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="FAME Extraction\n(Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; gcms [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Processing\n(Peak ID & Quantification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> hydrolysis [label="Release FAs"]; hydrolysis -> derivatization [label="Convert to FAMEs"]; derivatization -> extraction [label="Isolate FAMEs"]; extraction -> gcms; gcms -> data; } }

Caption: GC-MS experimental workflow for fatty acid analysis.

Methodology:

  • Saponification (Hydrolysis): Re-dissolve the dried lipid extract in 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 10 minutes to cleave the fatty acid chains from the glycerol backbone of complex lipids (triglycerides, phospholipids).[9]

  • Derivatization (Methylation): After cooling, add 2 mL of 14% boron trifluoride (BF3) in methanol.[16][17] Heat again at 100°C for 5-10 minutes. This reaction converts the free fatty acids into their corresponding methyl esters (FAMEs).

  • FAME Extraction: Cool the sample, then add 1 mL of water and 2 mL of hexane. Vortex vigorously and centrifuge to separate the layers. The FAMEs will partition into the upper hexane layer.

  • Sample Injection: Transfer the hexane layer to a GC vial. Inject 1 µL into the GC-MS system.

  • GC-MS Analysis:

    • Column: Use a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) suitable for FAME separation.

    • Temperature Program: Start at a low temperature (e.g., 100°C), hold for 2-4 minutes, then ramp at 3-5°C/min to a final temperature of ~240°C and hold.

    • MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify FAME peaks by comparing their retention times and mass spectra to a known FAME standard mixture and reference libraries (e.g., NIST). Quantify using the internal standard.

HPLC Workflow for Fatty Acid Profiling

This workflow is simpler as it often omits the derivatization step.

// Node Definitions sample [label="Lipid Extract\n(Dried)", fillcolor="#F1F3F4", fontcolor="#202124"]; reconstitution [label="Reconstitution\n(Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Reversed-Phase\nHPLC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Detection\n(UV, ELSD, or MS)", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Data Processing\n(Peak Integration & Quantification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> reconstitution; reconstitution -> hplc; hplc -> detection; detection -> data; }

Caption: HPLC experimental workflow for fatty acid analysis.

Methodology:

  • Sample Reconstitution: Re-dissolve the dried lipid extract in 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Sample Injection: Inject 10-20 µL into the HPLC system.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.[8]

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure fatty acids are protonated for better peak shape.[2]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection:

      • UV: Low wavelength detection (~205-210 nm) can be used, but sensitivity is limited.[2][5]

      • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes.

      • Mass Spectrometry (MS): Provides the best sensitivity and specificity, typically using electrospray ionization (ESI) in negative mode.[2][14]

  • Data Analysis: Identify peaks by comparing retention times to authentic standards. Quantify using a calibration curve or the internal standard.

Cross-Validation: Ensuring Methodological Concordance

Cross-validation is a formal process to compare the data from two distinct analytical methods to ensure they provide equivalent results.[4] This is critical when migrating from one platform to another or when comparing data sets generated by different techniques. The process adheres to principles outlined by regulatory bodies like the FDA and in ICH guidelines.[4][18][19][20]

// Node Definitions samples [label="Select Cohort of Samples\n(n > 40, covering analytical range)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Analyze with Validated\nHPLC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="Analyze with Validated\nGC-MS Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Compile Paired Data\n(HPLC Result vs. GC-MS Result)", fillcolor="#FBBC05", fontcolor="#202124"]; stats [label="Statistical Analysis\n(Regression, Bland-Altman)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion [label="Assess Agreement &\nDetermine Bias", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges samples -> hplc; samples -> gcms; hplc -> data; gcms -> data; data -> stats; stats -> conclusion; }

Caption: Workflow for the cross-validation of two analytical methods.

Statistical Analysis for Method Comparison

Simply calculating a correlation coefficient is insufficient to prove agreement.[21] A comprehensive statistical evaluation is required.

  • Regression Analysis: Instead of a standard linear regression, Deming regression or Passing-Bablok regression should be used. These methods account for error in both the x and y measurements (both HPLC and GC-MS have inherent variability) and are essential for accurately determining systematic (constant) and proportional bias.[22][23]

    • Interpretation: The resulting regression equation (y = mx + c) should have a slope (m) close to 1 and an intercept (c) close to 0. Confidence intervals for the slope and intercept are used to test for significant deviation from these ideal values.

  • Bland-Altman Analysis: This is a powerful graphical tool for assessing agreement.[21]

    • Procedure: For each sample, calculate the difference between the two measurements (e.g., [HPLC] - [GC-MS]) and the average of the two measurements ([HPLC] + [GC-MS])/2.

    • Plot: Create a scatter plot of the differences (Y-axis) against the averages (X-axis).

    • Interpretation: This plot visualizes the bias. The mean of the differences represents the overall systematic bias. The standard deviation of the differences indicates the random error. If the differences are randomly scattered around zero and within predefined limits of agreement (typically ±1.96 * SD), the methods are considered concordant.[21] Any trend in the plot (e.g., differences increasing as the average increases) indicates a proportional bias.

Conclusion: A Framework for Method Selection

Neither HPLC nor GC-MS is universally superior; they are complementary tools. The optimal choice is dictated by the research question.

  • Choose GC-MS when:

    • You require a comprehensive profile of a wide range of common fatty acids (C4-C24).

    • High-confidence identification based on established mass spectral libraries is paramount.

    • The analytes are thermally stable, and the potential for isomerization is not a primary concern.

    • The laboratory has established robust, high-throughput derivatization protocols.

  • Choose HPLC when:

    • The primary targets are thermally labile PUFAs or other sensitive fatty acids.

    • The separation of challenging geometrical (cis/trans) or positional isomers is the main objective.[8]

    • You wish to analyze free fatty acids without the complexity of derivatization.

    • The analysis involves non-volatile fatty acid derivatives or very long-chain fatty acids that are difficult to volatilize.

Ultimately, for the most rigorous and comprehensive fatty acid profiling, employing both techniques provides a self-validating system.[8] HPLC can offer precise quantification of sensitive isomers, while GC-MS provides broad-spectrum identification. By performing a formal cross-validation as described, researchers can ensure data integrity and generate a complete, high-confidence picture of the fatty acid landscape in their samples.

References

A Comparative Guide to the Sensitive Detection of Carboxylic Acids: Evaluating 2-Chloro-4-fluorophenacyl Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carboxylic acids is a critical task in numerous fields, from metabolomics to pharmaceutical quality control. However, the inherent physicochemical properties of many carboxylic acids, such as their high polarity and lack of a strong chromophore, pose significant challenges for direct analysis by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization, a process that chemically modifies the analyte to enhance its detectability, is a widely adopted strategy to overcome these limitations.

This guide provides an in-depth comparison of derivatization reagents for the sensitive analysis of carboxylic acids, with a focus on 2-Chloro-4-fluorophenacyl bromide and its performance relative to other common derivatizing agents. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis of their limits of detection (LOD) to empower you in selecting the optimal method for your analytical needs.

The Rationale for Derivatization in Carboxylic Acid Analysis

Direct analysis of carboxylic acids by HPLC with ultraviolet (UV) detection is often hampered by their poor UV absorbance, leading to low sensitivity.[1] Derivatization addresses this by covalently attaching a molecule—a chromophore or fluorophore—to the carboxylic acid, thereby significantly enhancing its response to UV or fluorescence detectors.[2] This not only improves sensitivity but can also enhance the chromatographic properties of the analytes, leading to better separation and resolution.[2]

Analysis of Carboxylic Acids with this compound and its Analogs

Phenacyl bromides are a class of reagents widely used for the derivatization of carboxylic acids for HPLC-UV analysis.[3] While specific performance data for this compound is not extensively published, its structural analog, p-bromophenacyl bromide, has been well-characterized and serves as an excellent proxy for understanding its application and expected performance. The underlying derivatization chemistry is a nucleophilic substitution reaction where the carboxylate anion attacks the electrophilic carbon of the phenacyl bromide, forming a phenacyl ester with strong UV absorbance.[4]

The introduction of halogen atoms (chloro and fluoro) in this compound is intended to further enhance its UV response and potentially improve chromatographic separation due to increased hydrophobicity.

Mechanism of Derivatization with Phenacyl Bromides

The derivatization of a carboxylic acid with a phenacyl bromide, such as this compound, proceeds via an SN2 reaction. The carboxylic acid is first deprotonated by a weak base to form a more nucleophilic carboxylate anion. This anion then attacks the α-carbon of the phenacyl bromide, displacing the bromide ion and forming a stable ester derivative that is highly responsive to UV detection.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Carboxylic_Acid R-COOH Carboxylate_Anion R-COO⁻ Carboxylic_Acid->Carboxylate_Anion + Base Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Carboxylate_Anion_2 R-COO⁻ Phenacyl_Bromide Ar-CO-CH₂Br Derivative R-COO-CH₂-CO-Ar (UV-active ester) Phenacyl_Bromide->Derivative + R-COO⁻ Bromide_Ion Br⁻

Figure 1: General reaction mechanism for the derivatization of carboxylic acids with phenacyl bromides.
Experimental Protocol for Derivatization with p-Bromophenacyl Bromide

This protocol, adapted for a general phenacyl bromide like p-bromophenacyl bromide, provides a robust starting point for method development with this compound.[5]

  • Sample Preparation: Dissolve approximately 10 mg of the carboxylic acid sample in methanol in a reaction vial.

  • Neutralization: Add a solution of potassium hydroxide in methanol dropwise until the solution is neutralized to a phenolphthalein endpoint. This step is crucial for the formation of the carboxylate salt.

  • Solvent Evaporation: Evaporate the methanol under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 1.0 mL of the p-bromophenacyl bromide reagent solution and 2.0 mL of dry acetonitrile to the vial.

  • Incubation: Heat the reaction mixture at 80°C for 30 minutes with stirring.

  • Cooling and Analysis: Allow the reaction vial to cool to room temperature. The resulting solution containing the phenacyl ester derivatives can then be analyzed by HPLC.

Performance and Limit of Detection (LOD)

For the analysis of octanoic and decanoic acids, derivatization with p-bromophenacyl bromide followed by HPLC-UV detection has been shown to achieve a limit of detection (LOD) of 0.5 mg/L .[1] This represents a 100-fold increase in sensitivity compared to the analysis of the underivatized acids.[1] It is reasonable to expect a similar or potentially lower LOD for derivatives of this compound due to the additional halogen substitutions.

A Comparative Analysis of Alternative Derivatization Reagents

A variety of alternative reagents are available for the derivatization of carboxylic acids, each with its own set of advantages and optimal applications. The choice of reagent will depend on the specific analytical requirements, including the desired sensitivity, the available detection instrumentation (UV, fluorescence, or mass spectrometry), and the nature of the sample matrix.

Derivatization ReagentDetection MethodLimit of Detection (LOD)Key Advantages
This compound (analog: p-bromophenacyl bromide) HPLC-UV~0.5 mg/L[1]Good for UV detection, stable derivatives.
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) HPLC-FluorescencePicomole rangeForms highly fluorescent esters.
9-Chloromethylanthracene (9-CMA) HPLC-Fluorescence0.18 - 2.53 pmol[5]Good sensitivity for a variety of carboxylic acids.
9-(hydroxymethyl)anthracene (HMA) HPLC-Fluorescence~100 fmol[5]Forms fluorescent esters after activation of the carboxylic acid.
Nile Blue HPLC-Fluorescence1.99 fmol (with laser-induced fluorescence)Fluoresces in the far-red spectral region.
4-APEBA LC-MS/MS-Provides a permanent positive charge for enhanced MS detection.
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) GC-MS0.1 - 0.28 ng/LExcellent for volatile carboxylic acids and GC-MS analysis.
Workflow for Carboxylic Acid Derivatization and Analysis

The general workflow for the analysis of carboxylic acids using pre-column derivatization is a multi-step process that requires careful optimization at each stage to ensure accurate and reproducible results.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analytical Measurement cluster_3 Data Analysis Sample_Collection Sample Collection (e.g., plasma, urine, tissue) Extraction Extraction of Carboxylic Acids (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization_Step Addition of Derivatizing Reagent (e.g., this compound) Extraction->Derivatization_Step Reaction Incubation (Controlled Temperature and Time) Derivatization_Step->Reaction HPLC_Separation HPLC Separation (Reversed-Phase C18 Column) Reaction->HPLC_Separation Detection Detection (UV, Fluorescence, or MS) HPLC_Separation->Detection Chromatogram_Analysis Chromatogram Analysis Detection->Chromatogram_Analysis Quantification Quantification (Calibration Curve) Chromatogram_Analysis->Quantification

Figure 2: A generalized workflow for the analysis of carboxylic acids using pre-column derivatization.

In-Depth Look at Alternative Derivatization Strategies

Fluorescence-Based Derivatization

For applications requiring the highest sensitivity, fluorescence derivatization is often the method of choice. Reagents like 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-Chloromethylanthracene (9-CMA) react with carboxylic acids to form intensely fluorescent derivatives, allowing for detection at the picomole to femtomole level.[5]

Protocol for Derivatization with 9-Chloromethylanthracene (9-CMA): [5]

  • Reagent Preparation: Prepare a 10 mmol/mL solution of 9-CMA in acetonitrile and a 20 mmol/mL solution of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in acetonitrile.

  • Reaction Mixture: In a reaction vial, combine 50 µL of the sample or standard solution, 50 µL of the 9-CMA solution, and 50 µL of the TBAB solution.

  • Reaction: Cap the vial securely, vortex the mixture, and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling, the mixture can be directly injected into the HPLC system equipped with a fluorescence detector.

LC-MS Based Derivatization

With the increasing prevalence of mass spectrometry in analytical laboratories, derivatization strategies that enhance ionization efficiency are gaining prominence. Reagents like 4-APEBA are designed to introduce a permanently charged moiety into the carboxylic acid molecule, leading to a significant improvement in signal intensity in electrospray ionization mass spectrometry (ESI-MS). This approach is particularly valuable for complex biological matrices where high selectivity and sensitivity are paramount.

Conclusion: Selecting the Right Tool for the Job

The choice of a derivatization reagent for carboxylic acid analysis is a critical decision that directly impacts the sensitivity, selectivity, and overall success of the analytical method. While this compound and its analogs like p-bromophenacyl bromide offer a reliable and straightforward approach for HPLC-UV analysis with good sensitivity, a host of alternative reagents provide opportunities for significantly lower detection limits, especially when coupled with fluorescence or mass spectrometric detection.

For routine analyses where high sensitivity is not the primary concern, phenacyl bromide derivatization followed by UV detection provides a cost-effective and robust solution. However, for trace-level quantification in complex matrices, as is often required in clinical research and drug development, the use of fluorescence or MS-tailored derivatizing agents is highly recommended. By understanding the principles behind each derivatization strategy and carefully validating the chosen method, researchers can achieve accurate and reliable quantification of carboxylic acids to advance their scientific pursuits.

References

A Researcher's Guide to Evaluating the Robustness of a Derivatization Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reliability of analytical data is paramount. When dealing with complex molecules that are not directly amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is an essential step to enhance volatility, improve thermal stability, or increase detection sensitivity.[1][2][3][4] However, a derivatization method is only as good as its robustness—its ability to deliver consistent and reliable results despite the small, unavoidable variations that occur in a real-world laboratory setting.[5]

This guide provides an in-depth framework for evaluating the robustness of a derivatization method. We will move beyond a simple checklist of steps to explore the underlying scientific principles, regulatory expectations, and practical strategies for designing and executing a meaningful robustness study. Our goal is to empower you to build analytical methods that are not just validated, but truly dependable throughout their lifecycle.

The Foundation: Why Robustness is a Non-Negotiable Regulatory and Scientific Pillar

Before diving into experimental design, it is crucial to understand the context in which robustness is evaluated. Regulatory bodies like the FDA and international standards such as the ICH guidelines provide a clear mandate: analytical methods must be suitable for their intended purpose.[6][7][8][9] The robustness of a method is a key indicator of its reliability during normal use.[10]

According to the ICH Q2(R2) guideline, the evaluation of robustness should be considered during the development phase of an analytical procedure.[5][11][12] This is not merely a suggestion but a strategic necessity. Identifying which parameters are critical to method performance early on prevents costly and time-consuming failures after the method has been transferred or implemented for routine quality control.[13]

The concept of an analytical method's lifecycle, as emphasized in recent FDA guidance and USP chapters, further underscores this point.[14][15] A robust method is one that remains fit for purpose as it is used over time, by different analysts, and on different equipment.

G cluster_0 Method Lifecycle Dev 1. Method Development (Robustness Testing) Val 2. Method Validation (Demonstrates Fitness for Purpose) Dev->Val Establishes Design Space Transfer 3. Method Transfer (To QC Labs) Val->Transfer Confirms Performance Routine 4. Routine Use & Monitoring (Continuous Verification) Transfer->Routine Implementation Routine->Dev Re-evaluation & Optimization

Caption: The Analytical Method Lifecycle, emphasizing the foundational role of robustness testing during development.

Identifying the Critical Parameters: What to Test and Why

A robustness study involves making small, deliberate changes to method parameters to quantify their impact on the analytical result. The key is to identify which variables are most likely to influence the derivatization reaction's yield, completeness, and reproducibility. These factors can be broadly categorized as follows.

G cluster_Conditions Reaction Conditions cluster_Reagents Reagents & Sample center Derivatization Yield & Reproducibility Temp Temperature Temp->center Time Reaction Time Time->center pH pH / Catalyst Conc. pH->center ReagentConc Reagent Concentration ReagentConc->center Moisture Moisture Content Moisture->center Matrix Sample Matrix Matrix->center

Caption: Key factors influencing the robustness of a derivatization reaction.

Reaction Conditions
  • Temperature: This is a fundamental parameter controlling reaction kinetics. A lower temperature may lead to an incomplete reaction, while an excessively high temperature can cause degradation of the analyte or the derivative itself.[16][17][18] For a robustness study, varying the temperature by ±5°C around the setpoint is a common practice.

  • Reaction Time: The goal is to find a time window that ensures the reaction goes to completion without allowing for the formation of degradation products or side reactions.[2][19] Deliberate variations might include ±10-20% of the target reaction time.

  • pH and Catalyst Concentration: Many derivatization reactions are highly pH-dependent or require a catalyst to proceed efficiently.[20][21] Small variations in buffer preparation or catalyst addition can significantly impact results. Evaluating the effect of slight changes in pH (e.g., ±0.2 units) or catalyst concentration is therefore critical.

Reagents and Sample Matrix
  • Reagent Concentration and Molar Ratio: It is common practice to use a derivatizing reagent in excess to drive the reaction to completion.[2] A robustness study should evaluate if minor variations in this excess (e.g., from pipetting or weighing) affect the final result.

  • Moisture Sensitivity: This is arguably one of the most critical factors for certain classes of reagents, especially silylating agents.[2][22] The presence of water can consume the reagent, leading to incomplete derivatization.[20][23] While difficult to vary deliberately in a controlled way, the study should assess the method's resilience to potential moisture exposure.

  • Matrix Effects: When analyzing biological samples like plasma or urine, endogenous components can compete for the derivatizing reagent or interfere with the reaction. The robustness study should confirm that the method performs reliably across different lots or sources of the biological matrix.

Comparative Guide: Silylation Reagents for GC-MS Analysis

To illustrate these principles, let's compare two of the most widely used silylating agents for preparing polar metabolites for GC-MS analysis: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) .[1] Silylation involves replacing an active hydrogen on functional groups like alcohols, phenols, and carboxylic acids with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[2][22][23]

The choice between these reagents depends on the specific analytes, the sample matrix, and the analytical goals.[1]

FeatureBSTFA + 1% TMCSMSTFAScientific Rationale & Causality
Reactivity Very high, due to the TMCS catalyst.Extremely high, often considered the most powerful TMS donor.The TMCS in the BSTFA mixture acts as a catalyst, accelerating the reaction, especially for hindered groups. MSTFA's structure makes it inherently a very strong silyl donor without needing a separate catalyst.
By-products Less volatile by-products.More volatile by-products (N-methyltrifluoroacetamide).MSTFA's by-products are more volatile and elute earlier in the chromatogram, reducing potential interference with early-eluting analytes of interest.
Moisture Sensitivity Highly sensitive. The TMCS catalyst is particularly susceptible to hydrolysis.[1]Highly sensitive, but generally considered slightly more tolerant than the catalyzed BSTFA mixture.Both reagents react readily with water. The catalytic activity of TMCS can be quickly neutralized by moisture, halting the derivatization of more difficult analytes.
Common Use Cases Broad-spectrum derivatization of a wide range of metabolites.[6]Preferred for challenging or sterically hindered compounds and when by-product interference is a concern.The high power of MSTFA makes it suitable for less reactive sites. The cleaner baseline it often provides is advantageous in complex metabolomics studies.
Quantitative Data Example: Robustness to Temperature Variation

The following table presents hypothetical data from a robustness study comparing the derivatization of a model steroid compound. The goal is to assess the impact of a small, deliberate temperature change on the derivatization yield, measured as the peak area response.

Derivatization ConditionBSTFA + 1% TMCS (Peak Area)% Change from NominalMSTFA (Peak Area)% Change from Nominal
Nominal (70°C) 1,520,4500.0%1,588,3000.0%
Low Temp (65°C) 1,385,600-8.9%1,515,900-4.6%
High Temp (75°C) 1,515,330-0.3%1,591,150+0.2%

Interpretation: In this example, the method using BSTFA + 1% TMCS shows a significant drop in derivatization yield at a slightly lower temperature, indicating that 70°C is a critical parameter. The MSTFA method appears more robust to this specific temperature variation, with a smaller change in response. This kind of data provides a clear indication of the method's reliability during normal usage.

Experimental Protocol: Designing a Robustness Study with Design of Experiments (DoE)

While the traditional One-Factor-at-a-Time (OFAT) approach can provide useful information, a Design of Experiments (DoE) methodology is a more powerful and efficient strategy.[13][24] DoE allows for the simultaneous evaluation of multiple parameters and their interactions, providing a comprehensive understanding of the method's "design space"—the region of operation where the method is known to be reliable.

Below is a step-by-step protocol for a robustness study of a silylation method for a target analyte in human plasma.

Caption: Workflow for a Design of Experiments (DoE) based robustness study.

Step-by-Step Methodology

1. Objective and Parameter Definition:

  • Objective: To evaluate the robustness of the MSTFA derivatization method for quantifying Analyte X in human plasma.

  • Response Variable: Peak area of the derivatized Analyte X.

  • Parameters (Factors) and Levels:

    • A: Temperature: 75°C (-1 level), 85°C (+1 level)

    • B: Time: 25 min (-1 level), 35 min (+1 level)

    • C: Reagent Volume: 45 µL (-1 level), 55 µL (+1 level)

    • D: Analyst: Analyst 1 (-1 level), Analyst 2 (+1 level)

2. Experimental Design Selection:

  • A fractional factorial or Plackett-Burman design is recommended to screen multiple factors efficiently.[25] For this example, a 2^(4-1) fractional factorial design (8 runs) will be used to study the main effects of the four factors.

3. Sample Preparation:

  • Thaw a pooled lot of human plasma at room temperature.

  • Spike the plasma with a known concentration of Analyte X standard.

  • Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

  • Evaporate the supernatant to dryness under a stream of nitrogen. This step is critical to remove all moisture.

4. Protocol Execution (Derivatization):

  • For each of the 8 experimental runs defined by the DoE design:

    • Reconstitute a dried extract with the specified volume of MSTFA (Factor C).

    • Vortex briefly to ensure the residue is dissolved.

    • Incubate the sample at the specified temperature (Factor A) for the specified time (Factor B).

    • The experiment should be carried out by the specified analyst (Factor D).

5. GC-MS Analysis:

  • After incubation, allow samples to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with a micro-insert.

  • Inject 1 µL of the sample into the GC-MS system using a pre-validated analytical method.

6. Data Analysis and Interpretation:

  • Collect the peak area data for each of the 8 runs.

  • Use statistical software to perform an Analysis of Variance (ANOVA).[26] This will determine which factors (A, B, C, D) have a statistically significant effect on the peak area response.

  • An effects plot can be generated to visualize the magnitude and direction of each factor's influence. If a factor is shown to have a significant impact, the method is not robust to variations in that parameter, and stricter controls must be implemented in the final analytical procedure.

By following this self-validating system, you generate not just a "pass/fail" result, but a deep understanding of your method's operational boundaries, ensuring its long-term reliability and compliance with regulatory standards.[6][9]

References

comparison of 2-Chloro-4-fluorophenacyl bromide with other fluorinated derivatizing agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of carboxylic acids, such as fatty acids, is a critical analytical challenge. Their inherent physicochemical properties often necessitate chemical derivatization prior to chromatographic analysis to enhance detectability and improve separation. This guide provides an in-depth comparison of 2-Chloro-4-fluorophenacyl bromide with other prominent fluorinated derivatizing agents, offering a scientific rationale for methodological choices, supported by experimental insights.

The Imperative of Derivatization in Carboxylic Acid Analysis

Direct analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC) is often hampered by their high polarity, which leads to poor retention on reversed-phase columns, and their lack of a strong chromophore or fluorophore, resulting in low sensitivity.[1][2] Derivatization addresses these limitations by chemically modifying the carboxyl group to yield a less polar and more detectable derivative.[3][4] Fluorinated derivatizing agents are particularly advantageous as they can introduce a fluorophore for highly sensitive fluorescence detection (FLD) or a group that enhances ionization in mass spectrometry (MS).

This guide focuses on a comparative analysis of three key fluorinated derivatizing agents:

  • This compound (CFPB) : A halogenated phenacyl bromide derivative.

  • 4-Bromomethyl-7-methoxycoumarin (Br-MMC) : A widely used fluorescent tag from the coumarin family.[5][6]

  • 9-Anthryldiazomethane (ADAM) : A highly reactive reagent that forms fluorescent esters.[7][8]

Understanding the Derivatization Chemistry

The fundamental principle behind the utility of these reagents lies in the nucleophilic substitution reaction where the carboxylate anion attacks the electrophilic carbon of the derivatizing agent, forming a stable ester linkage.

Phenacyl Bromide Derivatives: The Case of this compound

Phenacyl bromides are a class of α-haloketones that react with carboxylic acids to form phenacyl esters.[9] The reaction is typically carried out in an aprotic solvent in the presence of a base or a phase-transfer catalyst to generate the carboxylate anion.

The structure of this compound features a phenyl ring substituted with a chlorine atom at the ortho position and a fluorine atom at the para position. While the fluorine atom can enhance the electrophilicity of the benzylic carbon, the ortho-chloro group may introduce steric hindrance, potentially reducing the reaction rate compared to its para- or meta-substituted counterparts. The electron-withdrawing nature of the halogen substituents can also influence the chromatographic retention and the spectral properties of the resulting derivative.

Coumarin Derivatives: The Fluorescent Powerhouse

4-Bromomethyl-7-methoxycoumarin is a popular pre-column derivatization reagent that imparts strong fluorescence to the analyte.[5][10] The coumarin moiety is an excellent fluorophore, offering high quantum yields and enabling sensitive detection. The derivatization reaction is analogous to that of phenacyl bromides, involving the formation of a coumarin ester.

Diazoalkanes: Highly Reactive Derivatization

9-Anthryldiazomethane is a highly reactive diazoalkane that readily reacts with carboxylic acids at room temperature without the need for a catalyst to form fluorescent 9-anthrylmethyl esters.[8][11] The anthracene group provides a strong fluorophore for sensitive detection. However, diazoalkanes are generally less stable and can be more hazardous to handle than phenacyl bromides and coumarins.

Comparative Performance Analysis

The selection of an optimal derivatizing agent is a critical decision that hinges on several performance parameters. The following table summarizes the key characteristics of the three agents based on available data and chemical principles.

FeatureThis compound4-Bromomethyl-7-methoxycoumarin9-Anthryldiazomethane (ADAM)
Reaction Conditions Requires heating and catalyst (e.g., crown ether)Requires heating and catalyst (e.g., crown ether)Room temperature, no catalyst required[8]
Reaction Time Typically 30-60 minutesTypically 30-60 minutes~1 hour at room temperature[11]
Derivative Stability Generally stableStableCan be less stable than phenacyl or coumarin esters
Detection Method UV or FluorescenceFluorescenceFluorescence
Limit of Detection (LOD) Data not readily available, expected to be in the low pmol range with FLDPicomole to femtomole rangePicomole range (e.g., ~2 pmol)[7]
Selectivity Reacts with carboxylic acidsReacts with carboxylic acidsHighly specific for carboxylic acids[7]

Experimental Protocols

To provide a practical framework for the application of these derivatizing agents, detailed step-by-step methodologies are outlined below.

Protocol 1: Derivatization of Fatty Acids with this compound

This protocol is based on the general procedure for phenacyl bromide derivatization and is adapted for CFPB.

  • Sample Preparation: Dissolve the fatty acid sample (approximately 1 mg) in 1 mL of acetonitrile.

  • Addition of Reagents: To the sample solution, add a 2-fold molar excess of this compound and a catalytic amount of a crown ether (e.g., 18-crown-6). Add a 1.5-fold molar excess of a non-nucleophilic base, such as potassium carbonate.

  • Reaction: Cap the reaction vial tightly and heat at 70-80°C for 30-60 minutes.

  • Sample Work-up: After cooling to room temperature, centrifuge the reaction mixture to pellet the inorganic salts. The supernatant can be directly injected into the HPLC system or diluted with the mobile phase as needed.

Derivatization_Workflow_CFPB cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up & Analysis FattyAcid Fatty Acid Sample Dissolve Dissolve FattyAcid->Dissolve Solvent Acetonitrile Solvent->Dissolve AddReagents Add Reagents Dissolve->AddReagents CFPB This compound CFPB->AddReagents Catalyst Crown Ether & K₂CO₃ Catalyst->AddReagents Heat Heat AddReagents->Heat 70-80°C, 30-60 min Centrifuge Centrifuge Heat->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_Analysis HPLC-FLD/UV Analysis Supernatant->HPLC_Analysis Inject

Caption: Derivatization workflow for fatty acids using this compound.

Protocol 2: Derivatization of Fatty Acids with 4-Bromomethyl-7-methoxycoumarin (Br-MMC)

This protocol is a standard method for fluorescent labeling of carboxylic acids.[10]

  • Sample Preparation: Dissolve the fatty acid sample in a suitable solvent such as acetone or acetonitrile.

  • Reagent Addition: Add a solution of Br-MMC (in molar excess) and a catalyst system, which typically includes a crown ether and a weak base like potassium carbonate.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

  • Analysis: After cooling, the reaction mixture can be filtered or centrifuged, and an aliquot of the supernatant is injected into the HPLC system equipped with a fluorescence detector.

Derivatization_Workflow_BrMMC Fatty_Acid Fatty Acid in Acetonitrile/Acetone Reaction Heat (60-80°C) 30-60 min Fatty_Acid->Reaction Br_MMC 4-Bromomethyl-7- methoxycoumarin Br_MMC->Reaction Catalyst Crown Ether + K₂CO₃ Catalyst->Reaction Filtration Filter/Centrifuge Reaction->Filtration HPLC HPLC-FLD Analysis Filtration->HPLC

Caption: General workflow for derivatization with 4-Bromomethyl-7-methoxycoumarin.

Protocol 3: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)

This protocol leverages the high reactivity of ADAM for catalyst-free derivatization at room temperature.[8][11]

  • Reagent Preparation: Prepare a fresh solution of ADAM in a suitable solvent like methanol or ethyl acetate.

  • Derivatization: Mix the fatty acid sample with the ADAM solution.

  • Incubation: Allow the reaction mixture to stand at room temperature for approximately 1 hour in the dark to prevent photodegradation.

  • Analysis: The reaction mixture can be directly injected into the HPLC system with fluorescence detection.

Derivatization_Workflow_ADAM Fatty_Acid Fatty Acid Sample Mix Mix Fatty_Acid->Mix ADAM_Solution ADAM Solution (in Methanol/Ethyl Acetate) ADAM_Solution->Mix Incubate Incubate (Room Temp, 1 hr, Dark) Mix->Incubate HPLC HPLC-FLD Analysis Incubate->HPLC

Caption: Streamlined derivatization workflow using 9-Anthryldiazomethane.

Causality Behind Experimental Choices

  • Solvent Selection: Aprotic solvents like acetonitrile and acetone are preferred for phenacyl bromide and coumarin derivatizations as they solubilize the reactants and do not interfere with the nucleophilic substitution reaction.

  • Catalyst: The use of a crown ether as a phase-transfer catalyst is crucial for solubilizing the potassium carboxylate salt in the organic solvent, thereby accelerating the reaction rate.

  • Temperature and Time: The reaction conditions (temperature and time) for phenacyl bromide and coumarin derivatizations are optimized to ensure complete reaction without causing degradation of the analytes or derivatives.

  • ADAM's Reactivity: The high reactivity of the diazo group in ADAM allows for a catalyst-free reaction at room temperature, simplifying the experimental procedure. However, this high reactivity also contributes to its lower stability.

Conclusion and Recommendations

The choice of a fluorinated derivatizing agent for carboxylic acid analysis is a multifaceted decision that requires careful consideration of the analytical objectives and available resources.

  • This compound represents a potentially valuable reagent, particularly for methods where UV detection is also a consideration. Its halogen substitutions may offer unique chromatographic selectivity. However, the ortho-chloro group might lead to slower reaction kinetics compared to other phenacyl bromides. Further experimental data is needed to fully evaluate its performance in terms of sensitivity and reaction efficiency.

  • 4-Bromomethyl-7-methoxycoumarin is a well-established and reliable reagent that provides excellent sensitivity for fluorescence detection.[5][6] Its derivatives are generally stable, making it a robust choice for routine analysis.

  • 9-Anthryldiazomethane offers the advantage of a simple, catalyst-free, room-temperature reaction.[8][11] Its high reactivity and specificity for carboxylic acids are beneficial, but its lower stability and potential hazards require careful handling.[7]

For researchers prioritizing high sensitivity and well-established protocols, 4-bromomethyl-7-methoxycoumarin is a highly recommended starting point. For those seeking a simplified and rapid derivatization procedure, 9-anthryldiazomethane is an excellent option, provided that appropriate safety precautions are taken. This compound remains a candidate for further investigation, with the potential to offer unique advantages in specific applications, and further studies are warranted to fully characterize its performance against these more established reagents.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing research and ensuring laboratory safety are two sides of the same coin. Handling highly reactive reagents like 2-Chloro-4-fluorophenacyl bromide requires not just procedural knowledge, but a deep understanding of the chemical's nature. This guide is structured to provide a comprehensive, scientifically-grounded framework for the safe management and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Core Directive: Hazard Assessment & Proactive Mitigation

This compound is an α-halo ketone, a class of compounds known for their utility in synthesis and their significant reactivity.[1][2] Its structure contains two key features that dictate its handling procedures: the α-bromine atom, which makes it a potent alkylating agent, and the halogenated aromatic ring. This dual functionality is the root of its primary hazards.

Primary Hazards:

  • Severe Corrosivity (H314): The compound can cause severe skin burns and serious eye damage.[3][4] This is due to its reactivity as an alkylating agent, which can covalently modify biological macromolecules like proteins and nucleic acids upon contact.

  • Lachrymatory Properties: It is a potent lachrymator, meaning it rapidly irritates the eyes and mucous membranes, causing tearing and significant discomfort.[3][5] This serves as an immediate and painful indicator of exposure.

  • Respiratory Irritation (H335): Inhalation of dust or vapors may cause respiratory irritation.[6]

Causality of Protocol—Personal Protective Equipment (PPE): Given the severe and immediate hazards, a multi-layered PPE strategy is non-negotiable. The choice of PPE is a direct response to the identified risks of splash, inhalation, and skin contact.

Task Required Personal Protective Equipment (PPE) Rationale
Routine Handling (Weighing, transfers in a fume hood)Nitrile Gloves, Lab Coat, ANSI Z87.1-compliant Safety GogglesStandard protection against minor, incidental contact. Always handle within a certified chemical fume hood to control vapor exposure.[5]
Bulk Transfers & Spill Cleanup Double Nitrile Gloves, Chemical-Resistant Apron (over lab coat), Vented Goggles and a full Face ShieldProvides enhanced protection against splashes and higher-volume exposures. A face shield protects the entire face from corrosive splashes.[3]
Emergency Response (Large spills, poor ventilation)All of the above, plus a NIOSH-approved Respirator with appropriate cartridges for organic vapors and acid gases.A self-contained breathing apparatus may be necessary for major incidents.[3][7]

Operational Plan: Waste Segregation & Containment

The fundamental principle for disposing of this compound is recognizing it as halogenated organic waste .[8] This classification is critical because halogenated compounds require specialized disposal methods to prevent the formation of toxic and environmentally persistent byproducts.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., borosilicate glass or polyethylene) with a secure, vapor-tight screw cap.[9]

  • Proper Labeling: Before adding any waste, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste stream.[9] Do not use abbreviations.

  • Segregation is Key: NEVER mix halogenated waste with non-halogenated organic waste. The co-mingling of these streams complicates the disposal process and violates standard safety protocols.[8] Similarly, never dispose of this chemical down the drain, as it can harm aquatic life and damage wastewater treatment systems.[10]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[9] Store it in a designated satellite accumulation area within the lab, away from incompatible materials like strong bases or oxidizing agents.[5][11]

Emergency Protocol: Spill Management & Decontamination

Accidents happen, but a robust emergency plan can mitigate their impact. The lachrymatory nature of this compound makes any spill a significant event that must be addressed immediately and safely.

Workflow for Spill Response:

  • IMMEDIATE ACTION: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is inadequate.[3] Close the fume hood sash if it is safe to do so.[5]

  • ASSESS & EQUIP: For small, manageable spills, trained personnel should don the enhanced PPE outlined in the table above. Do not attempt to clean a large spill without proper training and equipment; contact your institution's Environmental Health & Safety (EHS) office or emergency services.[5]

  • CONTAIN & ABSORB: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • COLLECT: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][12] Avoid creating dust.[3]

  • DECONTAMINATE:

    • Wipe the spill area with a cloth dampened with a solvent like ethanol or acetone (ensure the solvent is compatible with the surface material).

    • Follow with a thorough cleaning using soap and plenty of water.[3]

    • All contaminated materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.[5]

  • DISPOSE: Seal the waste container and manage it according to the final disposal pathway described below.

Spill_Response_Workflow spill Spill of 2-Chloro-4-fluorophenacyl bromide Detected assess Assess Spill Size spill->assess small_spill Small & Contained Spill (<100 mL / 100g) assess->small_spill Small large_spill Large or Uncontained Spill (>100 mL / 100g) assess->large_spill Large ppe Don Enhanced PPE: Full Face Shield, Double Gloves, Chemical Apron small_spill->ppe evacuate EVACUATE Immediate Area Alert Others! large_spill->evacuate contain Contain & Absorb (Use Sand, Soda Ash, or Vermiculite) ppe->contain collect Sweep into Labeled Halogenated Waste Container contain->collect decon Decontaminate Area (Solvent Wipe + Soap & Water) collect->decon dispose_materials Dispose of all contaminated materials as hazardous waste decon->dispose_materials call_ehs Call EHS / Emergency Response (Provide location & chemical details) evacuate->call_ehs isolate Isolate & Secure the Area Do Not Re-enter call_ehs->isolate

Caption: Workflow for responding to a this compound spill.

Logistical Plan: Final Disposal Pathway

The ultimate fate of this compound waste is thermal destruction. As a halogenated organic compound, it is subject to specific regulations, including land disposal restrictions outlined by the U.S. Environmental Protection Agency (EPA).[13][14]

  • Method of Choice: Incineration: The accepted and required method for disposal is high-temperature incineration in a licensed hazardous waste facility.[8][13] This process must be conducted in a specialized incinerator equipped with afterburners and flue gas scrubbers.[15][16]

  • Causality of Incineration: The high temperatures (typically >850°C) are necessary to break the strong carbon-halogen and aromatic bonds, ensuring complete destruction of the organic molecule. The scrubbers are essential for neutralizing the acidic gases (HCl, HF, HBr) that are generated during combustion, preventing their release into the atmosphere.[13]

  • Your Role: Your responsibility is to collect, label, and store the waste safely. The final transport and disposal must be carried out by a licensed and certified hazardous waste management company. Coordinate with your institution's EHS department to arrange for a waste pickup. They will ensure the waste is manifested and transported in compliance with all local and federal regulations.[17][18]

By adhering to these scientifically-backed procedures, you uphold the highest standards of laboratory safety, ensuring that your work can proceed with confidence and integrity.

References

Mastering Safety: A Researcher's Guide to Handling 2-Chloro-4-fluorophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery and development, the synthesis and manipulation of novel compounds are daily endeavors. With these pursuits comes the critical responsibility of ensuring personal and environmental safety. 2-Chloro-4-fluorophenacyl bromide, a halogenated acetophenone derivative, is one such reagent that demands meticulous handling. This guide provides an in-depth, experience-driven protocol for the safe use of this compound, moving beyond mere procedural steps to explain the fundamental reasoning behind each safety measure. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.

Hazard Analysis: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound and its structural analogs are known to be potent irritants and lachrymators.[1] The primary risks associated with this compound are:

  • Severe Skin and Eye Damage: Direct contact can cause significant irritation and chemical burns.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the dust or fumes can lead to irritation of the mucous membranes and respiratory system.[5][6]

  • Lachrymatory Effects: Like many α-haloketones, it is expected to be a lachrymator, causing tearing and irritation to the eyes upon exposure.[1]

A comprehensive understanding of these hazards informs the selection of appropriate personal protective equipment and the design of safe handling protocols.

Table 1: Key Safety and Physical Data for Halogenated Phenacyl Bromides

PropertyInformationSource
Chemical Name This compound-
CAS Number 61397-54-4[7]
Primary Hazards Causes severe skin burns and eye damage, May cause respiratory irritation, Lachrymator.[1][2][3][4][5][6]
Incompatible Materials Strong oxidizing agents, Strong bases.[1][8]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2][3]

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of PPE are your first and most critical line of defense against exposure to this compound. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[2] However, due to its corrosive and lachrymatory nature, a face shield worn over safety goggles is strongly recommended to protect the entire face.[9]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to inspect them for any signs of degradation or perforation before each use. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

  • Body Protection: A full-length laboratory coat, buttoned completely, must be worn to protect against accidental splashes.[9] For procedures with a higher risk of significant exposure, a chemical-resistant apron over the lab coat is advisable.

  • Respiratory Protection: All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to minimize inhalation risk.[8] If engineering controls are insufficient and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow diagram and detailed protocols provide a clear, step-by-step guide.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep Verify Fume Hood Operation ppe Don Appropriate PPE prep->ppe materials Gather and Inspect Materials ppe->materials weigh Weigh Compound in Fume Hood materials->weigh Proceed to handling transfer Careful Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction Under Inert Atmosphere (if needed) transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Reaction complete waste Segregate and Label Hazardous Waste decontaminate->waste doff Doff PPE Correctly waste->doff wash Thoroughly Wash Hands doff->wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.

    • PPE Donning: Put on all required PPE as outlined in Section 2.

    • Material Gathering: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Transfer: Gently transfer the compound to the reaction vessel. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling and Waste Disposal:

    • Decontamination: All glassware that has come into contact with the compound should be decontaminated. A common procedure is to rinse with a suitable organic solvent (like acetone), followed by a triple rinse with water.

    • Waste Segregation: All disposable materials (gloves, weigh boats, etc.) contaminated with this compound must be placed in a clearly labeled hazardous waste container. Unused or waste compound and contaminated solvents should also be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.[2]

    • Disposal: All waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Adhere strictly to your institution's and local regulations for hazardous waste disposal.

    • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

    • Hygiene: Immediately and thoroughly wash your hands with soap and water after removing PPE.

Emergency Response: Be Prepared

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For a small spill, and only if you are trained and have the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor or environmental health and safety office.

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluorophenacyl bromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.